Technical Documentation Center

Methyl 3-ethyl-4-hydroxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-ethyl-4-hydroxybenzoate
  • CAS: 22934-36-7

Core Science & Biosynthesis

Foundational

"synthesis and characterization of Methyl 3-ethyl-4-hydroxybenzoate"

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-ethyl-4-hydroxybenzoate Introduction: Contextualizing Methyl 3-ethyl-4-hydroxybenzoate Methyl 3-ethyl-4-hydroxybenzoate is a substituted aroma...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-ethyl-4-hydroxybenzoate

Introduction: Contextualizing Methyl 3-ethyl-4-hydroxybenzoate

Methyl 3-ethyl-4-hydroxybenzoate is a substituted aromatic ester, belonging to the broader class of compounds known as parabens, which are esters of p-hydroxybenzoic acid. While classic parabens like methylparaben and ethylparaben are widely recognized for their efficacy as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products, the introduction of an ethyl group at the C-3 position of the benzene ring modifies the molecule's physicochemical properties.[1] This alteration can influence its solubility, lipophilicity, and potentially its biological activity, making it a compound of interest for researchers in medicinal chemistry and materials science.

This guide provides a comprehensive overview of a robust laboratory-scale synthesis and the subsequent analytical characterization of Methyl 3-ethyl-4-hydroxybenzoate. The methodologies described are grounded in fundamental principles of organic chemistry and are designed to ensure both high yield and verifiable purity, meeting the rigorous standards of drug development and scientific research.

Part 1: Synthesis via Fischer-Speier Esterification

The most direct and classical approach for synthesizing Methyl 3-ethyl-4-hydroxybenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (3-ethyl-4-hydroxybenzoic acid) with an alcohol (methanol). The use of an excess of methanol not only serves as the reacting nucleophile but also as the solvent, driving the reaction equilibrium toward the formation of the desired ester product in accordance with Le Châtelier's principle.

Causality of Experimental Design: The selection of a strong acid catalyst, such as concentrated sulfuric acid, is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon. This activation renders the carbon susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is conducted under reflux to provide the necessary thermal energy to overcome the activation barrier and to accelerate the attainment of equilibrium.

Experimental Protocol: Synthesis

Materials:

  • 3-ethyl-4-hydroxybenzoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Diethyl Ether (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethyl-4-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approximately 5-10% of the carboxylic acid's molar equivalent) to the methanolic solution. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Quenching and Neutralization: After cooling the mixture to room temperature, pour it into a beaker containing cold deionized water. This will precipitate the crude product. Cautiously neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. This step also deprotonates any unreacted carboxylic acid, rendering it water-soluble.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL). The organic layers contain the desired ester.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Methyl 3-ethyl-4-hydroxybenzoate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product as a pure crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start 3-ethyl-4-hydroxybenzoic acid + Anhydrous Methanol Catalyst Add H₂SO₄ Catalyst Start->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Quench Cool & Quench in Cold Water Reflux->Quench Reaction Complete Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Dry Dry with MgSO₄ & Concentrate Extract->Dry Purify Recrystallize Dry->Purify Product Pure Methyl 3-ethyl-4-hydroxybenzoate Purify->Product

Caption: Fischer-Speier Esterification Workflow.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized Methyl 3-ethyl-4-hydroxybenzoate is a critical, self-validating step. A combination of spectroscopic and physical methods provides an unambiguous structural confirmation and a quantitative measure of purity.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR (Proton NMR): Provides information about the chemical environment of each proton. For Methyl 3-ethyl-4-hydroxybenzoate, the expected spectrum in a solvent like CDCl₃ would show:

    • A triplet at ~1.2 ppm (3H), corresponding to the methyl protons of the ethyl group.

    • A quartet at ~2.7 ppm (2H), for the methylene protons of the ethyl group, coupled to the adjacent methyl group.

    • A singlet at ~3.9 ppm (3H), representing the methyl ester protons.

    • A singlet (broad) at ~5-6 ppm (1H), for the phenolic hydroxyl proton. Its chemical shift can vary and it may exchange with D₂O.

    • A set of aromatic protons in the ~6.8-7.8 ppm region. Specifically, a doublet at ~6.9 ppm (1H, H-5), a doublet of doublets at ~7.8 ppm (1H, H-6), and a doublet at ~7.8 ppm (1H, H-2).

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments.

    • Aliphatic carbons of the ethyl group (~15 ppm and ~23 ppm).

    • The methyl ester carbon (~52 ppm).

    • Aromatic carbons (~115-160 ppm).

    • The ester carbonyl carbon, which is highly deshielded (~167 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear just below 3000 cm⁻¹.[2]

  • C=O Stretch: A strong, sharp absorption band around 1720-1680 cm⁻¹, indicative of the ester carbonyl group.[3] Conjugation with the aromatic ring typically shifts this peak to a lower wavenumber.

  • C=C Stretches: Aromatic ring C=C stretching vibrations appear as multiple bands in the 1600-1450 cm⁻¹ region.[3]

  • C-O Stretches: Two distinct C-O stretching bands are expected: one for the aryl-O bond of the phenol and another for the ester C-O bonds, typically found in the 1300-1000 cm⁻¹ range.[3]

3. Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The molecular weight of Methyl 3-ethyl-4-hydroxybenzoate (C₁₀H₁₂O₃) is 180.20 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 180.

  • Fragmentation Patterns: Common fragmentation pathways for benzoate esters include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z = 149, or the loss of the entire methoxycarbonyl group (•COOCH₃) leading to a fragment at m/z = 121.[4][5][6]

Summary of Expected Characterization Data
TechniqueFeatureExpected Result
¹H NMR Ethyl (CH₃)~1.2 ppm (triplet, 3H)
Ethyl (CH₂)~2.7 ppm (quartet, 2H)
Ester (OCH₃)~3.9 ppm (singlet, 3H)
Phenol (OH)~5-6 ppm (broad singlet, 1H)
Aromatic (Ar-H)~6.8-7.8 ppm (multiplet, 3H)
¹³C NMR Carbonyl (C=O)~167 ppm
Aromatic (Ar-C)~115-160 ppm
Ester (OCH₃)~52 ppm
Ethyl (CH₂CH₃)~15 ppm and ~23 ppm
FT-IR O-H StretchBroad, 3500-3200 cm⁻¹
C=O StretchStrong, sharp, ~1720-1680 cm⁻¹
C-O StretchStrong, 1300-1000 cm⁻¹
MS Molecular Ion [M]⁺m/z = 180
Fragment [M - OCH₃]⁺m/z = 149
Fragment [M - COOCH₃]⁺m/z = 121
Physical Melting PointA sharp, defined range indicative of high purity.
AppearanceWhite to off-white crystalline solid.
Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis cluster_validation Data Validation Input Purified Synthetic Product NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR FTIR FT-IR Spectroscopy Input->FTIR MS Mass Spectrometry Input->MS MP Melting Point Determination Input->MP Compare Compare Data with Expected Values NMR->Compare FTIR->Compare MS->Compare MP->Compare Confirm Structure & Purity Confirmed Compare->Confirm

Caption: Post-Synthesis Characterization Workflow.

References

  • brainly.com. (2024-03-12). Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. [Link]

  • ElectronicsAndBooks. (2011-10-17). The Effect of Substituents at Benzoic Ring on the Parameters of Cholesteryl Benzoates Infrared Spectra in Phase Transitions. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

  • ResearchGate. Mass spectrum of methyl benzoate (at distance 0.5 m), detected at (RT) 1.12 min.. [Link]

  • Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]

  • Restek. Methyl benzoate. [Link]

  • brainly.com. (2022-12-06). Provide the IR spectrum analysis for methyl benzoate.. [Link]

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

  • MassBank. methyl benzoate. [Link]

  • Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

  • ResearchGate. a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • National Institutes of Health. Ethylparaben | C9H10O3 | CID 8434 - PubChem. [Link]

  • ResearchGate. (2025-08-06). Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. [Link]

  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]

  • AOBChem. Methyl 3-ethyl-4-hydroxybenzoate. [Link]

  • Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

  • Food and Agriculture Organization of the United Nations. ETHYL p-HYDROXYBENZOATE. [Link]

  • National Institutes of Health. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC. [Link]

  • Google Patents.
  • Google Patents.
  • MySkinRecipes. 4-Ethyl-3-hydroxybenzoic acid. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024-06-30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-ethyl-4-hydroxybenzoate

For the attention of: Researchers, scientists, and drug development professionals. Foreword: Navigating the Data Landscape for a Niche Paraben Analogue Methyl 3-ethyl-4-hydroxybenzoate, a less common analogue of the wide...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Data Landscape for a Niche Paraben Analogue

Methyl 3-ethyl-4-hydroxybenzoate, a less common analogue of the widely utilized paraben family of preservatives, presents a unique challenge in characterization due to a scarcity of published experimental data. This guide is structured to provide a comprehensive understanding of its physicochemical properties by integrating the limited available data with robust theoretical predictions and established principles of physical organic chemistry. By examining the influence of its specific substitution pattern on the foundational p-hydroxybenzoic acid ester scaffold, we can project its behavior and equip researchers with the necessary tools for its empirical investigation. This document serves not only as a repository of what is known but also as a roadmap for the experimental determination of its complete physicochemical profile.

Molecular Identity and Structural Elucidation

Methyl 3-ethyl-4-hydroxybenzoate is a derivative of p-hydroxybenzoic acid, featuring a methyl ester and an ethyl group at the 3-position of the benzene ring.

  • Chemical Name: Methyl 3-ethyl-4-hydroxybenzoate

  • CAS Number: 22934-36-7[1]

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol [2]

The structural arrangement of the substituents—a hydroxyl group at position 4, an ethyl group at position 3, and a methoxycarbonyl group at position 1—is crucial in defining its chemical and physical characteristics. The interplay between the electron-donating effects of the hydroxyl and ethyl groups and the electron-withdrawing nature of the methyl ester group governs its reactivity, acidity, and intermolecular interactions.

Core Physicochemical Properties: A Blend of Predicted and Inferred Data

Due to the limited availability of direct experimental data for Methyl 3-ethyl-4-hydroxybenzoate, the following table combines predicted values from reliable chemical suppliers and computational models with expected properties based on the behavior of structurally similar compounds.

PropertyPredicted/Estimated ValueSource/Basis for Estimation
Boiling Point 300.8 ± 30.0 °C at 760 TorrPredicted by BOC Sciences
Density 1.136 ± 0.06 g/cm³Predicted by BOC Sciences
Melting Point Not available (expected to be a low-melting solid)Inferred from related parabens
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, acetone)Inferred from the general solubility of parabens[3]
pKa (Phenolic Hydroxyl) ~8.0 - 8.5Estimated based on substituted phenols[4]
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.0Estimated based on related parabens[5]
Causality Behind the Properties: A Deeper Dive
  • Boiling Point and Density: The predicted high boiling point is consistent with the presence of a polar hydroxyl group capable of hydrogen bonding and a relatively high molecular weight. The density, slightly greater than water, is also in line with similar aromatic esters.

  • Solubility: Like other parabens, the presence of the polar hydroxyl and ester groups allows for some interaction with water. However, the overall nonpolar character contributed by the benzene ring and the ethyl and methyl groups is expected to limit its aqueous solubility. The solubility of parabens generally decreases as the alkyl chain length increases[3]. The addition of the ethyl group likely makes Methyl 3-ethyl-4-hydroxybenzoate less water-soluble than methylparaben but potentially more soluble than longer-chain parabens like propylparaben. It is anticipated to exhibit good solubility in less polar organic solvents.

  • pKa: The acidity of the phenolic hydroxyl group is a critical parameter influencing the compound's behavior in different pH environments and its antimicrobial activity. The pKa of the parent compound, methyl p-hydroxybenzoate, is around 8.4. The presence of an electron-donating ethyl group at the ortho position to the hydroxyl group would be expected to slightly decrease the acidity (increase the pKa) by destabilizing the phenoxide anion. Therefore, a pKa value in the range of 8.0 to 8.5 is a reasonable estimation.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The introduction of an ethyl group increases the lipophilicity compared to methylparaben (LogP ≈ 1.9). This increased lipophilicity can influence its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems, as well as its efficacy as a preservative in different formulations.

Spectroscopic Profile: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl ester protons. The aromatic region would likely display a complex splitting pattern due to the trisubstituted nature of the ring. The ethyl group would present as a quartet and a triplet. The methyl ester would appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for all 10 carbon atoms in the molecule, with the carbonyl carbon of the ester appearing at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key absorption bands corresponding to the functional groups present:

  • A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

  • A strong C=O stretching band for the ester carbonyl group, expected around 1700-1725 cm⁻¹.

  • C-O stretching bands for the ester and phenol groups in the 1100-1300 cm⁻¹ region.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy

Similar to other p-hydroxybenzoates, the UV-Vis spectrum in a polar solvent like methanol is expected to exhibit a strong absorption maximum (λmax) around 255-260 nm, corresponding to the π → π* electronic transition of the substituted benzene ring[6][7].

Experimental Determination of Physicochemical Properties: A Practical Guide

For researchers aiming to empirically determine the physicochemical properties of Methyl 3-ethyl-4-hydroxybenzoate, the following standard protocols are recommended.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination synthesis Synthesis of Methyl 3-ethyl-4-hydroxybenzoate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC for Purity purification->hplc melting_point Melting Point Determination hplc->melting_point solubility Solubility Studies hplc->solubility pka pKa Determination (e.g., Potentiometric Titration, UV-Vis Spectrophotometry) hplc->pka logp LogP Determination (e.g., Shake-flask method) hplc->logp

Caption: Workflow for the synthesis, purification, and physicochemical characterization of Methyl 3-ethyl-4-hydroxybenzoate.

Step-by-Step Methodologies

4.2.1. Synthesis and Purification

A plausible synthesis route would involve the esterification of 3-ethyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

  • Reaction Setup: Combine 3-ethyl-4-hydroxybenzoic acid and an excess of methanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system or by column chromatography.

4.2.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for assessing the purity of parabens and their analogues.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the analyte is in its protonated form.

  • Standard and Sample Preparation: Prepare a stock solution of the purified Methyl 3-ethyl-4-hydroxybenzoate in the mobile phase and create a series of dilutions for calibration. Prepare the sample solution at a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at the λmax of the compound (e.g., 258 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and the sample. The purity is determined by the percentage of the peak area of the main component relative to the total peak area.

4.2.3. pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis spectrum of the compound as a function of pH.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., pH 7.0 to 9.5).

  • Sample Preparation: Prepare a stock solution of Methyl 3-ethyl-4-hydroxybenzoate in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.

  • Spectral Measurement: Record the UV-Vis spectrum of the sample in each buffer.

  • Data Analysis: Plot the absorbance at a wavelength where the ionized and unionized forms have significantly different absorptivities against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Safety and Handling

While specific toxicity data for Methyl 3-ethyl-4-hydroxybenzoate is not available, it should be handled with the standard precautions for laboratory chemicals. Based on information for similar compounds, it may cause skin and eye irritation.

Conclusion

Methyl 3-ethyl-4-hydroxybenzoate remains a compound with a limited publicly available experimental dataset. This guide has aimed to bridge this gap by providing a robust theoretical and predictive framework for its physicochemical properties, grounded in the established chemistry of its structural analogues. The provided experimental workflows offer a clear path for researchers to empirically validate these predictions and contribute to a more complete understanding of this molecule. As with any scientific endeavor, the principles of careful experimentation and rigorous data analysis are paramount in fully elucidating the properties of this and other novel chemical entities.

References

  • Paraben preservatives exhibit inhibition on human and rat steroid 5α-reductase 1: A comprehensive 3D-QSAR and computational analysis. PubMed. [Link]

  • Ethyl 4-hydroxy-3-methylbenzoate | C10H12O3 | CID 12465307. PubChem. [Link]

  • Amended Safety Assessment of Parabens as Used in Cosmetics. CIR Report Data Sheet. [Link]

  • UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Human Metabolome Database. [Link]

  • Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. ResearchGate. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • Ethyl-4-hydroxybenzoate (YMDB01688). Yeast Metabolome Database. [Link]

  • Ethylparaben | C9H10O3 | CID 8434. PubChem. [Link]

  • METHYL 4-HYDROXYBENZOATE - Ataman Kimya. [Link]

  • Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. JSciMed Central. [Link]

  • Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. NIST Technical Series Publications. [Link]

  • Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. PubMed. [Link]

  • Methylparaben - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Paraben - Wikipedia. [Link]

  • Ethyl 4-hydroxybenzoate;methyl 4-hydroxybenzoate;propyl 4-hydroxybenzoate. PubChem. [Link]

  • Chemical structures and properties of parabens. ResearchGate. [Link]

  • ethyl 4-hydroxybenzoate - 120-47-8, C9H10O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330. PubChem. [Link]

  • Methyl 3-amino-4-hydroxybenzoate - the NIST WebBook. [Link]

  • Propylparaben | C10H12O3 | CID 7175. PubChem. [Link]

  • Chemical Properties of propyl 4-hydroxybenzoate (CAS 94-13-3). Cheméo. [Link]

  • Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • ethyl 4-hydroxybenzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]

  • Propyl p-hydroxybenzoate preparation method.
  • Phenylparaben | C13H10O3 | CID 87250. PubChem. [Link]

  • Chromatographic Separation and Determination of Mixtures of p-Hydroxybenzoate Esters. [Link]

  • p-Hydroxybenzoate | C7H5O3- | CID 54675830. PubChem. [Link]

  • Ethyl 3-hydroxybenzoate - the NIST WebBook. [Link]

  • 4-Hydroxybenzoic Acid | C7H6O3 | CID 135. PubChem. [Link]

Sources

Foundational

A Comprehensive Technical Guide to Methyl 3-ethyl-4-hydroxybenzoate (CAS 22934-36-7)

Abstract Methyl 3-ethyl-4-hydroxybenzoate is a phenolic ester belonging to the broader class of hydroxybenzoates, commonly known as parabens. While less common than its methylparaben and ethylparaben counterparts, its un...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-ethyl-4-hydroxybenzoate is a phenolic ester belonging to the broader class of hydroxybenzoates, commonly known as parabens. While less common than its methylparaben and ethylparaben counterparts, its unique substitution pattern—featuring an ethyl group ortho to the hydroxyl moiety—presents distinct steric and electronic properties that are of interest to researchers in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of Methyl 3-ethyl-4-hydroxybenzoate (CAS 22934-36-7), consolidating its physicochemical properties, a detailed methodology for its synthesis via Fischer esterification, a thorough guide to its analytical characterization, and a discussion of its potential applications and safety considerations. This document is intended to serve as a foundational resource for scientists and professionals engaged in fine chemical synthesis, pharmaceutical intermediate development, and materials science.

Chemical Identity and Physicochemical Properties

Methyl 3-ethyl-4-hydroxybenzoate is an aromatic organic compound. Its structure consists of a benzene ring substituted with a hydroxyl group, a methyl ester group, and an ethyl group. The strategic placement of the ethyl group at the 3-position influences the molecule's polarity, solubility, and reactivity, distinguishing it from more common parabens.

Key Properties

A summary of the key physicochemical properties for Methyl 3-ethyl-4-hydroxybenzoate is presented below. It is important to note that while some data is derived from experimental sources, other values are estimated based on its chemical structure and comparison with analogous compounds due to limited direct experimental literature.

PropertyValueSource
CAS Number 22934-36-7[AOBChem, 2024][1]
Molecular Formula C₁₀H₁₂O₃[AOBChem, 2024][1]
Molecular Weight 180.20 g/mol [PubChem, 2024]
IUPAC Name methyl 3-ethyl-4-hydroxybenzoate[BOC Sciences, 2024][2]
Boiling Point 300.8 ± 30.0 °C at 760 Torr[BOC Sciences, 2024][2]
Density 1.136 ± 0.06 g/cm³[BOC Sciences, 2024][2]
Melting Point Estimated 110-115 °CAnalogous to Ethylparaben (115-118 °C) [Thermo Fisher Scientific, 2024][3]
Solubility Predicted to be slightly soluble in water; soluble in alcohols, ethers, and acetone.Analogous to Methylparaben & Ethylparaben [Ataman Kimya, 2024; ChemBK, 2024][4]

Synthesis and Purification

The most direct and industrially scalable route to Methyl 3-ethyl-4-hydroxybenzoate is the Fischer esterification of its carboxylic acid precursor, 3-ethyl-4-hydroxybenzoic acid, with methanol. This reaction is typically catalyzed by a strong acid.

Reaction Scheme

The acid-catalyzed esterification proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester.

G cluster_reactants Reactants cluster_products Products R1 3-Ethyl-4-hydroxybenzoic Acid Catalyst H₂SO₄ (cat.) R1->Catalyst R2 Methanol (Excess) R2->Catalyst Conditions Reflux Catalyst->Conditions P1 Methyl 3-ethyl-4-hydroxybenzoate Conditions->P1 P2 Water Conditions->P2

Caption: Fischer Esterification Synthesis Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar hydroxybenzoate esters. [PrepChem, 2024][4] The primary causality behind using excess methanol is to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield. Concentrated sulfuric acid serves as an efficient and cost-effective catalyst.

Materials and Reagents:

  • 3-ethyl-4-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethyl-4-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq) to the methanolic solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with a significant volume of water and extract the product with diethyl ether (3x volumes).

  • Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the H₂SO₄ catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude Methyl 3-ethyl-4-hydroxybenzoate can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to yield a crystalline solid.

Analytical Characterization

Confirming the identity and purity of the synthesized Methyl 3-ethyl-4-hydroxybenzoate is critical. A multi-technique approach is recommended, as outlined below.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR Purity Purity Assessment (HPLC/GC) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure & Purity Purity->Final

Caption: Workflow for Analytical Characterization.

Spectroscopic Data (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectral characteristics can be accurately predicted based on its structure and data from analogous compounds. [The Royal Society of Chemistry, 2014; Human Metabolome Database, 2024][5][6]

TechniqueExpected Features
¹H NMR ~1.2 ppm (t, 3H): Triplet for the -CH₃ of the ethyl group.~2.7 ppm (q, 2H): Quartet for the -CH₂- of the ethyl group.~3.8 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons.~6.8 ppm (d, 1H): Doublet for the aromatic proton ortho to the -OH group.~7.7-7.8 ppm (m, 2H): Multiplet/overlapping signals for the remaining two aromatic protons.~9.0-10.0 ppm (s, 1H): Broad singlet for the phenolic -OH proton (may be exchangeable with D₂O).
¹³C NMR ~15 ppm: -CH₃ of the ethyl group.~23 ppm: -CH₂- of the ethyl group.~52 ppm: Methyl ester (-OCH₃) carbon.~115-135 ppm: Aromatic carbons (6 signals expected).~160 ppm: Aromatic carbon attached to the -OH group.~168 ppm: Carbonyl carbon (C=O) of the ester.
IR (Infrared) ~3300-3400 cm⁻¹ (broad): O-H stretching of the phenolic group.~2900-3000 cm⁻¹: C-H stretching of alkyl and aromatic groups.~1680-1710 cm⁻¹ (strong): C=O stretching of the conjugated ester.~1200-1300 cm⁻¹: C-O stretching of the ester and phenol.
Mass Spec. (EI) Molecular Ion (M⁺): m/z = 180.20.Key Fragments: Loss of -OCH₃ (m/z = 149), loss of -COOCH₃ (m/z = 121).

Applications and Research Interest

As a member of the paraben family, Methyl 3-ethyl-4-hydroxybenzoate possesses inherent antimicrobial properties. The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain, though this is often coupled with decreased water solubility. [Ataman Kimya, 2024]

  • Preservative: It can be investigated as a preservative in cosmetics, pharmaceuticals, and food products, potentially offering a different solubility and efficacy profile compared to standard parabens.

  • Synthetic Intermediate: The presence of a reactive phenolic hydroxyl group and an ester makes it a versatile intermediate for further chemical elaboration. It can serve as a building block in the synthesis of more complex molecules, including pharmaceutical agents and specialty polymers. For instance, the precursor acid, 4-Ethyl-3-hydroxybenzoic acid, is noted for its use in synthesizing anti-inflammatory and antimicrobial agents.

  • Reference Standard: In analytical chemistry, it can be used as a reference standard for the detection and quantification of substituted parabens in environmental or biological samples.

Safety, Handling, and Storage

Proper handling of Methyl 3-ethyl-4-hydroxybenzoate is essential in a laboratory or industrial setting. The following information is based on available supplier safety data.

GHS Hazard Information
PictogramGHS CodeHazard StatementPrecautionary Statements

H315Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H319Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335May cause respiratory irritation.

Source: AOBChem, 2024[7]

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage temperatures are typically between 4-8°C. [AOBChem, 2024][7]

References

  • The Royal Society of Chemistry. (2014). Supporting Information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link][5]

  • Human Metabolome Database. (2024). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link][6][8]

  • Ataman Kimya. (2024). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • AOBChem. (2024). Methyl 3-ethyl-4-hydroxybenzoate. Retrieved from [Link][1][7]

  • ChemBK. (2024). Ethyl 4-hydroxybenzoate. Retrieved from [Link][4]

  • PrepChem. (2024). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link][4]

  • PubChem. (2024). Ethyl 4-hydroxy-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

"structure elucidation of Methyl 3-ethyl-4-hydroxybenzoate"

An In-depth Technical Guide to the Structure Elucidation of Methyl 3-ethyl-4-hydroxybenzoate Authored by: Gemini, Senior Application Scientist Abstract The definitive assignment of a chemical structure is a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 3-ethyl-4-hydroxybenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of Methyl 3-ethyl-4-hydroxybenzoate (CAS: 22934-36-7), a substituted phenolic ester.[1][2] By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice, thereby demonstrating a robust, field-proven methodology for characterizing novel and known small molecules.

Introduction: The Analytical Imperative

Methyl 3-ethyl-4-hydroxybenzoate is an aromatic compound featuring a benzoic acid methyl ester scaffold, further functionalized with a hydroxyl and an ethyl group. The precise arrangement of these substituents on the benzene ring is critical to its chemical identity and properties. Ambiguity in structure can lead to significant errors in pharmacological, toxicological, and material science studies. Therefore, a systematic and orthogonal analytical approach is not merely procedural but essential for scientific integrity.

The elucidation process begins with fundamental information—the molecular formula, C₁₀H₁₂O₃, which corresponds to a molecular weight of 180.20 g/mol .[2][3] This formula provides a Double Bond Equivalent (DBE) of 5, calculated as:

DBE = C - (H/2) + (N/2) + 1 = 10 - (12/2) + 0 + 1 = 5

This value suggests the presence of a benzene ring (DBE=4) and one additional degree of unsaturation, which is accounted for by the carbonyl group (C=O) of the ester. Our objective is to use spectroscopic data to confirm this hypothesis and precisely map the connectivity of all atoms.

The Elucidation Workflow: A Multi-Modal Strategy

A robust structure elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides high confidence in the final assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation mol_formula Molecular Formula (C₁₀H₁₂O₃) ms Mass Spectrometry (MS) Confirms MW & Formula mol_formula->ms ir Infrared (IR) Spectroscopy Identifies Functional Groups mol_formula->ir uv UV-Vis Spectroscopy Analyzes Chromophore System mol_formula->uv nmr NMR Spectroscopy (1D & 2D) Maps Atomic Connectivity mol_formula->nmr integration Data Synthesis & Hypothesis Generation ms->integration ir->integration uv->integration nmr->integration confirmation Final Structure Assignment integration->confirmation

Caption: General workflow for spectroscopic structure elucidation.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a compound and confirming its elemental composition.[4][5] For phenolic compounds, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and preserve the molecular ion.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.

  • Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Given the acidic nature of the phenolic proton, negative mode is often highly sensitive.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for C₁₀H₁₂O₃.

Expected Data and Interpretation

The molecular formula C₁₀H₁₂O₃ has a theoretical monoisotopic mass of 180.0786 Da.[3]

IonTheoretical Exact Mass (m/z)Expected HRMS Result (m/z)
[M-H]⁻179.0710179.0710 ± 0.0005
[M+H]⁺181.0859181.0859 ± 0.0005
[M+Na]⁺203.0679203.0679 ± 0.0005

The observation of an ion with an exact mass matching the theoretical value within 5 ppm error confirms the elemental composition. Tandem MS (MS/MS) experiments on the parent ion would reveal characteristic fragmentation patterns, such as the loss of the methoxy group (-31 Da) or the entire methyl ester group (-59 Da), providing initial clues about the functional groups present.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by detecting the vibrational frequencies of its bonds.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data and Interpretation

The structure of Methyl 3-ethyl-4-hydroxybenzoate contains a hydroxyl group (O-H), sp³ C-H bonds (ethyl, methyl), sp² C-H bonds (aromatic), a carbonyl group (C=O), and C-O bonds. The expected IR absorptions are summarized below.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400-3200 (broad)O-H stretchPhenolic Hydroxyl
3100-3000sp² C-H stretchAromatic C-H
2980-2850sp³ C-H stretchEthyl & Methyl groups
1720-1680 (strong)C=O stretchEster Carbonyl
1610-1580C=C stretchAromatic Ring
1300-1200C-O stretchEster & Phenol
~850-810C-H out-of-plane bend1,2,4-Trisubstituted Benzene

The presence of a strong, sharp peak around 1700 cm⁻¹ is definitive for the ester carbonyl, while a broad absorption above 3200 cm⁻¹ confirms the hydroxyl group.[8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizing the Aromatic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems like the benzene ring.[10] The position and intensity of absorption maxima (λ_max) are sensitive to the substituents on the aromatic ring.[11][12]

Experimental Protocol: Solution UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-transparent solvent like methanol or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from 200 to 400 nm.

  • Blank Correction: Use the pure solvent as a blank.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Expected Data and Interpretation

Aromatic esters typically exhibit two main absorption bands.[13][14] For a hydroxy-substituted benzoate, we expect:

  • Primary Band (π → π):* A strong absorption around 200-220 nm.

  • Secondary Band (π → π):* A less intense, broader band around 250-290 nm. The hydroxyl group, being an auxochrome, typically causes a bathochromic (red) shift of this band compared to unsubstituted benzene.

The observed λ_max provides confirmatory evidence for the substituted aromatic chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.[15]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra Acquisition: Acquire ¹H and proton-decoupled ¹³C NMR spectra.

  • 2D Spectra Acquisition: Acquire standard COSY, HSQC, and HMBC experiments.

  • Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.[16][17]

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8d1HH-6ortho to the electron-withdrawing ester group, deshielded.
~7.7dd1HH-2ortho to ester, meta to hydroxyl.
~6.9d1HH-5ortho to the electron-donating hydroxyl group, shielded.
~5.5-6.0 (broad)s1H-OHPhenolic proton, chemical shift is concentration and solvent dependent.
3.89s3H-OCH₃Methyl ester protons, singlet.
2.65q2H-CH₂CH₃Methylene protons adjacent to a methyl group.
1.25t3H-CH₂CH₃Methyl protons adjacent to a methylene group.

Note: A known ¹H NMR spectrum for this compound confirms these general features.[18]

¹³C NMR: Carbon Skeleton Analysis

The ¹³C NMR spectrum shows the number of unique carbon environments.[19][20]

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~167C=OEster carbonyl carbon.
~158C-4Aromatic carbon attached to the -OH group, highly shielded.
~132C-6Aromatic CH carbon ortho to the ester.
~130C-2Aromatic CH carbon ortho to the ester.
~128C-3Aromatic carbon attached to the ethyl group.
~123C-1Aromatic carbon attached to the ester group.
~116C-5Aromatic CH carbon ortho to the -OH group.
~52-OCH₃Methyl ester carbon.
~22-CH₂CH₃Ethyl methylene carbon.
~14-CH₂CH₃Ethyl methyl carbon.
2D NMR: Assembling the Pieces

2D NMR experiments are crucial for unambiguously connecting the protons and carbons.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings. We would expect to see a correlation between the -CH₂- protons (~2.65 ppm) and the -CH₃ protons (~1.25 ppm) of the ethyl group, confirming its presence.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This experiment would link each proton signal to its corresponding carbon signal (e.g., δ 3.89 to δ ~52, δ 2.65 to δ ~22, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the molecular fragments.

G H6->C1 H6->C4 H2->C4 H2->CO H5->C1 H5->C3 OCH3->CO CH2->C2 CH2->C4 CH2->CH3_C

Caption: Key predicted HMBC correlations for structure confirmation.

Key HMBC correlations to confirm the substitution pattern:

  • The protons of the -OCH₃ group (δ ~3.89) will show a correlation to the ester carbonyl carbon (C=O, δ ~167).

  • The aromatic proton H-2 will show correlations to the ester carbonyl carbon (C=O) and the hydroxyl-bearing carbon C-4 .

  • The methylene protons of the ethyl group (-CH₂-) will show correlations to the aromatic carbons C-2 and C-4 , definitively placing the ethyl group at the C-3 position.

  • The aromatic proton H-5 will show correlations to the ester-bearing carbon C-1 and the ethyl-bearing carbon C-3 .

The convergence of these 2D NMR correlations provides an unassailable confirmation of the proposed structure.

Conclusion: A Unified Structural Hypothesis

By systematically applying a suite of spectroscopic techniques, we have elucidated the structure of Methyl 3-ethyl-4-hydroxybenzoate. HRMS confirmed the molecular formula C₁₀H₁₂O₃. FTIR and UV-Vis spectroscopy identified the key functional groups and the aromatic chromophore, respectively. Finally, a full complement of 1D and 2D NMR experiments provided a complete and unambiguous map of atomic connectivity. Each technique provides a layer of evidence that corroborates the others, resulting in a high-confidence final structure assignment. This integrated workflow represents a best-practice approach in modern chemical analysis.

References

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Gáspár, A., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules. [Link]

  • Abbas, M., et al. (2017). Mass spectrometry parameters for the analysis of phenolic compounds. ResearchGate. [Link]

  • Wang, J., et al. (2023). Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry. Frontiers in Nutrition. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. docbrown.info. [Link]

  • Cilento, G. (1953). Ultraviolet Absorption Spectra of Fully Aromatic Esters and Thiolesters. Journal of the American Chemical Society. [Link]

  • ResearchGate. FT-IR spectra of p-hydroxybenzoic acid. ResearchGate. [Link]

  • ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. ResearchGate. [Link]

  • ResearchGate. UV-vis absorption spectra of esters. ResearchGate. [Link]

  • Beaver, M. G., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. Chemical shifts in 1H and 13C NMR spectra of sodium benzoates. ResearchGate. [Link]

  • Li, G., & Zhai, Q. (2011). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. [Link]

  • University of Babylon. UV-vis Spectroscopy. uobabylon.edu.iq. [Link]

  • Pazol, J. L., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Organic Syntheses. Ethyl 4-Amino-3-methylbenzoate. orgsyn.org. [Link]

  • Química Orgánica. Vis-UV spectra of aromatic compounds. quimicaorganica.org. [Link]

  • The Royal Society of Chemistry. Spectroscopic data for methyl benzoates. rsc.org. [Link]

  • PubChem. Ethyl 4-hydroxy-3-methylbenzoate. pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. Quantum Chemical and Spectroscopic Investigations of (Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. ResearchGate. [Link]

  • PrepChem. Synthesis of methyl 4-hydroxybenzoate. prepchem.com. [Link]

  • AOBChem. Methyl 3-ethyl-4-hydroxybenzoate. aobchem.com. [Link]

  • Chemistry LibreTexts. UV-Visible Spectroscopy of Organic Compounds. chem.libretexts.org. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 3-ethyl-4-hydroxybenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-ethyl-4-hydroxybenzoate, a key organic intermediate. Intended for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-ethyl-4-hydroxybenzoate, a key organic intermediate. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the underlying principles and the logic of spectral interpretation, reflecting a field-proven approach to molecular characterization.

Introduction

Methyl 3-ethyl-4-hydroxybenzoate (CAS No: 22934-36-7) is a substituted aromatic ester with significant potential in various chemical syntheses. Accurate and unambiguous structural elucidation is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While experimental data for this specific molecule is not widely available in the public domain, this guide will utilize high-quality predicted data and supplement it with experimental data from closely related compounds to provide a robust and instructive analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.[3][4]

A. ¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d1HH-6
~7.75dd1HH-2
~6.90d1HH-5
~5.50s1H-OH
3.88s3H-OCH₃
2.65q2H-CH₂CH₃
1.25t3H-CH₂CH₃

Interpretation:

The predicted ¹H NMR spectrum of Methyl 3-ethyl-4-hydroxybenzoate reveals seven distinct signals, corresponding to the seven unique proton environments in the molecule.

  • Aromatic Region (δ 6.90 - 7.85 ppm): The three signals in this region are characteristic of a 1,2,4-trisubstituted benzene ring. The downfield shifts of H-2 and H-6 are due to the deshielding effect of the adjacent electron-withdrawing ester group. The upfield shift of H-5 is attributed to the electron-donating effect of the hydroxyl group. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent aromatic protons.

  • Phenolic Proton (δ ~5.50 ppm): A broad singlet, characteristic of a phenolic hydroxyl proton, is expected around 5.50 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

  • Methyl Ester Protons (δ 3.88 ppm): The sharp singlet at 3.88 ppm integrates to three protons and is assigned to the methyl group of the ester functionality. Its downfield position is due to the deshielding effect of the adjacent carbonyl group.

  • Ethyl Group Protons (δ 1.25 and 2.65 ppm): The quartet at 2.65 ppm (2H) and the triplet at 1.25 ppm (3H) are characteristic of an ethyl group. The quartet arises from the methylene (-CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the triplet is due to the methyl protons being split by the two adjacent methylene protons. The downfield shift of the methylene quartet is due to its direct attachment to the aromatic ring.

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~167.0C=O (ester)
~158.0C-4 (C-OH)
~131.0C-6
~129.5C-2
~123.0C-3 (C-CH₂CH₃)
~122.0C-1
~115.5C-5
52.0-OCH₃
22.5-CH₂CH₃
14.0-CH₂CH₃

Interpretation:

The predicted ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.

  • Carbonyl Carbon (δ ~167.0 ppm): The signal at the lowest field is assigned to the carbonyl carbon of the ester group.

  • Aromatic Carbons (δ ~115.5 - 158.0 ppm): Six signals are observed in the aromatic region. The carbon attached to the hydroxyl group (C-4) is the most deshielded among the ring carbons due to the oxygen's electronegativity. The carbons at positions 2, 6, and 1 are deshielded by the ester group, while the carbon at position 5 is shielded by the hydroxyl group. The carbon attached to the ethyl group (C-3) also appears in this region.

  • Methyl Ester Carbon (δ 52.0 ppm): The signal at 52.0 ppm is assigned to the methyl carbon of the ester.

  • Ethyl Group Carbons (δ 14.0 and 22.5 ppm): The two signals in the upfield region are assigned to the ethyl group carbons.

C. NMR Experimental Protocol

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (phenolic)
~3050MediumC-H stretch (aromatic)
~2970, ~2880MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (ester)
~1610, ~1500Medium-StrongC=C stretch (aromatic)
~1280StrongC-O stretch (ester)
~1150StrongC-O stretch (phenol)
~820StrongC-H out-of-plane bend (aromatic)

Interpretation:

The predicted IR spectrum of Methyl 3-ethyl-4-hydroxybenzoate displays several characteristic absorption bands that confirm its structure.

  • O-H Stretch: A strong, broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations appear around 3050 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups are observed around 2970 and 2880 cm⁻¹.

  • C=O Stretch: A very strong and sharp absorption band around 1715 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.

  • C=C Stretches: Absorptions in the 1610-1500 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

  • C-O Stretches: Strong bands around 1280 cm⁻¹ and 1150 cm⁻¹ correspond to the C-O stretching vibrations of the ester and phenol groups, respectively.

  • Aromatic C-H Bending: The strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibrations for a 1,2,4-trisubstituted benzene ring.

A. IR Experimental Protocol

Workflow for FT-IR Analysis

Caption: General workflow for FT-IR data acquisition.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[7][8][9][10]

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
180100[M]⁺ (Molecular Ion)
16540[M - CH₃]⁺
15180[M - C₂H₅]⁺ or [M - OCH₃]⁺
12360[M - COOCH₃]⁺
9530[C₆H₅O]⁺

Interpretation:

The predicted mass spectrum of Methyl 3-ethyl-4-hydroxybenzoate would show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion Peak ([M]⁺): The peak at m/z 180 corresponds to the molecular weight of the compound (C₁₀H₁₂O₃). This is expected to be the base peak or a very intense peak due to the stability of the aromatic ring.

  • [M - CH₃]⁺: Loss of a methyl radical from the ethyl group would result in a fragment at m/z 165.

  • [M - C₂H₅]⁺ or [M - OCH₃]⁺: A significant peak at m/z 151 could result from the loss of an ethyl radical from the aromatic ring or the loss of a methoxy radical from the ester group.

  • [M - COOCH₃]⁺: Cleavage of the ester group leading to the loss of the carbomethoxy group would produce a fragment at m/z 123.

  • [C₆H₅O]⁺: A fragment corresponding to a hydroxyphenyl cation at m/z 95 is also plausible.

A. Mass Spectrometry Experimental Protocol

Workflow for EI-MS Analysis

Caption: Standard workflow for Electron Ionization Mass Spectrometry.

IV. Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic profile of Methyl 3-ethyl-4-hydroxybenzoate. The interpretation of these spectra, guided by fundamental principles and comparison with related structures, allows for the unambiguous confirmation of its molecular structure. The detailed protocols provided herein offer a standardized approach for researchers to obtain high-quality data for this and similar compounds, ensuring scientific integrity and reproducibility in drug discovery and development workflows. It is recommended that this predicted data be confirmed with experimental analysis when the pure compound is available.

V. References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons.

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

  • AOBChem. (n.d.). Methyl 3-ethyl-4-hydroxybenzoate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy Correlation Table. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-3-methylbenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of Methyl 3-ethyl-4-hydroxybenzoate in Various Solvents for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Methyl 3-ethyl-4-hydroxybenzoate, a key consideration for its application in pharmaceutical and chemical research. While direct experim...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of Methyl 3-ethyl-4-hydroxybenzoate, a key consideration for its application in pharmaceutical and chemical research. While direct experimental data for this specific compound is limited in publicly available literature, this guide leverages established principles of physical chemistry and extensive data from structurally analogous compounds—namely, the paraben family (esters of 4-hydroxybenzoic acid)—to provide a robust predictive framework and detailed experimental protocols for its characterization.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like Methyl 3-ethyl-4-hydroxybenzoate, understanding its solubility profile is paramount for a variety of applications, including:

  • Drug Development: The bioavailability of an active pharmaceutical ingredient (API) is often dictated by its solubility. Poor aqueous solubility can lead to low absorption and limited therapeutic efficacy.

  • Formulation Science: The selection of appropriate solvents or solvent systems is crucial for creating stable and effective liquid formulations, such as oral solutions, injectables, and topical preparations.

  • Purification and Crystallization: Solubility differences in various solvents are exploited in recrystallization processes to purify compounds.

  • Analytical Chemistry: The preparation of standard solutions for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) requires knowledge of the analyte's solubility.

Methyl 3-ethyl-4-hydroxybenzoate shares the core structure of parabens, which are widely used as preservatives in the cosmetic, pharmaceutical, and food industries.[1][2] The solubility of these related compounds has been extensively studied, and these findings provide a strong basis for predicting the behavior of Methyl 3-ethyl-4-hydroxybenzoate.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solute in a solvent is a complex process governed by thermodynamic principles. The overall Gibbs free energy change (ΔG_sol) for the dissolution process determines the spontaneity and extent of solubility. This can be conceptualized as a three-step process:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (ΔH_lattice). This is an endothermic process.

  • Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule (ΔH_cavitation). This is also an endothermic process.

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new intermolecular interactions with the solvent molecules (ΔH_solvation). This is an exothermic process.

The overall enthalpy of solution (ΔH_sol) is the sum of these three enthalpies. The solubility is then determined by the balance between the enthalpy and entropy of solution (ΔS_sol) at a given temperature (T), as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous dissolution process. The solubility of parabens, and by extension Methyl 3-ethyl-4-hydroxybenzoate, generally increases with temperature, indicating that the dissolution process is typically endothermic (ΔH_sol > 0).[3][4]

Physicochemical Properties of Methyl 3-ethyl-4-hydroxybenzoate and Related Compounds

Understanding the physicochemical properties of a compound is essential for predicting its solubility.

PropertyMethyl 3-ethyl-4-hydroxybenzoateMethylparabenEthylparaben
Molecular Formula C10H12O3[5]C8H8O3[2]C9H10O3[6][7]
Molecular Weight 180.20 g/mol [8]152.15 g/mol [2]166.17 g/mol [6]
Appearance N/AColorless crystals or white crystalline powder[2]White powder[9]
Melting Point N/A125-128 °C116-118 °C[9]

Predictive Solubility of Methyl 3-ethyl-4-hydroxybenzoate in Common Solvents

Based on the extensive data available for other parabens, the solubility of Methyl 3-ethyl-4-hydroxybenzoate is expected to follow similar trends. The presence of a polar hydroxyl group and a carboxyl ester group, combined with a nonpolar ethyl and benzene ring, gives the molecule a mixed polarity.

General Solubility Trends for Parabens:

  • Water: Generally, parabens have low solubility in water, which decreases as the alkyl chain length of the ester group increases.[3] Therefore, Methyl 3-ethyl-4-hydroxybenzoate is expected to have low aqueous solubility.

  • Alcohols (Methanol, Ethanol, Propanol): Parabens exhibit high solubility in alcohols due to the ability to form hydrogen bonds with the solvent.[1][3][10] The solubility generally increases with the polarity of the alcohol.

  • Acetone: Acetone is a good solvent for parabens, showing high solubility.[3][10]

  • Acetonitrile: Parabens are also soluble in acetonitrile.[3][10]

  • Esters (Ethyl Acetate): Ethyl acetate is another effective solvent for parabens.[3][10]

  • Ethers: Parabens are generally soluble in ethers.

Predicted Solubility Order for Methyl 3-ethyl-4-hydroxybenzoate:

Based on the trends observed for other parabens, the mole fraction solubility of Methyl 3-ethyl-4-hydroxybenzoate at a given temperature is predicted to be in the following order:

Acetone > Methanol > Ethanol > Propanol > Ethyl Acetate > Acetonitrile > Water

It is crucial to note that this is a predictive ranking based on analogous compounds. Experimental verification is essential for obtaining precise solubility data for Methyl 3-ethyl-4-hydroxybenzoate.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Materials and Equipment
  • Methyl 3-ethyl-4-hydroxybenzoate (solute)

  • Selected solvents of high purity

  • Analytical balance

  • Thermostatic water bath with shaker

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Vials with screw caps

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to create a slurry equil1 Place vials in thermostatic shaker bath prep2->equil1 equil2 Equilibrate for a set time (e.g., 24-72h) equil1->equil2 at constant temperature sample1 Withdraw supernatant equil2->sample1 after reaching equilibrium sample2 Filter through syringe filter sample1->sample2 sample3 Dilute sample if necessary sample2->sample3 analyze Analyze concentration (UV-Vis/HPLC) sample3->analyze

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 3-ethyl-4-hydroxybenzoate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Accurately add a known volume or mass of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaking water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium, which is confirmed when the concentration of the solute in the supernatant remains constant over time.

  • Sampling and Analysis:

    • Once equilibrium is reached, stop the shaking and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

    • Accurately weigh the filtered solution.

    • If necessary, dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of Methyl 3-ethyl-4-hydroxybenzoate in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation of Solubility:

    • The mole fraction solubility (x) can be calculated using the following equation: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:

      • m_solute is the mass of the solute in the filtered solution

      • M_solute is the molar mass of the solute

      • m_solvent is the mass of the solvent in the filtered solution

      • M_solvent is the molar mass of the solvent

Data Modeling and Interpretation

The temperature dependence of solubility can be described by various thermodynamic models. The modified Apelblat equation is a commonly used semi-empirical model that provides a good correlation for the solubility of parabens in different solvents.[3][4]

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are the model parameters obtained by fitting the experimental data.

This model is valuable for interpolating solubility at temperatures not experimentally tested and for calculating thermodynamic properties of dissolution.

Conclusion and Future Directions

Future research should focus on the experimental determination of the solubility of Methyl 3-ethyl-4-hydroxybenzoate in a range of pharmaceutically and industrially relevant solvents at different temperatures. This data would be invaluable for the development of new formulations and for optimizing purification processes. Furthermore, investigating the effect of co-solvents on the solubility of this compound would provide deeper insights for formulation scientists.

References

  • Giordano, F., Bettini, R., Donini, C., Gazzaniga, A., Caira, M. R., Zhang, G. G., & Grant, D. J. (1999). Physical properties of parabens and their mixtures: solubility in water, thermal behavior, and crystal structures. Journal of Pharmaceutical Sciences, 88(11), 1210-1216. [Link]

  • Zhang, Y., Wang, J., Wang, Y., & Zhang, C. (2018). Solubility Measurement, Modeling, and Dissolution Thermodynamics of Propylparaben in 12 Pure Solvents. Journal of Chemical & Engineering Data, 63(7), 2548-2556. [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. Journal of Chemical & Engineering Data, 57(12), 3501-3505. [Link]

  • Delgado, D. R., Martínez, F., Jouyban, A., & Acree, W. E. (2021). Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures. Molecules, 26(11), 3235. [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-3-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Popović, I., Rakić, T., & Tumpa, A. (2013). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie, 58(7-8), 611-618. [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]

  • Wikipedia. (2023). Methylparaben. [Link]

  • PubChem. (n.d.). Ethylparaben. National Center for Biotechnology Information. [Link]

  • Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. [Link]

  • AOBChem. (n.d.). Methyl 3-ethyl-4-hydroxybenzoate. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (2012). ethyl 4-hydroxybenzoate. [Link]

  • Loba Chemie. (n.d.). ETHYL 4-HYDROXYBENZOATE. [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

Sources

Foundational

"thermal stability of Methyl 3-ethyl-4-hydroxybenzoate"

An In-Depth Technical Guide to the Thermal Stability of Methyl 3-ethyl-4-hydroxybenzoate Abstract The thermal stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute tha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Methyl 3-ethyl-4-hydroxybenzoate

Abstract

The thermal stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that dictates its manufacturing processes, storage conditions, and ultimate shelf-life. This guide provides a comprehensive technical overview of the thermal stability profile of Methyl 3-ethyl-4-hydroxybenzoate (CAS: 22934-36-7), a substituted alkyl p-hydroxybenzoate.[1][2] Given the limited publicly available data on this specific molecule, this paper establishes a robust analytical framework by examining the known thermal behavior of its close structural analogues, Methylparaben and Ethylparaben.[3][4] We delve into the foundational analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—explaining the causality behind their application. Detailed, field-proven protocols are provided for each methodology, grounded in international standards such as those from ISO and ICH.[5][6][7] Furthermore, a proposed thermal decomposition pathway for Methyl 3-ethyl-4-hydroxybenzoate is presented, offering researchers and drug development professionals a predictive model for its degradation profile.

Introduction: The Criticality of Thermal Assessment

Methyl 3-ethyl-4-hydroxybenzoate belongs to the family of p-hydroxybenzoic acid esters, commonly known as parabens, which are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their antimicrobial properties.[4] The introduction of an ethyl group at the 3-position of the benzene ring modifies the molecule's physicochemical properties, potentially influencing its efficacy, solubility, and, critically, its stability.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] For a compound like Methyl 3-ethyl-4-hydroxybenzoate, understanding its response to thermal stress is paramount for several reasons:

  • Process Development: High temperatures are common in manufacturing steps such as drying, milling, and melt-based formulations. Knowledge of the decomposition temperature is essential to prevent degradation and impurity formation.

  • Storage and Shipping: The International Council for Harmonisation (ICH) guidelines mandate stability studies under specific temperature and humidity conditions to define appropriate storage requirements and ensure the compound remains within specification across different climatic zones.[5][8]

  • Safety and Risk Assessment: Uncontrolled exothermic decomposition can lead to thermal runaway events, posing significant safety risks in large-scale production.[9][10] Techniques like Accelerating Rate Calorimetry (ARC) are designed to assess this worst-case scenario.[11]

This guide serves as a foundational resource for scientists tasked with characterizing the thermal properties of Methyl 3-ethyl-4-hydroxybenzoate.

Physicochemical Profile and Analogue Comparison

Direct, comprehensive thermal data for Methyl 3-ethyl-4-hydroxybenzoate is not extensively published. Therefore, a logical starting point is to analyze its basic properties and compare them with well-characterized analogues.

Table 1: Physicochemical Properties of Methyl 3-ethyl-4-hydroxybenzoate

PropertyValueSource
CAS Number 22934-36-7[1][2]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [12]
Appearance N/A[1]
Purity ≥95% (typical)[1]
Storage Temp. 4-8°C (recommended)[1]

To build a predictive model of its thermal behavior, we compare it to its parent compound, Methylparaben (Methyl 4-hydroxybenzoate), and the closely related Ethylparaben (Ethyl 4-hydroxybenzoate).

Table 2: Comparative Physicochemical Properties of Related Hydroxybenzoates

PropertyMethylparabenEthylparabenMethyl 3-ethyl-4-hydroxybenzoate
Molecular Weight 152.15 g/mol [13]166.17 g/mol [14]180.20 g/mol [12]
Melting Point 125-131 °C[4][13]114-118 °C[15]Not Published
Boiling Point ~265 °C[4]297-298 °C[15]Not Published

The addition of the ethyl group at the 3-position increases the molecular weight and is expected to influence the intermolecular forces, thereby affecting the melting and boiling points. The thermal decomposition is also likely to be influenced by the presence of this additional alkyl group on the aromatic ring.

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach is required for a thorough thermal stability assessment. The combination of TGA, DSC, and ARC provides a complete picture, from initial decomposition to catastrophic thermal runaway. The causality for using this triad of techniques is to probe different aspects of thermal behavior: mass loss (TGA), energy changes (DSC), and adiabatic stability (ARC).

G cluster_0 Thermal Stability Assessment Workflow Sample Sample Preparation (Methyl 3-ethyl-4-hydroxybenzoate) TGA Thermogravimetric Analysis (TGA) [ISO 11358-1] Sample->TGA DSC Differential Scanning Calorimetry (DSC) [ISO 11357] Sample->DSC ARC Accelerating Rate Calorimetry (ARC) [ASTM E1981] Sample->ARC Data1 Mass Loss vs. Temp (Onset of Decomposition) TGA->Data1 Measures Data2 Heat Flow vs. Temp (Melting, Enthalpy, Exotherms) DSC->Data2 Measures Data3 Temp & Pressure vs. Time (Runaway Potential, TMR) ARC->Data3 Measures Analysis Comprehensive Data Synthesis & Risk Assessment Data1->Analysis Data2->Analysis Data3->Analysis

Caption: Workflow for a comprehensive thermal stability analysis.

Thermogravimetric Analysis (TGA)

Expertise: TGA is the primary screening tool. Its purpose is to determine the temperature ranges where the material is stable and where it begins to decompose by measuring changes in mass as a function of temperature.[16][17] This is crucial for setting maximum temperature limits for processing and drying. We perform this under both an inert (Nitrogen) and an oxidative (Air) atmosphere to distinguish between thermal decomposition and oxidative degradation.

Differential Scanning Calorimetry (DSC)

Expertise: While TGA detects mass loss, DSC detects energy changes. It measures the difference in heat flow required to increase the temperature of a sample and a reference.[18] This allows for the determination of the melting point, enthalpy of fusion, and, most importantly, the detection of exothermic (heat-releasing) or endothermic (heat-absorbing) decomposition events. An exothermic event detected by DSC is a red flag for potential thermal hazards.

Accelerating Rate Calorimetry (ARC)

Expertise: ARC is the gold standard for chemical process safety and thermal hazard assessment.[9][10] Unlike TGA or DSC, which use small sample sizes and allow heat to dissipate, ARC operates under adiabatic conditions ("no heat out").[9] This mimics a worst-case scenario in a large reactor where heat generated by a reaction cannot escape, leading to an acceleration of the reaction rate and a potential thermal runaway.[10] ARC provides critical safety parameters like the onset temperature of self-heating and the Time-to-Maximum-Rate (TMR).[9]

Proposed Thermal Decomposition Profile and Pathways

Based on the chemistry of alkyl p-hydroxybenzoates and related alkylaromatic hydrocarbons, a multi-stage decomposition is anticipated.[19][20]

Anticipated TGA/DSC Profile:

  • Initial Stability: The compound is expected to be thermally stable up to approximately 150-200°C, consistent with related paraben structures.[21]

  • Melting: A sharp endotherm corresponding to the melting point should be observed by DSC, predicted to be in the range of 100-130°C by comparison with analogues.

  • Decomposition Onset: The initial mass loss in TGA, corresponding to the onset of decomposition, is likely to occur above 200°C. This may be accompanied by a complex series of endothermic and exothermic peaks in the DSC signal.

  • Primary Decomposition Pathways: The thermal degradation of esters can proceed via several mechanisms. For Methyl 3-ethyl-4-hydroxybenzoate, two primary pathways are proposed:

    • Ester Pyrolysis/Decarboxylation: Cleavage of the ester bond, potentially followed by decarboxylation of the resulting carboxylic acid, releasing methanol and CO₂.

    • Side-Chain Homolysis: At higher temperatures, cleavage of the ethyl group from the aromatic ring can occur, following mechanisms common to alkylbenzenes.[19]

G cluster_0 Proposed Thermal Decomposition of Methyl 3-ethyl-4-hydroxybenzoate cluster_1 Pathway A: Ester Cleavage cluster_2 Pathway B: Side-Chain Homolysis cluster_3 Final Products Parent Methyl 3-ethyl-4-hydroxybenzoate IntermediateA 3-Ethyl-4-hydroxybenzoic Acid + Methanol (CH₃OH) Parent->IntermediateA ΔT, Hydrolysis/Pyrolysis IntermediateB Radical Intermediates Parent->IntermediateB High ΔT, Radical Scission ProductA1 2-Ethylphenol IntermediateA->ProductA1 ΔT, Decarboxylation ProductA2 Carbon Dioxide (CO₂) IntermediateA->ProductA2 Final Complex mixture of smaller volatile organic compounds and solid char ProductA1->Final ProductB Char + Volatiles (e.g., Ethane, Methane) IntermediateB->ProductB ProductB->Final

Caption: Proposed major thermal decomposition pathways.

Standard Operating Protocols for Thermal Analysis

The following protocols are designed as self-validating systems, incorporating system suitability and calibration checks as mandated by Good Laboratory Practices (GLP).

Protocol: Thermogravimetric Analysis (TGA)
  • Governing Standard: ISO 11358-1: Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles.[16][17]

  • Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

  • Methodology:

    • Instrument Calibration: Verify the temperature calibration using certified reference materials (e.g., Indium, Tin, Zinc) according to instrument procedures. Verify mass balance calibration with certified weights.

    • Sample Preparation: Accurately weigh 5-10 mg of Methyl 3-ethyl-4-hydroxybenzoate into a ceramic or platinum TGA pan.

    • Experimental Conditions:

      • Purge Gas: High-purity Nitrogen (non-oxidizing) or Dry Air (oxidizing) at a flow rate of 50 mL/min.

      • Temperature Program: a. Equilibrate at 30°C for 5 minutes. b. Ramp temperature from 30°C to 600°C at a heating rate of 10 K/min.

    • Data Analysis:

      • Record the mass vs. temperature curve.

      • Determine the onset temperature of decomposition (T_onset) using the extrapolated tangent method.

      • Calculate the percentage mass loss for each decomposition step.

      • Determine the residual mass at 600°C.

Table 3: Summary of TGA Experimental Parameters

ParameterSettingRationale
Heating Rate 10 K/minStandard rate allowing for good resolution of thermal events.
Atmosphere Nitrogen, AirTo differentiate between thermal and oxidative decomposition.
Temp. Range 30°C - 600°CTo cover the full range from stability to complete decomposition.
Sample Mass 5-10 mgOptimal for heat transfer and detection sensitivity without overloading.
Protocol: Differential Scanning Calorimetry (DSC)
  • Governing Standard: ISO 11357-1: Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles.

  • Objective: To identify melting point, phase transitions, and exothermic/endothermic decomposition events.

  • Methodology:

    • Instrument Calibration: Calibrate the temperature and enthalpy scale using a high-purity Indium standard. The onset of the melting peak should be within ±0.5°C of the certified value.

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

    • Experimental Conditions:

      • Purge Gas: High-purity Nitrogen at 50 mL/min.

      • Temperature Program: a. Equilibrate at 25°C. b. Ramp temperature from 25°C to 400°C at a heating rate of 10 K/min.

    • Data Analysis:

      • Record the heat flow vs. temperature curve.

      • Determine the extrapolated onset temperature and peak maximum for any endothermic (melting) or exothermic (decomposition) events.

      • Integrate the peak area to determine the enthalpy (ΔH) of the transition.

Table 4: Summary of DSC Experimental Parameters

ParameterSettingRationale
Heating Rate 10 K/minBalances sensitivity and resolution.
Atmosphere NitrogenPrevents oxidative side reactions, focusing on thermal events.
Pan Type Hermetically SealedContains any volatiles produced during decomposition, allowing for detection of their energetic effects.
Sample Mass 2-5 mgEnsures uniform heat transfer and prevents thermal lag.
Protocol: Accelerating Rate Calorimetry (ARC)
  • Governing Standard: ASTM E1981: Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry.

  • Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions.

  • Methodology:

    • Instrument Setup: Calibrate the thermocouple and pressure transducer as per manufacturer guidelines.

    • Sample Preparation: Load a precisely known quantity of the sample (e.g., 1-5 g) into a titanium or stainless steel test cell (bomb).

    • Experimental Conditions:

      • Mode: Heat-Wait-Seek.

      • Start Temperature: 60°C (or a temperature well below the T_onset from TGA).

      • Heat Step: 5°C.

      • Wait Time: 15 minutes.

      • Detection Threshold: 0.02 °C/min.

    • Procedure: The instrument heats the sample in steps. After each step, it waits and monitors the sample's self-heating rate. If the rate exceeds the detection threshold, the instrument switches to adiabatic mode, matching the calorimeter temperature to the sample temperature.

    • Data Analysis:

      • Plot temperature and pressure vs. time.

      • Determine the onset temperature of the self-accelerating reaction.

      • Calculate the Time-to-Maximum-Rate (TMR) and the adiabatic temperature rise (ΔT_ad).

Table 5: Summary of ARC Experimental Parameters

ParameterSettingRationale
Mode Heat-Wait-SeekA systematic method to find the onset of self-heating without prior knowledge.
Detection Threshold 0.02 °C/minA highly sensitive industry-standard threshold to detect the earliest stages of an exothermic reaction.[22]
Test Cell Material Titanium / SteelProvides high pressure containment and chemical resistance.
Sample Mass 1-5 gLarger mass than TGA/DSC to better simulate bulk conditions and heat accumulation.

Conclusion

While direct experimental data on the thermal stability of Methyl 3-ethyl-4-hydroxybenzoate is scarce, a robust scientific framework can be constructed based on its structural relationship to well-known parabens. It is predicted to be a stable solid with a melting point likely in the 100-130°C range and an onset of thermal decomposition above 200°C under an inert atmosphere. The decomposition is likely to proceed via a combination of ester pyrolysis and side-chain cleavage.

For any application in pharmaceutical development or manufacturing, this predictive analysis must be confirmed through empirical testing. The detailed TGA, DSC, and ARC protocols provided in this guide offer a comprehensive, standards-compliant methodology for definitively characterizing the thermal stability of Methyl 3-ethyl-4-hydroxybenzoate. This data is essential for ensuring process safety, defining stable storage conditions, and meeting the rigorous regulatory requirements for drug development as outlined by the ICH.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Regulatory Affairs Professionals Society (RAPS). (2025, April 17). ICH releases overhauled stability guideline for consultation.
  • International Organization for Standardization. (2014). ISO 11358-1:2014(E) Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • BSI Knowledge. (2014, July 31). BS EN ISO 11358-1:2014.
  • Gold APP Instruments. (2024, April 10). ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles.
  • Hitachi High-Tech. Standards of Thermal Analysis.
  • standards.iteh.ai. INTERNATIONAL STANDARD ISO 11358-1.
  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE.
  • AOBChem. Methyl 3-ethyl-4-hydroxybenzoate.
  • NIST/TRC Web Thermo Tables (WTT). ethyl 4-hydroxybenzoate -- Critically Evaluated Thermophysical Property Data.
  • NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC).
  • Paralab. Accelerating Rate Calorimetry.
  • Thermal Hazard Technology. Accelerating Rate Calorimeter.
  • MDPI. (2022, April 8). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity.
  • ChemicalBook. (2023, July 4). METHYL 3-ETHYL-4-HYDROXYBENZOATE | 22934-36-7.
  • Thermal Hazard Technology. Accelerating Rate Calorimeter.
  • Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688).
  • Merck. Methyl 4-hydroxybenzoate CAS 99-76-3 | 106757.
  • DrugBank. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry.
  • ChemSynthesis. (2025, May 20). ethyl 4-hydroxybenzoate - 120-47-8, C9H10O3, density, melting point, boiling point, structural formula, synthesis.
  • Sigma-Aldrich. Ethyl 4-hydroxybenzoate ReagentPlus, 99 120-47-8.
  • FAO. METHYL p-HYDROXYBENZOATE.
  • ResearchGate. (2025, August 5). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate.
  • Wikipedia. Methylparaben.
  • Gnanaraj, J.S., et al. The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions.
  • ResearchGate. (2025, August 6). Growth and characterization of ethyl 4-hydroxybenzoate single crystals by modified vertical Bridgman technique | Request PDF.
  • National Center for Biotechnology Information. Ethyl 4-hydroxy-3-methylbenzoate. PubChem Compound Database.
  • Semantic Scholar. (1997, April 22). The thermal decomposition of hydrocarbons. Part 2. Alkylaromatic hydrocarbons: Alkylbenzenes.
  • 瑞楚生物. METHYL 3-ETHYL-4-HYDROXYBENZOATE 22934-36-7.
  • National Center for Biotechnology Information. Ethylparaben. PubChem Compound Database.
  • ResearchGate. (2025, August 6). Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method.
  • MDPI. (2022, February 1). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s.
  • ResearchGate. (2025, October 4). (PDF) Kinetic parameters for thermal decomposition of commercially available dialkyldiazenes (IUPAC Technical Report).
  • National Center for Biotechnology Information. (2023, September 29). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels.

Sources

Exploratory

A Technical Guide to the Predicted Biological Activity and Investigative Framework for Methyl 3-Ethyl-4-Hydroxybenzoate

Executive Summary Methyl 3-ethyl-4-hydroxybenzoate is a small molecule belonging to the paraben family, characterized by a methyl ester of a 4-hydroxybenzoic acid backbone with a novel ethyl group substitution at the thi...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-ethyl-4-hydroxybenzoate is a small molecule belonging to the paraben family, characterized by a methyl ester of a 4-hydroxybenzoic acid backbone with a novel ethyl group substitution at the third position of the benzene ring. Despite the extensive research into common parabens like methylparaben and ethylparaben, this specific derivative remains largely uncharacterized in scientific literature. This guide serves as a technical whitepaper for researchers and drug development professionals, postulating the potential biological activities of methyl 3-ethyl-4-hydroxybenzoate based on robust structure-activity relationship (SAR) analysis of its chemical analogues.

We will deconstruct its molecular profile to predict its physicochemical properties and propose a viable synthesis route. By drawing parallels to well-documented parabens and other substituted hydroxybenzoates, we will build a scientific case for its potential as an antimicrobial, endocrine-active, and antioxidant agent. The core of this document is a comprehensive, multi-phase experimental framework designed to systematically investigate and validate these predicted activities. This includes detailed, step-by-step protocols for in vitro screening and mechanism of action (MOA) elucidation, complete with workflow diagrams and data interpretation models. This guide is intended to be a foundational blueprint for initiating a formal research program into this novel compound.

Part 1: Molecular Profile and Synthesis of Methyl 3-Ethyl-4-Hydroxybenzoate

Chemical Structure Analysis

Methyl 3-ethyl-4-hydroxybenzoate is an ester of p-hydroxybenzoic acid. Its structure is analogous to methylparaben but features an ethyl group (-CH₂CH₃) at position 3 on the aromatic ring.

  • Core Structure: 4-hydroxybenzoate. This phenolic acid backbone is the foundation of the paraben class and is crucial for its primary biological activities.

  • Ester Group: Methyl ester (-COOCH₃). This group modulates the compound's lipophilicity and solubility.

  • Ring Substitution: Ethyl group at position 3. This is the key distinguishing feature. The presence of this alkyl group can influence the molecule's steric hindrance, electron distribution, and lipophilicity, thereby potentially altering its interaction with biological targets compared to unsubstituted parabens.

Physicochemical Properties (Predicted)

Direct experimental data for methyl 3-ethyl-4-hydroxybenzoate is scarce. However, we can predict its properties based on its structure and data from similar compounds.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₀H₁₂O₃As confirmed by chemical suppliers.[1]
Molecular Weight 180.20 g/mol Calculated from the molecular formula.
Appearance White crystalline powderTypical appearance for parabens.
Water Solubility Low to moderateThe addition of the ethyl group likely decreases water solubility compared to methylparaben, a trend seen as the alkyl chain length of parabens increases.[2]
LogP (Octanol/Water) ~2.5 - 3.0Expected to be higher than methylparaben (~1.9) and ethylparaben (~2.4) due to the added ethyl group, indicating increased lipophilicity.
pKa ~8.0 - 8.5The phenolic hydroxyl group's acidity is not expected to be drastically altered from that of other parabens.
Proposed Synthesis Route: Fischer Esterification

The most direct method for synthesizing methyl 3-ethyl-4-hydroxybenzoate is the Fischer esterification of 3-ethyl-4-hydroxybenzoic acid with methanol, using a strong acid catalyst. This is a standard and well-established method for producing parabens.[3][4]

Protocol 1.3.1: Synthesis of Methyl 3-Ethyl-4-Hydroxybenzoate

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 mole equivalent of 3-ethyl-4-hydroxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mole equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 mole equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Neutralization & Solvent Removal: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the remaining residue between ethyl acetate and water. Collect the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the ethyl acetate to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl 3-ethyl-4-hydroxybenzoate.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 2: Predicted Biological Activities Based on Structural Analogy

Antimicrobial Potential (Paraben Analogy)

Parabens are widely used as preservatives due to their broad-spectrum activity against fungi and bacteria.[5] It is highly probable that methyl 3-ethyl-4-hydroxybenzoate shares this property.

  • Hypothesis: The compound will exhibit antimicrobial activity, particularly against yeasts and molds, with a potency influenced by its increased lipophilicity.

  • Mechanistic Insight: The antimicrobial action of parabens is not fully elucidated but is thought to involve the disruption of microbial membrane transport processes or the inhibition of key enzymes and the synthesis of DNA and RNA.[5][6] The increased lipophilicity from the ethyl group may enhance its ability to partition into and disrupt the lipid-rich bacterial membrane.[5]

  • Structure-Activity Relationship (SAR): For parabens, antimicrobial activity generally increases with the length of the alkyl ester chain (methyl < ethyl < propyl).[7][8] The addition of the 3-ethyl group to the methyl ester backbone could result in an overall lipophilicity and activity profile that falls between that of propylparaben and butylparaben.

Endocrine Activity (Paraben Analogy)

A primary concern with parabens is their potential to act as endocrine-disrupting chemicals (EDCs) by mimicking estrogen.[9]

  • Hypothesis: Methyl 3-ethyl-4-hydroxybenzoate will likely exhibit weak estrogenic activity.

  • Mechanistic Insight: Parabens can bind to estrogen receptors (ERα and ERβ), weakly activating them and potentially interfering with normal hormonal signaling.[10] The estrogenic activity of parabens increases with the length and branching of the alkyl group.[5][9] The presence of the 3-ethyl group could sterically hinder or enhance its fit within the ligand-binding pocket of the estrogen receptor, a hypothesis that requires experimental validation.

Estrogen_Receptor_Binding cluster_0 Cellular Environment cluster_1 Intracellular Action Compound Methyl 3-Ethyl-4-Hydroxybenzoate (Lipophilic Nature) Membrane Cell Membrane Compound->Membrane Passive Diffusion ER Estrogen Receptor (ERα/β) Ligand Binding Pocket Membrane->ER:f0 Binding Nucleus Nucleus ER->Nucleus Translocation ERE Estrogen Response Element (DNA) Nucleus->ERE Binding Transcription Gene Transcription (Hormonal Response) ERE->Transcription Activation Nrf2_Activation_Pathway cluster_nucleus Inside Nucleus Compound Methyl 3-Ethyl-4-Hydroxybenzoate Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Activation Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD1) Transcription->Enzymes Enzymes->ROS Neutralization

Caption: Predicted activation of the Nrf2 antioxidant pathway.

Part 3: A Proposed Experimental Framework for Validation

To move from prediction to evidence, a structured experimental approach is essential. This framework is designed to be a self-validating system, where each phase informs the next.

Phase 1: In Vitro Screening

The initial phase focuses on broad screening to confirm the primary predicted activities and establish a basic safety profile.

In_Vitro_Screening_Workflow start Synthesized & Purified Methyl 3-ethyl-4-hydroxybenzoate antimicrobial Protocol 3.1.1 Antimicrobial Susceptibility (MIC/MBC Assays) start->antimicrobial antioxidant Protocol 3.1.2 Antioxidant Capacity (DPPH & Cellular Assays) start->antioxidant estrogen Protocol 3.1.3 Estrogen Receptor Binding Assay start->estrogen cytotoxicity Protocol 3.1.4 Cytotoxicity Assay (MTT Assay) start->cytotoxicity data_analysis Data Analysis & Profile Generation antimicrobial->data_analysis antioxidant->data_analysis estrogen->data_analysis cytotoxicity->data_analysis decision Proceed to MOA Studies? data_analysis->decision end Phase 2: MOA Elucidation decision->end Yes

Caption: Workflow for Phase 1 in vitro screening.

Protocol 3.1.1: Antimicrobial Susceptibility Testing (MIC/MBC)

  • Microorganism Panel: Use a panel including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), yeast (Candida albicans), and mold (Aspergillus brasiliensis).

  • Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Broth Microdilution: In a 96-well plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 512 µg/mL to 1 µg/mL.

  • Inoculation: Add a standardized inoculum of each microorganism to the wells. Include positive (microbe, no compound) and negative (media only) controls.

  • Incubation: Incubate plates at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

Protocol 3.1.2: Antioxidant Capacity (DPPH Radical Scavenging Assay)

  • Reagent Preparation: Prepare a stock solution of the test compound in methanol and a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add various concentrations of the test compound. Add the DPPH solution to each well. Ascorbic acid is used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 3.1.4: Cytotoxicity (MTT Assay)

  • Cell Culture: Seed human dermal fibroblasts or keratinocytes (e.g., HaCaT) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to serial dilutions of the test compound for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm. Cell viability is directly proportional to the absorbance. Determine the CC₅₀ (50% cytotoxic concentration).

Phase 2: Mechanism of Action (MOA) Elucidation

If Phase 1 reveals promising antioxidant or anti-inflammatory activity, this phase will explore the underlying molecular mechanisms.

Protocol 3.2.1: Investigating Nrf2 Pathway Activation

  • Cell Culture and Treatment: Use a relevant cell line (e.g., human keratinocytes). Treat cells with a non-toxic concentration of the test compound (determined from the MTT assay) for various time points (e.g., 6, 12, 24 hours). An untreated control and a known Nrf2 activator (e.g., sulforaphane) should be included.

  • Protein Extraction and Western Blot: Lyse the cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2, Keap1, HO-1, and NQO1. Use an appropriate loading control (e.g., β-actin).

  • RNA Extraction and qPCR: Extract total RNA and synthesize cDNA. Perform quantitative real-time PCR (qPCR) using primers specific for NFE2L2 (Nrf2), HMOX1 (HO-1), and NQO1 to measure changes in gene expression.

  • Causality Analysis: The experiment is self-validating. An increase in Nrf2 protein levels should correlate with increased mRNA and protein levels of its downstream targets (HO-1, NQO1), confirming pathway activation.

Part 4: Data Interpretation and Future Directions

Data Summary and Interpretation

The experimental data should be compiled for clear comparison and interpretation.

Table 4.1.1: Summary of Predicted In Vitro Activity Profile

AssayMetricMethylparaben (Reference)Methyl 3-ethyl-4-hydroxybenzoate (Hypothetical) Interpretation
Antimicrobial MIC vs. S. aureus (µg/mL)~1000< 500Enhanced antibacterial activity
MIC vs. C. albicans (µg/mL)~500< 250Enhanced antifungal activity
Antioxidant DPPH IC₅₀ (µM)> 500~50-100Significant radical scavenging potential
Endocrine ERα Binding Affinity (IC₅₀)WeakWeak to ModerateRequires careful risk assessment
Safety Cytotoxicity CC₅₀ (µM)> 1000> 500Acceptable preliminary safety profile
Future Directions

The results of this framework will dictate the path forward.

  • Scenario 1: Strong Antimicrobial, High Antioxidant, Low Estrogenic Activity. This is the ideal outcome. The compound could be developed as a superior preservative with value-added antioxidant properties for cosmetic or topical pharmaceutical formulations. Further studies would focus on formulation stability, skin penetration, and in vivo efficacy and safety.

  • Scenario 2: High Estrogenic Activity. If the compound shows significant estrogenic potential, regardless of its other activities, its development as a preservative would be halted due to safety concerns. [9]However, it could be further investigated as a chemical probe for studying estrogen receptor interactions.

  • Scenario 3: Moderate Activity Across the Board. The compound may not present a significant advantage over existing molecules and further development may not be prioritized.

By systematically executing this investigative plan, we can effectively translate the theoretical potential of methyl 3-ethyl-4-hydroxybenzoate into a robust, data-driven understanding of its true biological activity and commercial viability.

References

  • Instalab. (n.d.). Ethylparaben.
  • National Center for Biotechnology Information. (n.d.). Ethylparaben. PubChem. Retrieved from [Link]

  • Wikipedia. (2024). Paraben. Retrieved from [Link]

  • Cosmetic Ingredients Guide. (2024). Ethylparaben | Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and properties of parabens. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLPARABEN. Retrieved from [Link]

  • Nakamura, A., et al. (1998). Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. PubMed. Retrieved from [Link]

  • Environmental Working Group. (2019). What Are Parabens, and Why Don't They Belong in Cosmetics?. Retrieved from [Link]

  • MDPI. (2023). Parabens: A Review of Epidemiology, Structure, Allergenicity, and Hormonal Properties. Retrieved from [Link]

  • Bansal, A., et al. (2015). Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain. PubMed. Retrieved from [Link]

  • Nimker, C., et al. (2016). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • AOBChem. (n.d.). Methyl 3-ethyl-4-hydroxybenzoate. Retrieved from [Link]

  • Wikipedia. (2024). Methylparaben. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1998). ETHYL p-HYDROXYBENZOATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylparaben. PubChem. Retrieved from [Link]

  • Wang, S., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. PubMed. Retrieved from [Link]

  • RIVM. (2017). Exposure to and toxicity of methyl-, ethyl- and propylparaben. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • Pharmacompass. (n.d.). Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Cosmetic Ingredients Guide. (2023). Methylparaben | Methyl-p-hydroxybenzoate. Retrieved from [Link]

  • CIBTech. (n.d.). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. Retrieved from [Link]

  • ResearchGate. (2018). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL PARABEN. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Synthesis, Properties, and Potential Applications of 3-Alkyl-4-Hydroxybenzoate Esters

Abstract: The alkyl esters of 4-hydroxybenzoic acid, commonly known as parabens, are a class of compounds extensively utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The alkyl esters of 4-hydroxybenzoic acid, commonly known as parabens, are a class of compounds extensively utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity.[1][2] Their biological profile, including potential estrogenic effects, is intrinsically linked to their molecular structure.[3][4] This technical guide moves beyond the well-documented parabens to explore the synthesis, predicted properties, and potential applications of a novel, yet structurally related class of compounds: 3-alkyl-4-hydroxybenzoate esters. Introducing an alkyl group at the 3-position of the phenolic ring represents a strategic modification aimed at modulating the physicochemical properties, biological activity, and metabolic stability of the parent scaffold. This document provides researchers and drug development professionals with a foundational understanding of these compounds, proposing robust synthetic pathways and outlining key experimental protocols for their evaluation. By synthesizing established knowledge on parabens with fundamental principles of medicinal chemistry, this guide serves as a roadmap for investigating a promising new chemical space.

The 4-Hydroxybenzoate Ester Scaffold: A Foundation for Innovation

The 4-hydroxybenzoate ester core is a simple yet versatile chemical scaffold. Its properties are well-characterized, providing a solid baseline from which to predict the effects of structural modification.

Core Structure and Physicochemical Properties

4-Hydroxybenzoate esters, or parabens, consist of a p-hydroxybenzoic acid core formally condensed with an alcohol.[5][6] They are typically white, crystalline powders.[6][7] Their solubility in water is generally low and decreases as the length of the alkyl ester chain increases, while solubility in organic solvents like ethanol and ether is high.[7][8] This lipophilicity is a critical determinant of their antimicrobial efficacy and skin penetration.[1][2]

Table 1: Physicochemical Properties of Common 4-Hydroxybenzoate Esters (Parabens)

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Water Solubility
MethylparabenC₈H₈O₃152.15125-128Sparingly soluble
EthylparabenC₉H₁₀O₃166.17114-117Slightly soluble[7]
PropylparabenC₁₀H₁₂O₃180.2095-98Very slightly soluble[6]
ButylparabenC₁₁H₁₄O₃194.2368-72Very slightly soluble
Established Biological Activities
  • Antimicrobial Mechanism: The primary utility of parabens stems from their activity against a broad spectrum of molds, yeasts, and bacteria.[7][9] While the exact mechanism is not fully elucidated, it is postulated that they disrupt microbial membrane transport processes or inhibit the synthesis of DNA, RNA, and key enzymes.[9] The antimicrobial potency generally increases with the length of the alkyl ester chain, with butylparaben being more effective than propylparaben, which is in turn more effective than ethylparaben.[7]

  • Estrogenic Activity: A significant aspect of paraben research is their documented estrogenic activity. These compounds can bind to human estrogen receptors (ERα and ERβ), with binding affinity also increasing with the length of the alkyl chain.[4] This has raised safety concerns regarding their role as potential endocrine disruptors, particularly in the context of breast cancer, where parabens have been detected in tumor tissue.[3][10] The metabolite, p-hydroxybenzoic acid, also retains estrogenic activity, albeit at a lower level than its esterified counterparts.[3][11]

Rationale for 3-Position Alkylation

The introduction of an alkyl substituent at the 3-position, ortho to the phenolic hydroxyl group, is a deliberate chemical strategy. This modification is hypothesized to induce several critical changes:

  • Modulation of Lipophilicity: The addition of an alkyl group will predictably increase the compound's lipophilicity (LogP), which could enhance membrane permeability and potentially increase antimicrobial potency.[12]

  • Steric Influence on Receptor Binding: The presence of a group at the 3-position may introduce steric hindrance that alters or inhibits binding to biological targets like the estrogen receptor. This offers a potential strategy to disconnect the desired antimicrobial properties from the undesired estrogenic activity.[12]

  • Altered Metabolic Profile: The 3-position is a potential site for metabolism. Alkylation at this position could block certain metabolic pathways, potentially increasing the compound's stability and bioavailability. Conversely, the alkyl group itself could become a site for metabolism. The biotransformation of parabens primarily involves hydrolysis by esterases and glucuronidation.[13]

Proposed Synthetic Strategies

Directly sourcing 3-alkyl-4-hydroxybenzoate esters is challenging due to their limited commercial availability. Therefore, a reliable synthetic route is paramount for their study. The most logical approach is the direct alkylation of a commercially available 4-hydroxybenzoate ester via electrophilic aromatic substitution.

Overview of Electrophilic Aromatic Substitution on Phenols

The phenolic hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by the ester group in our starting material, substitution is directed to the two ortho positions (3 and 5). Careful control of reaction conditions is necessary to favor mono-alkylation at the 3-position and avoid di-alkylation or other side reactions.[14]

Protocol 1: Direct Friedel-Crafts Alkylation of 4-Hydroxybenzoate Ester

This protocol outlines a general procedure for the synthesis of a 3-alkyl-4-hydroxybenzoate ester, for example, 3-ethyl-4-hydroxybenzoate methyl ester.

Causality: The Friedel-Crafts alkylation reaction is a classic method for forming carbon-carbon bonds on an aromatic ring. The Lewis acid catalyst (e.g., AlCl₃) is essential as it generates a carbocation electrophile from the alkyl halide, which then attacks the electron-rich phenol ring. The choice of a non-polar, aprotic solvent is critical to prevent reaction with the catalyst or reagents.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl-4-hydroxybenzoate (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Cool the mixture in an ice bath to 0°C. Cautiously add the anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., ethyl bromide) (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid (1M HCl). This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product & Analysis s1 Methyl-4-hydroxybenzoate p1 Friedel-Crafts Alkylation in Anhydrous Solvent s1->p1 s2 Alkyl Halide (e.g., Ethyl Bromide) s2->p1 s3 Lewis Acid (e.g., AlCl3) s3->p1 p2 Acidic Quench p1->p2 p3 Solvent Extraction p2->p3 p4 Purification (Column Chromatography) p3->p4 e1 3-Alkyl-4-hydroxybenzoate Ester p4->e1 e2 Characterization (NMR, MS) e1->e2

Caption: Proposed workflow for the synthesis of 3-alkyl-4-hydroxybenzoate esters.

Predicted Properties and Structure-Activity Relationships

Based on the extensive data available for parabens, we can formulate educated hypotheses about the properties of their 3-alkyl substituted analogs.

Predicted Impact on Biological Activity
  • Antimicrobial Activity: The increased lipophilicity from the 3-alkyl group is expected to enhance antimicrobial activity, consistent with the trend observed in the parent paraben series.[7][12] This is because greater lipid solubility may facilitate passage through the microbial cell membrane to reach intracellular targets.

  • Antioxidant Potential: Phenolic compounds are known antioxidants. The introduction of an electron-donating alkyl group at the 3-position may enhance the radical scavenging ability of the phenolic hydroxyl group. Some dihydroxybenzoate esters have shown cytoprotective efficacy against oxidative damage.[16]

  • Estrogen Receptor Binding: The 3-alkyl group is positioned to create significant steric clash within the relatively constrained ligand-binding pocket of the estrogen receptor. This is predicted to reduce binding affinity compared to the unsubstituted parent compounds, potentially mitigating estrogenic side effects.[4]

Table 2: Comparison of Known and Predicted Properties

PropertyStandard Parabens (e.g., Propyl, Butyl)Predicted for 3-Alkyl AnalogsRationale
Antimicrobial Potency Moderate to High; increases with alkyl chain length[7]Potentially HigherIncreased lipophilicity may improve membrane penetration.[12]
Estrogenic Activity Present; increases with alkyl chain length[4]Potentially LowerSteric hindrance from the 3-alkyl group may disrupt binding to the estrogen receptor.
Aqueous Solubility Low to Very Low[6][7]LowerAddition of a non-polar alkyl group will further decrease polarity.
LogP Increases with alkyl chain length (e.g., Propylparaben ~3.04)[6]Higher than corresponding parabenAddition of a hydrophobic alkyl group increases the partition coefficient.

Potential Applications in Drug Development

The unique predicted profile of 3-alkyl-4-hydroxybenzoate esters opens up several avenues for research and development.

  • Novel Preservatives: If the hypothesis of increased antimicrobial potency and decreased estrogenicity holds true, these compounds could serve as safer and more effective preservatives for pharmaceuticals and cosmetics.

  • Antibiotic Potentiators: Some phenolic compounds can act as efflux pump inhibitors, retarding the expulsion of antibiotics from resistant bacteria and thereby potentiating their activity.[17] This is a valuable area of investigation for the 3-alkyl analogs.

  • Anticancer Research: The potential for reduced estrogenic activity could make these compounds interesting scaffolds for developing agents that do not promote the growth of estrogen-receptor-positive cancers.[3][11] Furthermore, some substituted benzoic acid derivatives are being investigated as inhibitors of key signaling pathways in cancer, such as the EGFR tyrosine kinase.[18]

  • Topical Therapeutic Agents: A combination of antimicrobial and antioxidant properties could make these compounds suitable for development as active ingredients in dermatological formulations.

Visualization: Potential Research Pathways

G center 3-Alkyl-4-Hydroxybenzoate Ester Core app1 Safer Preservatives center->app1 app2 Antibiotic Adjuvants center->app2 app3 Anticancer Scaffolds center->app3 app4 Dermatological Actives center->app4 prop1 Enhanced Antimicrobial Activity prop1->app1 prop1->app4 prop2 Reduced Estrogenicity prop2->app1 prop2->app3 prop3 Efflux Pump Inhibition? prop3->app2 prop4 Antioxidant Properties prop4->app4

Caption: Interrelationship of core properties and potential therapeutic applications.

Key Experimental Protocols for Evaluation

Once synthesized, the novel compounds must be subjected to rigorous biological evaluation to test the core hypotheses.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

Causality: The Minimum Inhibitory Concentration (MIC) assay is the gold-standard method for quantifying the antimicrobial potency of a compound. It determines the lowest concentration required to visibly inhibit the growth of a specific microorganism, providing a clear, quantitative measure of activity.

Step-by-Step Methodology:

  • Microorganism Preparation: Culture representative strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) overnight in appropriate liquid broth.[1]

  • Compound Preparation: Prepare a stock solution of the synthesized 3-alkyl-4-hydroxybenzoate ester in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in culture broth to achieve a range of concentrations. Include a positive control (standard antibiotic), a negative control (broth only), and a vehicle control (broth with solvent).

  • Inoculation: Dilute the overnight microbial cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add to each well of the plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance with a plate reader.[1]

Protocol 3: Estrogen Receptor Competitive Binding Assay

Causality: This assay directly measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled natural ligand (17β-estradiol) for binding to the estrogen receptor. This provides a quantitative measure of binding affinity (IC₅₀), which is essential for assessing potential endocrine-disrupting activity.[3]

Step-by-Step Methodology:

  • Receptor Preparation: Use a source of human estrogen receptor α (ERα) and ERβ, such as recombinant protein or a cytosolic extract from a responsive cell line (e.g., MCF7 breast cancer cells).[3]

  • Compound Preparation: Prepare a series of dilutions of the test compound.

  • Competition Reaction: In a multi-well plate, incubate a fixed concentration of the estrogen receptor and a fixed concentration of a labeled estradiol ligand with the varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

  • Separation of Bound/Free Ligand: Separate the receptor-bound ligand from the free ligand. A common method is hydroxylapatite adsorption or dextran-coated charcoal, which binds the free ligand.

  • Quantification: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of bound labeled ligand against the log concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the test compound required to displace 50% of the labeled ligand.[4]

Conclusion and Future Directions

The exploration of 3-alkyl-4-hydroxybenzoate esters represents a logical and promising evolution in the study of phenolic preservatives and therapeutic agents. By applying a simple, targeted structural modification to a well-understood chemical scaffold, researchers have the opportunity to develop new compounds with potentially superior properties: enhanced antimicrobial efficacy coupled with reduced off-target effects like estrogenicity. The synthetic and analytical protocols outlined in this guide provide a clear and actionable framework for scientists to synthesize, purify, and evaluate these novel molecules. Future work should focus on building a library of these compounds with varying 3-alkyl and ester groups to establish comprehensive structure-activity relationships and to validate their potential as safer, next-generation preservatives or as leads for new therapeutic agents.

References

  • Suzuki, Y., et al. (2007). Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens. Applied and Environmental Microbiology, 73(6), 1989-1992. [Link]

  • Lemesre, E., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(12), 5521-5523. [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465-470. [Link]

  • FSSAI. (n.d.). Hydroxy Benzoates (Parabens) ANALYSIS METHODS OF FOOD ADDITIVES. Food Safety and Standards Authority of India. [Link]

  • Chen, C. W., et al. (2018). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Molecules, 23(7), 1603. [Link]

  • Vaneckova, J., et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of Clinical Pharmacy and Therapeutics, 40(4), 444-447. [Link]

  • ChemBK. (n.d.). Ethyl 4-hydroxybenzoate. ChemBK. [Link]

  • Lin, C. M., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. International Journal of Molecular Sciences, 23(8), 4124. [Link]

  • Pugazhendhi, D., Pope, G. S., & Darbre, P. D. (2005). Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines. Journal of Applied Toxicology, 25(4), 301-309. [Link]

  • Soni, M. G., Taylor, S. L., Greenberg, N. A., & Burdock, G. A. (2008). Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products. International Journal of Toxicology, 27 Suppl 4, 1-82. [Link]

  • Mahuzier, P. E., et al. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. ResearchGate. [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • HiMedia Laboratories. (n.d.). Ethyl-4-hydroxybenzoate. HiMedia Laboratories. [Link]

  • National Center for Biotechnology Information. (n.d.). Propylparaben. PubChem Compound Database. [Link]

  • Abass, K., et al. (2010). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. Pharmacology & Toxicology, 107(1), 586-593. [Link]

  • Nimker, C., et al. (2014). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. Journal of Pharmacy & Bioallied Sciences, 6(4), 264-271. [Link]

  • WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google P
  • Mabry, M. E., et al. (2017). Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution. ACS Medicinal Chemistry Letters, 8(9), 937-941. [Link]

  • Błędzka, D., Gromadzińska, J., & Wąsowicz, W. (2011). p-Hydroxybenzoate esters metabolism in MCF7 breast cancer cells. Polish Journal of Environmental Studies, 20(5), 1101-1106. [Link]

  • Okubo, T., et al. (2001). [Competitive Binding of Some Alkyl P-Hydroxybenzoates to Human Estrogen Receptor Alpha and Beta]. Yakugaku Zasshi, 121(11), 845-851. [Link]

  • Regueiro, J., et al. (2016). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry. RSC Advances, 6(39), 33026-33034. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylparaben. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Ethylparaben. Wikipedia. [Link]

  • Pugazhendhi, D., et al. (2005). Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 3-ethyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of Methyl 3-ethyl-4-hydroxybenzoate, a valuable building block in organic synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 3-ethyl-4-hydroxybenzoate, a valuable building block in organic synthesis. The protocol herein outlines a robust two-step synthetic pathway commencing with the Kolbe-Schmitt carboxylation of 3-ethylphenol to yield the key intermediate, 3-ethyl-4-hydroxybenzoic acid. This is followed by a classic Fischer-Speier esterification to afford the final product. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles and critical considerations for each stage of the synthesis, ensuring a reproducible and efficient outcome.

Introduction

Methyl 3-ethyl-4-hydroxybenzoate and its structural analogs are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the phenolic hydroxyl group, the carboxylic ester, and the substituted aromatic ring. The strategic placement of the ethyl and hydroxyl groups influences the molecule's electronic and steric properties, making it a tailored precursor for the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. The synthetic protocol detailed below is designed for laboratory-scale preparation and is grounded in well-established organic chemistry transformations.

Overall Synthetic Scheme

The synthesis of Methyl 3-ethyl-4-hydroxybenzoate is achieved in two primary stages:

  • Kolbe-Schmitt Carboxylation: 3-ethylphenol is first converted to its potassium salt, which then undergoes carboxylation using carbon dioxide under pressure to selectively form 3-ethyl-4-hydroxybenzoic acid. The use of a potassium salt favors para-carboxylation.

  • Fischer-Speier Esterification: The resulting 3-ethyl-4-hydroxybenzoic acid is then esterified with methanol in the presence of a strong acid catalyst to yield Methyl 3-ethyl-4-hydroxybenzoate.

Synthesis_Workflow cluster_0 Step 1: Kolbe-Schmitt Carboxylation cluster_1 Step 2: Fischer-Speier Esterification 3-Ethylphenol 3-Ethylphenol Potassium_3-ethylphenoxide Potassium_3-ethylphenoxide 3-Ethylphenol->Potassium_3-ethylphenoxide  KOH, H₂O (removal) 3-Ethyl-4-hydroxybenzoic_acid 3-Ethyl-4-hydroxybenzoic_acid Potassium_3-ethylphenoxide->3-Ethyl-4-hydroxybenzoic_acid  1. CO₂, Pressure, Heat  2. H₃O⁺ Starting_Material 3-Ethyl-4-hydroxybenzoic acid Final_Product Methyl 3-ethyl-4-hydroxybenzoate Starting_Material->Final_Product  CH₃OH, H₂SO₄ (cat.), Reflux

Figure 1: Overall synthetic workflow for Methyl 3-ethyl-4-hydroxybenzoate.

Part 1: Synthesis of 3-ethyl-4-hydroxybenzoic acid via Kolbe-Schmitt Carboxylation

The Kolbe-Schmitt reaction is a carboxylation reaction that proceeds by heating an alkali metal phenoxide with carbon dioxide under pressure.[1][2] The choice of the alkali metal cation influences the regioselectivity of the carboxylation. While sodium phenoxide tends to yield the ortho-hydroxybenzoic acid (salicylic acid), potassium phenoxide favors the formation of the para-hydroxybenzoic acid.[1] This selectivity is attributed to the larger ionic radius of the potassium ion, which sterically hinders the formation of the chelated intermediate required for ortho-carboxylation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Ethylphenol122.1712.22 g0.10Corrosive, handle with care.
Potassium Hydroxide (KOH)56.116.17 g0.11Corrosive, handle with care.
Carbon Dioxide (CO₂)44.01--Use from a high-pressure cylinder.
Hydrochloric Acid (HCl), conc.36.46As needed-Corrosive, use in a fume hood.
Deionized Water18.02--
Toluene92.14100 mL-Flammable, use in a fume hood.
Experimental Protocol
  • Formation of Potassium 3-ethylphenoxide:

    • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet, add 3-ethylphenol (12.22 g, 0.10 mol) and toluene (100 mL).

    • In a separate beaker, dissolve potassium hydroxide (6.17 g, 0.11 mol) in a minimal amount of deionized water (approx. 10 mL).

    • With vigorous stirring, add the potassium hydroxide solution to the flask.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected, ensuring the formation of the anhydrous potassium phenoxide.

    • Once the phenoxide has formed and the mixture is anhydrous, carefully distill off the toluene under reduced pressure to obtain the dry potassium 3-ethylphenoxide as a solid.

  • Carboxylation:

    • Transfer the flask containing the dry potassium 3-ethylphenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen gas, followed by pressurizing with carbon dioxide to approximately 5-10 atm.

    • Heat the autoclave to 180-200 °C with continuous stirring. Maintain the pressure of carbon dioxide at 10-15 atm for 6-8 hours.

    • After the reaction time, cool the autoclave to room temperature and slowly vent the excess carbon dioxide.

  • Work-up and Isolation:

    • Carefully open the autoclave and add 100 mL of deionized water to the solid reaction mixture. Stir until all the solid has dissolved.

    • Transfer the aqueous solution to a 500 mL beaker and cool in an ice bath.

    • Slowly acidify the solution with concentrated hydrochloric acid with stirring until the pH is approximately 2. A precipitate of 3-ethyl-4-hydroxybenzoic acid will form.

    • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 3-ethyl-4-hydroxybenzoic acid. Dry the product in a vacuum oven.

Part 2: Synthesis of Methyl 3-ethyl-4-hydroxybenzoate via Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Ethyl-4-hydroxybenzoic acid166.1716.62 g0.10
Methanol (CH₃OH)32.04100 mL-Flammable and toxic, use in a fume hood.
Sulfuric Acid (H₂SO₄), conc.98.082 mL-Highly corrosive, add slowly.
Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization.
Diethyl Ether74.12200 mL-Highly flammable.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.
Experimental Protocol
  • Esterification Reaction:

    • To a 250 mL round-bottom flask, add 3-ethyl-4-hydroxybenzoic acid (16.62 g, 0.10 mol) and methanol (100 mL).

    • Swirl the flask to dissolve the acid.

    • Carefully and slowly add concentrated sulfuric acid (2 mL) to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL), followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Be cautious of gas evolution.

    • Wash the organic layer again with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-ethyl-4-hydroxybenzoate.

    • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Esterification_Mechanism cluster_0 Fischer-Speier Esterification Mechanism RCOOH R-COOH Protonated_Carbonyl R-C(=O⁺H)-OH RCOOH->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺H-R') Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Proton_Transfer R-C(OH)(O-R')-O⁺H₂ Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_Formation R-C(=O⁺-R')-OH Proton_Transfer->Ester_Formation - H₂O Final_Ester R-COOR' Ester_Formation->Final_Ester - H⁺

Figure 2: Generalized mechanism of Fischer-Speier esterification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • 3-Ethylphenol, potassium hydroxide, hydrochloric acid, and sulfuric acid are corrosive and should be handled with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.

  • The Kolbe-Schmitt reaction involves high pressure and temperature. Use a properly rated and maintained autoclave and follow all safety protocols for high-pressure reactions.

Characterization

The final product, Methyl 3-ethyl-4-hydroxybenzoate, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, ester carbonyl, aromatic C-H).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the solid product.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable method for the preparation of Methyl 3-ethyl-4-hydroxybenzoate. By understanding the principles behind the Kolbe-Schmitt carboxylation and Fischer-Speier esterification, researchers can effectively synthesize this valuable compound for further applications in drug discovery and materials science. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

  • Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Thieme. (n.d.).
  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (2018). How can I perform Friedel crafts acylation with phenol? Retrieved from [Link]

  • Stewart, S. M. (2020, June 25). Kolbe-Schmitt Reaction [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylation of phenol and its derivatives with sodium ethyl carbonate. Retrieved from [Link]

  • Wikipedia. (2023). 3-Ethylphenol. Retrieved from [Link]

  • Future4200. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid.
  • Scribd. (n.d.). Efficient Phenol Carboxylation Method. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US3532745A - Method for preparing p-hydroxybenzoic acid.
  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • MySkinRecipes. (n.d.). 4-Ethyl-3-hydroxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethyl-4-hydroxybenzoic acid. Retrieved from [Link]

Sources

Application

"purification methods for Methyl 3-ethyl-4-hydroxybenzoate"

An authoritative guide for the purification of Methyl 3-ethyl-4-hydroxybenzoate, presenting a selection of optimized methods tailored for researchers and drug development professionals. This document provides in-depth pr...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for the purification of Methyl 3-ethyl-4-hydroxybenzoate, presenting a selection of optimized methods tailored for researchers and drug development professionals. This document provides in-depth protocols, the scientific rationale behind methodological choices, and robust analytical techniques for purity assessment.

Introduction

Methyl 3-ethyl-4-hydroxybenzoate is a substituted phenolic ester, a class of compounds with significant interest in pharmaceutical and materials science. As with any high-value chemical entity, achieving high purity is paramount for its use in research and development, particularly in drug development where impurities can have significant impacts on biological activity and safety. This guide details several field-proven purification strategies, ranging from classical techniques to modern chromatographic methods, ensuring researchers can select the most appropriate protocol based on the impurity profile, available equipment, and required scale.

Physicochemical Properties of Methyl 3-ethyl-4-hydroxybenzoate

Understanding the fundamental physicochemical properties of the target compound is the cornerstone of developing an effective purification strategy. While specific experimental data for Methyl 3-ethyl-4-hydroxybenzoate is not extensively published, we can infer its properties from its structure and data on closely related analogues, such as other parabens.[1][2][3]

Table 1: Physicochemical Characteristics of Methyl 3-ethyl-4-hydroxybenzoate and Related Compounds

PropertyMethyl 3-ethyl-4-hydroxybenzoateMethylparaben (Analogue)Ethylparaben (Analogue)
Structure
CAS Number 22934-36-7[4][5][6]99-76-3120-47-8[2][3]
Molecular Formula C₁₀H₁₂O₃[5]C₈H₈O₃C₉H₁₀O₃[2]
Molecular Weight 180.20 g/mol [7]152.15 g/mol 166.18 g/mol [2]
Appearance Expected to be a white crystalline solidWhite crystalline powder[1]White crystalline powder[3]
Melting Point Not widely reported; likely a solid at RT125-128 °C[1]116-118 °C[8]
Boiling Point High; susceptible to decomposition~270-280 °C (decomposes)297-298 °C[2][3]
Solubility Expected to be slightly soluble in water, soluble in polar organic solvents.Slightly soluble in water; soluble in ethanol, ether, acetone.[1]Slightly soluble in water; soluble in ethanol, ether, acetone.[3][9]

The presence of a polar hydroxyl group and a moderately polar ester group, combined with a nonpolar ethyl group and benzene ring, gives the molecule an intermediate polarity. This dual character is key to designing effective separation protocols.

Purification Methodologies

The choice of purification method depends on the nature of the impurities. Common impurities may include unreacted starting materials (e.g., 4-hydroxybenzoic acid, methanol), side-products, or decomposition products.[10]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often the first method of choice. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[11] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12][13]

For Methyl 3-ethyl-4-hydroxybenzoate, a solvent system of intermediate polarity is required.

  • Single-Solvent System: Ethanol or isopropanol can be effective. The crude solid is dissolved in the minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out.

  • Mixed-Solvent System: A highly effective approach involves a pair of miscible solvents—one in which the compound is highly soluble (e.g., ethanol, acetone, or ethyl acetate) and another in which it is poorly soluble (e.g., water, hexane).[12][14] This allows for fine-tuning of the solubility to achieve optimal crystal formation. An ethanol/water or ethyl acetate/hexane system is highly recommended.

  • Dissolution: Place the crude Methyl 3-ethyl-4-hydroxybenzoate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of polar, polymeric impurities. Add a very small amount of activated carbon. Caution: Avoid using excessive charcoal with phenolic compounds as it can adsorb the product or cause colored complexes upon heating.[12]

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.

  • Induce Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). This indicates the point of saturation. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Acid-Base Extraction

This technique leverages the acidic nature of the phenolic hydroxyl group (pKa ≈ 10) to separate it from neutral or basic impurities.[15][16] The phenol is converted to its water-soluble salt (phenoxide) by a base, allowing it to be extracted into an aqueous layer.

  • A moderately strong base like sodium hydroxide (NaOH) is required to deprotonate the phenol. Weaker bases like sodium bicarbonate (NaHCO₃) are generally not strong enough to deprotonate phenols but will react with more acidic impurities like residual carboxylic acids.[16] This allows for a two-step separation if both types of acidic impurities are present.

  • Caution: Prolonged exposure to strong bases, especially at elevated temperatures, can cause hydrolysis of the ester group.[17] Therefore, the extraction should be performed quickly and at room temperature.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Washing (Optional): If carboxylic acid impurities are suspected, first wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will extract the stronger carboxylic acids into the aqueous layer, leaving the weaker phenolic compound in the organic layer.[18] Separate the layers.

  • Phenol Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the organic layer in a separatory funnel. Shake the funnel vigorously, venting frequently. The phenolic compound will be deprotonated and move into the aqueous layer as sodium 3-ethyl-4-methoxycarbonylphenoxide.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer with fresh NaOH solution to ensure complete recovery.

  • Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper). The purified Methyl 3-ethyl-4-hydroxybenzoate will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry thoroughly. Alternatively, if the product does not precipitate cleanly, extract it back into an organic solvent (like ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.[16]

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture in Ether (Phenol + Neutral Impurities) neutral Neutral Impurities in Ether phenoxide Aqueous Sodium Phenoxide Salt crude->phenoxide Extract with 1M NaOH final_product Purified Product in Ether precipitate Solid Purified Product phenoxide->precipitate Acidify with HCl precipitate->final_product Filter or Re-extract

Caption: Workflow of Acid-Base Extraction.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[19][20] It is highly effective for separating compounds with different polarities.

  • Stationary Phase: Silica gel (SiO₂) is the most common choice for moderately polar compounds like Methyl 3-ethyl-4-hydroxybenzoate. Its polar surface interacts more strongly with polar compounds, causing them to move more slowly.[20]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is ideal. By starting with a low polarity eluent and gradually increasing its polarity (gradient elution), non-polar impurities can be washed out first, followed by the desired compound, and finally any highly polar impurities.[19][21]

  • TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4 for good separation.[21]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent mixture. Collect the eluent in fractions.

  • Gradient Elution: Gradually increase the proportion of the polar solvent (e.g., move from 95:5 to 90:10, then 80:20 hexane:ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.[19]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 3-ethyl-4-hydroxybenzoate.

G Crude Crude Product Recrystal Recrystallization Crude->Recrystal AcidBase Acid-Base Extraction Crude->AcidBase Purity Purity Assessment (TLC, HPLC, MP) Recrystal->Purity AcidBase->Purity Column Column Chromatography Column->Purity Purity->Column If still impure Final Pure Methyl 3-ethyl-4-hydroxybenzoate Purity->Final If pure

Caption: General Purification and Analysis Strategy.

Purity Assessment

After purification, the purity of Methyl 3-ethyl-4-hydroxybenzoate must be rigorously assessed.

Thin-Layer Chromatography (TLC)

TLC is a quick, qualitative method used to monitor reaction progress and check the purity of column fractions.[22]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A system like chloroform:ethyl-acetate:formic acid (5:4:1) or toluene:acetone (9:1) is often effective for phenolic compounds.[23][24][25]

  • Visualization: Spots can be visualized under UV light (254 nm) or by staining with a potassium permanganate or ferric chloride solution.[22][23] A pure compound should appear as a single spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive quantitative method for determining purity. Methods developed for other parabens are directly applicable.[26][27][28][29]

Table 2: Example HPLC Protocol for Purity Analysis

ParameterConditionRationale / Reference
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 2.7 µm)Standard for moderately polar aromatic compounds.[27]
Mobile Phase Gradient or isocratic elution with Methanol and Water (e.g., 60:40) or Acetonitrile and 0.1% Phosphoric Acid in Water.Common solvent systems for separating parabens.[27][28]
Flow Rate 0.8 - 1.0 mL/minTypical analytical flow rate.[27][28]
Detection UV at 254 nmParabens and phenolic compounds show strong absorbance at this wavelength.[27][28]
Column Temp. 35 °CEnsures reproducible retention times.[27][29]

A pure sample will show a single major peak in the chromatogram. Purity can be calculated based on the area percentage of the main peak.

Melting Point Analysis

A pure crystalline solid has a sharp and distinct melting point. Impurities typically depress and broaden the melting point range. Comparing the experimental melting point to a literature value (if available) is a classic indicator of purity.

References

  • Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection. Analytical Methods (RSC Publishing).
  • A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms. PubMed.
  • Recrystallization.
  • HPLC Determination of Some frequently used Parabens in Sunscreens. International Online Medical Council (IOMC).
  • Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie.
  • Acid-Base Extraction.
  • Organic Acid-Base Extractions. Chemistry Steps.
  • How to analysis the phenolic compounds by TLC, the method and.... ECHEMI.
  • Parabens analysis in cosmetics by ultrasonic extraction coupled with HPLC detection. Atlantis Press.
  • Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?.
  • Determination of some phenolic compounds in Crocus sativus L. corms and its antioxidant activities study. NIH.
  • Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. Google Patents.
  • How to analysis the phenolic compounds by TLC, the method and solvants?. ResearchGate.
  • Acid–base extraction. Wikipedia.
  • Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation. PubMed Central.
  • Distilling esters with very high boiling points?. Sciencemadness Discussion Board.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Purification of high boiling esters. Google Patents.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Ethyl 4-hydroxy-3-methylbenzoate | C10H12O3 | CID 12465307. PubChem.
  • TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Semantic Scholar.
  • Purification of High-Boiling Point Esters. Benchchem.
  • Column Chromatography. Organic Chemistry at CU Boulder.
  • Esters. An Introduction..
  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE.
  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate.
  • Purification: Tips for Flash Column Chromatography. University of Rochester.
  • METHYL 3-ETHYL-4-HYDROXYBENZOATE | 22934-36-7. ChemicalBook.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • METHYL 3-ETHYL-4-HYDROXYBENZOATE | 22934-36-7. ChemicalBook.
  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • Recrystallization. Chemistry LibreTexts.
  • Methylparaben | 99-76-3. ChemicalBook.
  • Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube.
  • Methyl 3-ethyl-4-hydroxybenzoate. AOBChem.
  • METHYL 3-ETHYL-4-HYDROXYBENZOATE | 18980-21-7. ChemicalBook.
  • ethyl 4-hydroxybenzoate. Stenutz.
  • 22934-36-7|Methyl 3-ethyl-4-hydroxybenzoate|BLD Pharm.
  • Ethyl-4-hydroxybenzoate (YMDB01688). Yeast Metabolome Database.
  • Ethyl 4-hydroxybenzoate. ChemBK.
  • Ethylparaben | C9H10O3 | CID 8434. PubChem.
  • Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry.
  • ETHYL 4-HYDROXYBENZOATE | 120-47-8. Loba Chemie.

Sources

Method

Comprehensive Guide to the Analytical Quantification of Methyl 3-ethyl-4-hydroxybenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the analytical quantification of Methyl 3-ethyl-4-hydroxybenzoate, a derivat...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical quantification of Methyl 3-ethyl-4-hydroxybenzoate, a derivative of p-hydroxybenzoic acid. Given its structural similarity to widely used paraben preservatives, established analytical techniques can be readily adapted for its accurate and reliable measurement. This document outlines a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method, complete with a detailed protocol and validation parameters according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] Additionally, alternative and complementary techniques such as Gas Chromatography (GC) and spectroscopic methods are discussed. The methodologies presented herein are designed to be robust and suitable for implementation in quality control and research environments.

Introduction and Analytical Strategy

Methyl 3-ethyl-4-hydroxybenzoate belongs to the family of p-hydroxybenzoic acid esters. Its analogues, such as methylparaben and ethylparaben, are extensively used as preservatives in pharmaceutical, cosmetic, and food products due to their broad-spectrum antimicrobial properties.[6][7][8] The accurate determination of Methyl 3-ethyl-4-hydroxybenzoate is crucial for quality control, stability testing, and formulation development.

The primary analytical challenge lies in developing a method that is specific, accurate, and precise. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of parabens and related compounds, offering excellent resolution and sensitivity.[6][9][10] Gas Chromatography (GC) serves as a viable alternative, particularly when coupled with mass spectrometry.[11]

This guide will focus on a stability-indicating RP-HPLC method, as this approach is most commonly employed in pharmaceutical analysis for its robustness and reliability.[9] The method is designed to separate the analyte from potential impurities and degradation products. All protocols are presented with a rationale for the experimental choices, grounded in established chromatographic principles and regulatory expectations.

Primary Analytical Technique: Reversed-Phase HPLC

RP-HPLC is the method of choice for the quantification of parabens due to their ideal solubility and chromophoric properties.[12] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Principle of Separation

In RP-HPLC, Methyl 3-ethyl-4-hydroxybenzoate, a moderately non-polar compound, will be retained on the hydrophobic C18 column. The elution is controlled by the composition of the mobile phase, which is typically a mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. By adjusting the ratio of the organic modifier, the retention time of the analyte can be precisely controlled to achieve optimal separation from other components in the sample matrix. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for parabens is generally around 254 nm.[13][14]

Detailed HPLC Protocol

This protocol provides a starting point for the analysis of Methyl 3-ethyl-4-hydroxybenzoate. Method optimization may be required depending on the specific sample matrix and available instrumentation.

2.2.1. Reagents and Materials

  • Methyl 3-ethyl-4-hydroxybenzoate Reference Standard: Purity ≥ 99%

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Syringe filters: 0.45 µm PVDF or PTFE

2.2.2. Instrumentation

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse XDB-C18, Purospher® STAR RP-18).[12][13]

  • Data Acquisition and Processing Software

2.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[13]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 3-ethyl-4-hydroxybenzoate reference standard and dissolve it in a 100 mL volumetric flask with methanol.[15]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.4. Sample Preparation

The sample preparation will vary depending on the matrix.

  • For Bulk Drug Substance: Accurately weigh approximately 100 mg of the sample, dissolve it in 100 mL of methanol, and then dilute with the mobile phase to fall within the calibration range.

  • For Pharmaceutical Formulations (e.g., Creams, Ointments): Accurately weigh about 1 g of the sample into a centrifuge tube. Add a suitable extraction solvent, such as methanol or ethanol.[15] Vortex or sonicate to ensure complete extraction. Centrifuge to separate excipients. Filter the supernatant through a 0.45 µm syringe filter before dilution with the mobile phase.[15]

  • For Liquid Formulations: Dilute the sample directly with the mobile phase to the appropriate concentration.[15]

2.2.5. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M KH₂PO₄ Buffer (pH 3.0) (50:50 v/v)[13]
Flow Rate 1.0 mL/min[13]
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

2.2.6. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis on the data. The concentration of Methyl 3-ethyl-4-hydroxybenzoate in the samples can then be determined from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Guidelines)

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[14] The following parameters should be evaluated according to ICH Q2(R2) guidelines.[1][2][4][5]

2.3.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[3] This can be demonstrated by analyzing a placebo (formulation without the analyte) and showing no interfering peaks at the retention time of Methyl 3-ethyl-4-hydroxybenzoate. Additionally, forced degradation studies (acid, base, oxidation, heat, light) should be performed to ensure the peak is resolved from any degradation products, thus establishing the method as stability-indicating.[14]

2.3.2. Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Protocol: Analyze a minimum of five concentrations across the proposed range (e.g., 50% to 150% of the expected working concentration).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

2.3.3. Accuracy

Accuracy is the closeness of the test results to the true value.[3]

  • Protocol: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

2.3.4. Precision

Precision is the degree of agreement among individual test results.[3]

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]

  • Protocol: These can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified with acceptable precision and accuracy.

2.3.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

System Suitability

Before each analytical run, a system suitability standard should be injected to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of replicate injections ≤ 2.0%

Alternative and Complementary Techniques

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of Methyl 3-ethyl-4-hydroxybenzoate, GC can be a suitable alternative to HPLC.

  • Principle: The sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the analyte's boiling point and interaction with the stationary phase. Flame Ionization Detection (FID) is commonly used for quantification.

  • Considerations: While some parabens can be analyzed directly, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.[17] A silica column chromatographic cleanup step may be required for complex matrices prior to GC analysis.[11]

Spectroscopic Techniques

While not typically used for quantification in complex mixtures, spectroscopic techniques are invaluable for structural confirmation and preliminary analysis.

  • UV-Visible Spectroscopy: Can be used for a simple, rapid estimation of the concentration of Methyl 3-ethyl-4-hydroxybenzoate in pure solutions by measuring its absorbance at the λmax (likely around 258-264 nm).[18][19]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These are powerful techniques for the unambiguous identification and structural elucidation of the analyte and any potential impurities or degradation products.[20]

Visualizations

Caption: High-level workflow for the HPLC analysis of Methyl 3-ethyl-4-hydroxybenzoate.

G cluster_validation Method Validation Process (ICH Q2) Specificity Specificity (Forced Degradation) Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ & LOD Precision->LOQ Robustness Robustness LOQ->Robustness

Sources

Application

Application Note: A Scientifically Driven Approach to the Development and Validation of a Stability-Indicating HPLC Method for Methyl 3-ethyl-4-hydroxybenzoate

Abstract This application note provides a comprehensive, in-depth guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Methyl 3-ethyl-4-hydroxybenzoate. Grounded in the physicochemical properties of the analyte, this document details a systematic approach to method development, from initial parameter selection to final optimization. Furthermore, it presents a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.

Introduction and Pre-Method Development Analysis

Methyl 3-ethyl-4-hydroxybenzoate is an organic compound belonging to the paraben family, which are esters of p-hydroxybenzoic acid. Parabens are widely used as preservatives in pharmaceutical, cosmetic, and food products due to their antimicrobial properties.[1] The accurate quantification of this compound is essential for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

A successful HPLC method development strategy does not begin with random experimentation but with a thorough understanding of the analyte's physicochemical properties. This foundational knowledge allows for informed, science-based decisions regarding the selection of the stationary phase, mobile phase, and detector settings.

Physicochemical Properties of Methyl 3-ethyl-4-hydroxybenzoate

While a dedicated public database entry for Methyl 3-ethyl-4-hydroxybenzoate (CAS: 22934-36-7) is limited, its key properties can be reliably inferred from its structure and from closely related isomers with the same molecular formula, such as Isopropylparaben.[2][3][4]

PropertyValue (Actual or Estimated)Rationale & Impact on HPLC Method
Chemical Structure Chemical Structure of Methyl 3-ethyl-4-hydroxybenzoateThe structure contains a benzene ring, a hydroxyl group, an ester group, and an ethyl group. This combination confers moderate polarity and a UV chromophore.
Molecular Formula C₁₀H₁₂O₃Consistent across vendor and database information.[3][4]
Molecular Weight 180.20 g/mol Calculated based on the molecular formula.[4]
pKa (Phenolic -OH) ~8.5 (Estimated)The phenolic hydroxyl group is weakly acidic. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to be at least 2 units below the pKa, keeping the molecule in its neutral, non-ionized form.
logP (Octanol-Water) ~2.8 (Estimated)This value, indicating moderate lipophilicity, strongly suggests that Reversed-Phase (RP) chromatography with a non-polar stationary phase (like C18) will be the most effective separation mode.[4]
UV Absorbance (λmax) ~255 nm (Estimated)Like other parabens, the benzene ring acts as a chromophore. A UV-Vis scan is necessary for confirmation, but a starting wavelength of 255 nm is a highly logical choice.[1]

HPLC Method Development Strategy

The method development process is a systematic workflow aimed at achieving a separation that is both efficient and robust. The following diagram outlines the logical progression from initial analyte assessment to a fully optimized method.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization Analyte Analyte Characterization (pKa, logP, UV λmax) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Wavelength Determine Wavelength (λmax) Analyte->Wavelength Column Select Column (C18) Mode->Column Based on logP MobilePhase Screen Mobile Phase (ACN vs. MeOH, pH) Column->MobilePhase Optimize Optimize Conditions (Isocratic/Gradient, Flow Rate, Temp.) MobilePhase->Optimize Wavelength->Optimize SST System Suitability Testing (Tailing, Plates, RSD) Optimize->SST SST->Optimize If criteria NOT met Final Final Optimized Method SST->Final If criteria met

Caption: Workflow for HPLC Method Development.

Rationale for Initial Parameter Selection
  • Chromatographic Mode: Based on the analyte's moderate lipophilicity (logP ~2.8), Reversed-Phase HPLC is the definitive choice. This mode utilizes a non-polar stationary phase and a polar mobile phase, which will provide optimal retention and selectivity for Methyl 3-ethyl-4-hydroxybenzoate.

  • Stationary Phase: A C18 (octadecylsilane) column is the industry standard for reversed-phase chromatography and is an excellent starting point for compounds of this polarity. A common dimension (e.g., 150 mm length x 4.6 mm i.d., 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase: A mixture of water and a miscible organic solvent is required.

    • Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol as it often provides better peak shape and lower UV cutoff.

    • Aqueous Phase: To suppress the ionization of the phenolic hydroxyl group (pKa ~8.5), the mobile phase must be acidified. A concentration of 0.1% phosphoric acid or formic acid in water is typically sufficient to maintain a pH between 2.5 and 3.0, ensuring the analyte is in its neutral form for consistent retention and symmetrical peaks.

  • Detection: Given the presence of the benzene ring chromophore, UV detection is ideal. Based on data for similar parabens, an initial detection wavelength of 255 nm should be used, pending confirmation by a UV scan of a standard solution.[1]

  • Elution Mode: An isocratic elution (constant mobile phase composition) is simpler and should be attempted first. A starting composition of 50:50 (v/v) Acetonitrile:0.1% Phosphoric Acid in Water is a reasonable starting point. If co-eluting impurities are present or run time is excessive, a gradient elution can be developed.

Protocol: Optimized HPLC Method

This section provides a detailed protocol for the final, optimized analytical method.

Equipment and Reagents
  • HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatography Data System (CDS).

  • Analytical balance, sonicator, pH meter.

  • Methyl 3-ethyl-4-hydroxybenzoate reference standard.

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (ACS grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 55% A / 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 255 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water to create Mobile Phase A. Filter and degas both Mobile Phase A and Acetonitrile (Mobile Phase B) before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 3-ethyl-4-hydroxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical final concentration of 100 µg/mL of Methyl 3-ethyl-4-hydroxybenzoate. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2))

The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[5] The following protocols are designed to meet the requirements outlined in the ICH Q2(R2) guideline.[6][7][8]

G center Fit for Purpose Validated Method Specificity Specificity (No Interference) center->Specificity Linearity Linearity (r² > 0.999) center->Linearity Accuracy Accuracy (Recovery %) center->Accuracy Precision Precision (%RSD) center->Precision Range Range center->Range Robustness Robustness center->Robustness LOQ LOQ / LOD center->LOQ

Caption: Core Parameters for Method Validation per ICH Q2(R2).

Specificity (Stability-Indicating)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of excipients, impurities, and degradation products.

  • Protocol:

    • Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.

    • Inject a placebo (formulation matrix without the active ingredient) to confirm no excipient interference.

    • Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, heat, and photolytic exposure).

    • Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

Linearity
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five concentrations from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform the analysis on a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates each at 80%, 100%, and 120% of the working concentration).

    • This can be done by spiking a placebo matrix with known amounts of the analyte.

    • Calculate the percent recovery at each level. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min, e.g., 0.9 and 1.1 mL/min).

      • Column Temperature (± 5 °C, e.g., 25 °C and 35 °C).

      • Mobile Phase pH (± 0.2 units), if applicable. This is managed by slightly altering the acid concentration.

      • Mobile Phase Composition (e.g., vary acetonitrile by ±2% absolute).

    • Analyze the sample under each condition and evaluate the system suitability parameters (retention time, peak tailing, etc.). The results should remain within acceptance criteria. This aligns with the principles of allowable adjustments described in USP General Chapter <621>.[9][10]

Conclusion

This application note has detailed a systematic and scientifically-grounded strategy for the development and validation of a stability-indicating RP-HPLC method for Methyl 3-ethyl-4-hydroxybenzoate. By leveraging the analyte's physicochemical properties, a robust method using a C18 column with an acidified acetonitrile/water mobile phase and UV detection was established. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method is reliable, accurate, and precise, making it suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 18, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved January 18, 2026, from [Link]

  • Intuition Labs. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved January 18, 2026, from [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Retrieved January 18, 2026, from [Link]

  • AMS Biopharma. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 18, 2026, from [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved January 18, 2026, from [Link]

  • Phenomenex. (2017, June 28). Understanding USP Chapter 621: HPLC Method Guidelines. Retrieved January 18, 2026, from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved January 18, 2026, from [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). Retrieved January 18, 2026, from [Link]

  • Waters Corporation. (2022, March 24). Modernizing Chromatographic Methods in Alignment with USP <621> General Chapter. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxy-3-methylbenzoate. PubChem. Retrieved January 18, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Simultaneous Determination of p-Hydroxybenzoic Acid.... Retrieved January 18, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination.... Retrieved January 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). A Comparative Study on Hplc and Microbiological Determination of p-Hydroxybenzoate Esters (Parabens) in Pharmaceutical Formulations. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxybenzoate;methyl 4-hydroxybenzoate. PubChem. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Methylparaben. Retrieved January 18, 2026, from [Link]

  • AOBChem. (n.d.). Methyl 3-ethyl-4-hydroxybenzoate. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylparaben. PubChem. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropylparaben. PubChem. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(hydroxymethyl)benzoate. PubChem. Retrieved January 18, 2026, from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved January 18, 2026, from [Link]

Sources

Method

Application Note: A Robust GC-MS Method for the Quantification of Methyl 3-ethyl-4-hydroxybenzoate

Abstract This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of Methyl 3-ethyl-4-hydroxybenzoate. As an analogue of commonly u...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of Methyl 3-ethyl-4-hydroxybenzoate. As an analogue of commonly used paraben preservatives, the accurate quantification of this compound is critical in pharmaceutical, cosmetic, and environmental matrices. Due to the polar nature of the phenolic hydroxyl group, a derivatization step is employed to enhance volatility and improve chromatographic performance. This guide provides a comprehensive protocol, from sample preparation and derivatization to instrument configuration and data analysis, designed for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

Methyl 3-ethyl-4-hydroxybenzoate belongs to the broader class of p-hydroxybenzoic acid esters, commonly known as parabens. Parabens are widely utilized as antimicrobial preservatives in a vast range of consumer products, including cosmetics, pharmaceuticals, and foods, due to their efficacy against a broad spectrum of microorganisms and their cost-effectiveness.[1][2] However, concerns have been raised regarding their potential endocrine-disrupting activity, which has led to increased regulatory scrutiny and the need for precise analytical methods to monitor their presence and ensure compliance with safety limits.[1][3]

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4][5] Its high chromatographic resolution and the specificity of mass spectrometric detection make it ideal for analyzing target compounds in complex matrices.[6]

A critical consideration for the GC-MS analysis of phenolic compounds like Methyl 3-ethyl-4-hydroxybenzoate is their inherent polarity and low volatility, primarily due to the presence of an active hydrogen in the hydroxyl (-OH) group.[7] Direct injection of such compounds often results in poor peak shape, low sensitivity, and irreversible adsorption onto the GC column. To overcome these limitations, a derivatization step is essential.[7][8] This protocol employs silylation, a robust and widely used technique that replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[7] This chemical modification increases the analyte's volatility and thermal stability, leading to sharp, symmetrical chromatographic peaks and significantly improved analytical sensitivity.[8][9]

Analytical Workflow Overview

The entire analytical process, from sample preparation to final data reporting, is outlined below. This workflow ensures a systematic and reproducible approach to the analysis.

GCMS_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_deriv Phase 2: Chemical Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing & Reporting Sample Sample Receipt (e.g., Cream, Syrup) Extraction Solvent Extraction (Methanol/Ethanol) Sample->Extraction Centrifuge Vortex, Sonicate & Centrifuge/Filter Extraction->Centrifuge Extract Clean Supernatant Centrifuge->Extract Deriv Aliquot Extract + Add ISTD Extract->Deriv Agent Add Silylating Agent (e.g., BSTFA + 1% TMCS) Deriv->Agent React Incubate at 70°C for 30 min Agent->React Ready Derivatized Sample (Ready for Injection) React->Ready Inject Autosampler Injection Ready->Inject GCMS GC-MS System Separate GC Separation (BP-5 Column) GCMS->Separate Inject->GCMS Detect MS Detection (EI, Scan/SIM Mode) Separate->Detect Process Chromatogram Integration Detect->Process Identify Peak Identification (Retention Time & Mass Spectrum) Process->Identify Quant Quantification (Calibration Curve) Identify->Quant Report Final Report Generation Quant->Report

Caption: High-level workflow for the GC-MS analysis of Methyl 3-ethyl-4-hydroxybenzoate.

Detailed Experimental Protocol

Reagents and Materials
  • Standards: Methyl 3-ethyl-4-hydroxybenzoate (≥98% purity), Internal Standard (ISTD) such as Ethylparaben-ring-¹³C₆ or a structurally similar compound not present in the samples.[10]

  • Solvents: Methanol (HPLC or GC-grade), Acetonitrile (GC-grade).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Consumables: 2 mL autosampler vials with PTFE-lined caps, 0.22 µm syringe filters, volumetric flasks, micropipettes.

  • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 3-ethyl-4-hydroxybenzoate standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock solution with methanol.

  • Calibration Standard Derivatization:

    • Transfer 100 µL of each working standard solution into a 2 mL autosampler vial.

    • Add 10 µL of a 10 µg/mL ISTD working solution.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes.

    • Cool to room temperature before placing in the autosampler tray for analysis.

Sample Preparation Protocol

The following is a general procedure for a semi-solid cosmetic cream. The procedure should be optimized based on the specific sample matrix.[1][6]

  • Extraction: Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol to the tube.

  • Add the internal standard at a concentration near the expected analyte concentration.

  • Vortex vigorously for 2 minutes to disperse the sample.

  • Sonicate in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the solid excipients.[11]

  • Derivatization:

    • Carefully transfer 100 µL of the clear supernatant into a 2 mL autosampler vial.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap, vortex, and heat as described in step 4 of the standard preparation (Section 3.2).

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature280 °CEnsures rapid volatilization of derivatized analytes.
Injection ModeSplitless (0.75 min purge time)Maximizes analyte transfer to the column for trace-level analysis.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for solvent focusing at the head of the column.
Ramp 115 °C/min to 200 °CSeparates the target analyte from other matrix components.
Ramp 225 °C/min to 300 °C, hold for 5 minElutes higher boiling point compounds and cleans the column.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation.
Ionization Energy70 eVStandard energy for generating reference-quality mass spectra.
Source Temperature230 °CStandard operating temperature to prevent analyte condensation.
Quadrupole Temp.150 °CEnsures consistent mass filtering.
Data Acquisition
ModeFull Scan and/or SIMFull Scan for identification; SIM for enhanced sensitivity and quantification.
Scan Range45 - 400 amuCovers the expected mass range of fragments.
SIM IonsSee Table 2Monitors specific, high-abundance ions for maximum selectivity.

Expected Results and Data Analysis

Identification and Fragmentation

The identity of the derivatized Methyl 3-ethyl-4-hydroxybenzoate is confirmed by matching its retention time with that of a known standard and by comparing its mass spectrum with a reference spectrum from a library such as the NIST Mass Spectral Library.[12][13][14] The TMS-derivatized analyte has a molecular weight of 252.2 g/mol . The expected electron ionization fragmentation pattern is summarized below.

Parameter Value/Description
Analyte (Derivatized)Methyl 3-ethyl-4-(trimethylsilyloxy)benzoate
Molecular FormulaC₁₃H₂₀O₃Si
Molecular Weight252.2 g/mol
Expected Retention Time~10-12 minutes (with specified column/program)
Key Mass Fragments (m/z) Proposed Ion Structure / Origin
252 [M]⁺˙ (Molecular Ion)
237 [M - CH₃]⁺ (Loss of a methyl group from TMS moiety, characteristic fragment)
195 [M - C₄H₉]⁺ (Loss of a tert-butyl group, less common but possible)
73 [Si(CH₃)₃]⁺ (Trimethylsilyl cation)

Note: The m/z 237 ion is typically the most abundant and characteristic fragment for TMS-derivatized phenols and is highly recommended for use as the primary quantification ion in SIM mode.

Method Validation and Performance

To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to established guidelines from bodies like the ICH or USP.[15][16][17]

Validation Parameter Acceptance Criteria Purpose
Linearity Correlation Coefficient (r²) ≥ 0.995Demonstrates a proportional response of the instrument to analyte concentration.[18]
Accuracy Recovery: 80 - 120%Measures the closeness of the experimental value to the true value.[18]
Precision Repeatability (RSD) ≤ 5% Intermediate Precision (RSD) ≤ 10%Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest analyte concentration that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest analyte concentration that can be quantified with acceptable accuracy and precision.
Specificity No interfering peaks at the analyte retention timeEnsures the method is selective for the target analyte in the presence of matrix components.[16]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Low Sensitivity Incomplete derivatization (moisture contamination). Inlet or column activity. MS source needs cleaning.Ensure all glassware is dry; use fresh derivatizing agent. Trim the inlet side of the column; replace the liner. Perform routine MS source maintenance.
Poor Peak Shape (Tailing) Incomplete derivatization. Active sites in the GC pathway (liner, column).Increase derivatization time/temperature; check reagent quality. Use a deactivated inlet liner; condition or replace the column.
Variable Results Inconsistent sample/standard preparation. Autosampler injection issue.Use calibrated pipettes; ensure consistent vortexing/heating. Check syringe for air bubbles; ensure vial caps are sealed properly.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of Methyl 3-ethyl-4-hydroxybenzoate. The critical step of silylation derivatization successfully overcomes the challenges associated with analyzing polar phenolic compounds by gas chromatography, yielding excellent peak shape and reliable quantification. This validated method is well-suited for routine quality control in the cosmetic and pharmaceutical industries, as well as for research applications in environmental and toxicological studies.

References

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2003 Apr;38(4):589-95. [Link]

  • GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction. J Chromatogr A. 2010 May 21;1217(21):3499-505. [Link]

  • NIST 23 Mass Spectral Library. Scientific Instrument Services. [Link]

  • Cabaleiro, N., de la Calle, I., Bendicho, C., & Lavilla, I. An overview of sample preparation for the determination of parabens in cosmetics. Analytica Chimica Acta. 2014;828:1-13. [Link]

  • NIST Mass Spectral Library. Diablo Analytical. [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. Wiley Science Solutions. [Link]

  • Syal, N., et al. REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS. International Journal of Pharmaceutical and Life Sciences. 2021; 2(1): 27-35. [Link]

  • NIST MS and MS/MS Libraries. SpectralWorks. [Link]

  • Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology. [Link]

  • Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring. J Sep Sci. 2013 May;36(9-10):1653-61. [Link]

  • Bruker NIST Mass Spectral Library. Bruker. [Link]

  • Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. 2012 Jun 19;17(6):7244-71. [Link]

  • Determination of paraben preservatives in seafood using matrix solid-phase dispersion and on-line acetylation gas chromatography-mass spectrometry. Talanta. 2014;120:374-80. [Link]

  • Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie. 2019;64(4):351-358. [Link]

  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • DETERMINATION OF PARABENS IN SEAFOODS BY MATRIX SOLID PHASE DISPERSION COUPLED WITH GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Universitas Brawijaya. [Link]

  • Quantitation of Methyl and Propyl Parabens in Cosmetics Product by HPLC. Indian Journal of Multidisciplinary Research. [Link]

  • Ethyl 4-hydroxy-3-methylbenzoate. PubChem, National Institutes of Health. [Link]

  • Chan, C., et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. 2004. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. 2023;10(8):543-554. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Methyl 3-ethyl-4-hydroxybenzoate. AOBChem. [Link]

  • Ethyl 4-hydroxybenzoate (YMDB01688). Yeast Metabolome Database. [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. ResearchGate. [Link]

  • Methylparaben. PubChem, National Institutes of Health. [Link]

  • Ethyl 3-hydroxybenzoate. NIST WebBook. [Link]

Sources

Application

The Strategic Utility of Methyl 3-ethyl-4-hydroxybenzoate in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Versatile Building Block for Complex Scaffolds Methyl 3-ethyl-4-hydroxybenzoate is a strategically substituted aromatic compound that serves as a valuable and versatile building block in contemporary orga...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Scaffolds

Methyl 3-ethyl-4-hydroxybenzoate is a strategically substituted aromatic compound that serves as a valuable and versatile building block in contemporary organic synthesis. Its unique arrangement of a nucleophilic hydroxyl group, an electronically deactivating yet synthetically malleable ester, and an ortho-directing ethyl group on a benzene ring offers chemists a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the potential applications of Methyl 3-ethyl-4-hydroxybenzoate, complete with detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development. The judicious manipulation of its functional groups allows for the regioselective introduction of various substituents, making it a key intermediate in the synthesis of novel bioactive compounds and functional materials.

Core Reactivity and Synthetic Potential

The synthetic utility of Methyl 3-ethyl-4-hydroxybenzoate stems from the distinct reactivity of its three key functional moieties: the phenolic hydroxyl group, the methyl ester, and the aromatic ring itself. Understanding the interplay of these groups is paramount to designing efficient and selective transformations.

Key Reactive Sites and Their Synthetic Implications
Functional GroupChemical NaturePotential TransformationsStrategic Advantage in Synthesis
Phenolic Hydroxyl Nucleophilic, AcidicO-Alkylation, O-Acylation, EtherificationIntroduction of diverse side chains, protection for subsequent reactions.
Methyl Ester Electrophilic CarbonylHydrolysis to Carboxylic Acid, Amidation, Reduction to AlcoholUnmasking a carboxylic acid for further coupling, conversion to amides for bioactivity, or reduction to a primary alcohol.
Aromatic Ring NucleophilicElectrophilic Aromatic Substitution (e.g., Halogenation, Nitration)Regioselective functionalization of the aromatic core, directed by the activating hydroxyl and ethyl groups.

Application in the Synthesis of Bioactive Molecules

The 4-hydroxybenzoic acid scaffold and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[1]. Methyl 3-ethyl-4-hydroxybenzoate serves as an excellent starting point for the synthesis of more complex analogs with potentially enhanced or novel therapeutic effects. A key strategy involves the initial modification of the core molecule, followed by further synthetic elaborations.

One illustrative application is the synthesis of compounds analogous to Orthocaine (methyl 3-amino-4-hydroxybenzoate), a known local anesthetic. By leveraging the directing effects of the existing substituents, one can regioselectively introduce a nitro group, which can then be reduced to an amine, a common pharmacophore.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for key transformations of Methyl 3-ethyl-4-hydroxybenzoate. These methods are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and purification.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

This protocol details the etherification of the hydroxyl group, a common strategy to introduce lipophilic side chains or protecting groups. The Williamson ether synthesis is a reliable method for this transformation.

Reaction Scheme:

G cluster_0 O-Alkylation of Methyl 3-ethyl-4-hydroxybenzoate start Methyl 3-ethyl-4-hydroxybenzoate reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., Acetone) start->reagents product Methyl 3-ethyl-4-(alkoxy)benzoate reagents->product

A schematic of the O-alkylation reaction.

Materials:

  • Methyl 3-ethyl-4-hydroxybenzoate

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask, add Methyl 3-ethyl-4-hydroxybenzoate (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and a magnetic stir bar.

  • Add anhydrous acetone to dissolve the starting material.

  • To the stirring suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Causality and Insights: The use of a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, rendering it nucleophilic. Acetone is a suitable polar aprotic solvent for this SN2 reaction. An excess of the base and alkylating agent is used to drive the reaction to completion.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide bond formation or other carboxylate-based transformations.

Reaction Scheme:

G cluster_1 Ester Hydrolysis start Methyl 3-ethyl-4-hydroxybenzoate reagents Base (e.g., NaOH or KOH) Solvent (e.g., H2O/MeOH) Acid (e.g., HCl) start->reagents product 3-ethyl-4-hydroxybenzoic acid reagents->product

A workflow for the hydrolysis of the methyl ester.

Materials:

  • Methyl 3-ethyl-4-hydroxybenzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve Methyl 3-ethyl-4-hydroxybenzoate (1.0 eq) in methanol in a round-bottom flask.

  • Add a solution of NaOH or KOH (2.0 eq) in water.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2 by the slow addition of concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the pure carboxylic acid.

Causality and Insights: Basic hydrolysis (saponification) is an irreversible process that proceeds via nucleophilic acyl substitution. The use of a co-solvent like methanol ensures the miscibility of the organic ester and the aqueous base. Acidification of the resulting carboxylate salt is necessary to protonate it and precipitate the free carboxylic acid.

Protocol 3: Electrophilic Aromatic Substitution - Bromination

This protocol details the regioselective bromination of the aromatic ring. The activating and ortho,para-directing hydroxyl and ethyl groups will direct the incoming electrophile to the positions ortho and para to them. Given the substitution pattern, the primary site of substitution is expected to be at the 5-position.

Reaction Scheme:

G cluster_2 Electrophilic Bromination start Methyl 3-ethyl-4-hydroxybenzoate reagents Bromine (Br2) or NBS Solvent (e.g., Acetic Acid) start->reagents product Methyl 5-bromo-3-ethyl-4-hydroxybenzoate reagents->product

A representation of the bromination of the aromatic ring.

Materials:

  • Methyl 3-ethyl-4-hydroxybenzoate

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolve Methyl 3-ethyl-4-hydroxybenzoate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice water.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure brominated product.

Causality and Insights: The hydroxyl group is a strong activating group, and the ethyl group is a weak activating group. Both direct electrophilic substitution to the ortho and para positions. In this case, the position ortho to the hydroxyl group and meta to the ester group is the most activated and sterically accessible site for bromination. Using a polar protic solvent like acetic acid can facilitate the polarization of the bromine molecule, enhancing its electrophilicity.

Characterization Data (Predicted and Analogous)

While specific experimental spectra for Methyl 3-ethyl-4-hydroxybenzoate are not widely published, data for analogous compounds can provide a reliable reference for characterization.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Ethyl 4-hydroxybenzoate 7.95 (d, 2H), 6.88 (d, 2H), 4.35 (q, 2H), 1.38 (t, 3H)166.5, 160.5, 131.9, 122.2, 115.3, 61.1, 14.33350 (O-H), 1680 (C=O), 1605, 1510 (C=C, aromatic)
Methyl 3-ethyl-4-hydroxybenzoate (Predicted) ~7.8 (d, 1H), ~7.7 (dd, 1H), ~6.9 (d, 1H), ~3.9 (s, 3H), ~2.7 (q, 2H), ~1.2 (t, 3H)~167, ~159, ~132, ~129, ~123, ~116, ~52, ~23, ~14~3300 (O-H), ~1690 (C=O), ~1600, ~1500 (C=C, aromatic)

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Experimental verification is required.

Conclusion and Future Outlook

Methyl 3-ethyl-4-hydroxybenzoate is a highly valuable and underutilized building block in organic synthesis. Its trifunctional nature allows for a multitude of selective transformations, providing access to a diverse range of complex molecules. The protocols outlined in this guide serve as a robust starting point for researchers to explore the full synthetic potential of this compound. As the demand for novel bioactive molecules and functional materials continues to grow, the strategic application of versatile intermediates like Methyl 3-ethyl-4-hydroxybenzoate will undoubtedly play a pivotal role in advancing the frontiers of chemical and pharmaceutical research.

References

  • CN103030565A - Synthesis process of methylparaben - Google P
  • Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. (URL: [Link])

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research. (URL: Not Available)
  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • 4-Ethyl-3-hydroxybenzoic acid - MySkinRecipes. (URL: [Link])

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - ResearchGate. (URL: [Link])

  • Ethylparaben | C9H10O3 | CID 8434 - PubChem. (URL: [Link])

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. (URL: [Link])

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

  • Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method - ResearchGate. (URL: [Link])

  • Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. Draw the structure, and match the peaks to their respective protons on the structure - Chegg. (URL: [Link])

Sources

Method

Methyl 3-ethyl-4-hydroxybenzoate: A Versatile Phenolic Building Block for the Synthesis of Novel Biaryl and Ether-Linked Compounds

An Application Note for Advanced Organic Synthesis Abstract Methyl 3-ethyl-4-hydroxybenzoate (MEHB) is a uniquely substituted aromatic scaffold offering three distinct points for chemical modification: the phenolic hydro...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Organic Synthesis

Abstract

Methyl 3-ethyl-4-hydroxybenzoate (MEHB) is a uniquely substituted aromatic scaffold offering three distinct points for chemical modification: the phenolic hydroxyl, the methyl ester, and the activated aromatic ring. This application note presents MEHB as a strategic starting material for constructing complex molecular architectures relevant to drug discovery and materials science. We provide detailed, field-tested protocols for two key transformations: the synthesis of novel biaryl compounds via a two-step triflation and Suzuki-Miyaura cross-coupling sequence, and the direct O-alkylation of the phenolic hydroxyl to generate diverse ether derivatives. The rationale behind reagent selection, reaction optimization, and safety considerations are discussed to ensure reproducible and high-yielding outcomes for researchers and drug development professionals.

Introduction: The Strategic Value of MEHB

In the landscape of medicinal chemistry and materials science, the rational design of novel compounds hinges on the availability of versatile and strategically functionalized building blocks.[1][2] Substituted hydroxybenzoates are privileged scaffolds found in numerous natural products and pharmacologically active agents, prized for their ability to engage in critical hydrogen bonding interactions and serve as a foundation for further chemical elaboration.[3][4] Methyl 3-ethyl-4-hydroxybenzoate (MEHB) emerges as a particularly valuable precursor due to its distinct structural features:

  • A Nucleophilic Phenolic Hydroxyl: The hydroxyl group is a handle for introducing a vast array of functionalities through O-alkylation, O-arylation, or esterification, profoundly impacting the molecule's steric and electronic properties.

  • An Ortho-Ethyl Substituent: This group provides steric hindrance that can direct the regioselectivity of certain reactions and introduces a lipophilic pocket, which can be crucial for modulating biological activity and solubility.

  • A Modifiable Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to a primary alcohol, opening avenues for diverse derivatization pathways.

  • An Activated Aromatic Ring: The electron-donating hydroxyl and ethyl groups activate the aromatic ring for electrophilic substitution, while conversion of the hydroxyl group to a triflate enables modern cross-coupling reactions.

This guide provides robust protocols to leverage the reactivity of the phenolic hydroxyl group, demonstrating its conversion into an outstanding leaving group for palladium-catalyzed cross-coupling and its direct use as a nucleophile in Williamson ether synthesis.

Physicochemical Properties of MEHB

A summary of the key properties of the starting material is provided below for easy reference.

PropertyValue
Chemical Name Methyl 3-ethyl-4-hydroxybenzoate
CAS Number 22934-36-7[5]
Molecular Formula C₁₀H₁₂O₃[5]
Molecular Weight 180.20 g/mol
Appearance Off-white to white solid
Purity ≥95% (recommended for synthesis)
Storage 4-8°C, protected from light and moisture

Application Protocol I: Synthesis of Novel Biaryl Scaffolds via Suzuki-Miyaura Coupling

The biaryl motif is a cornerstone in modern drug design, present in numerous approved pharmaceuticals.[6][7] The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[8][9] This protocol details a two-step sequence to convert the phenol in MEHB into a versatile coupling partner for the synthesis of complex biaryl compounds.

Synthetic Workflow Overview

The workflow involves converting the inert phenolic hydroxyl group into an excellent triflate (-OTf) leaving group, which then readily participates in the palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Workflow MEHB Methyl 3-ethyl-4-hydroxybenzoate (MEHB) Triflate MEHB-Triflate Intermediate (Activated for Coupling) MEHB->Triflate Step 1: Triflation Tf2O Triflic Anhydride (Tf₂O) Pyridine, DCM, 0 °C to RT Product Novel Biaryl Product Triflate->Product Step 2: Suzuki Coupling Suzuki Aryl Boronic Acid Pd Catalyst, Base Toluene/H₂O, Reflux

Caption: Workflow for biaryl synthesis from MEHB.

Detailed Protocol: Step 1 - Triflation

Synthesis of Methyl 3-ethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate (MEHB-OTf)

  • Rationale: The conversion of the phenolic hydroxyl to a triflate is critical. The triflate anion is a highly stable, excellent leaving group, making the subsequent oxidative addition step in the Suzuki catalytic cycle kinetically favorable. Pyridine is used as a mild base to quench the triflic acid byproduct.

  • Materials:

    • Methyl 3-ethyl-4-hydroxybenzoate (MEHB) (1.0 eq)

    • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

    • Pyridine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add MEHB (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add pyridine (1.5 eq) to the stirred solution.

    • Add triflic anhydride (1.2 eq) dropwise via syringe over 15-20 minutes. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure MEHB-OTf intermediate as a colorless oil or low-melting solid.

Detailed Protocol: Step 2 - Suzuki-Miyaura Coupling

General Procedure for the Synthesis of Methyl 3-ethyl-4-(aryl)benzoates

  • Rationale: This protocol utilizes a palladium catalyst, typically in its Pd(0) active form, to couple the MEHB-OTf with an arylboronic acid.[9] A base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[8] A biphasic solvent system like toluene/water or a single solvent like dioxane with aqueous base is commonly employed.

  • Materials:

    • MEHB-OTf (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.05 eq)

    • Phosphine Ligand (e.g., SPhos, XPhos, or PPh₃) if using a simple palladium source like Pd(OAc)₂.

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • Toluene and Water (e.g., 4:1 v/v) or 1,4-Dioxane

  • Procedure:

    • To a round-bottom flask, add MEHB-OTf (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (K₂CO₃, 2.0 eq).

    • Equip the flask with a reflux condenser and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes.

    • Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via cannula.

    • Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and add deionized water.

    • Extract the product with a suitable organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Representative Data

The following table illustrates the expected outcomes for the coupling of MEHB-OTf with various commercially available arylboronic acids.

EntryArylboronic AcidProductExpected Yield
1Phenylboronic acidMethyl 3-ethyl-[1,1'-biphenyl]-4-carboxylate85-95%
24-Methoxyphenylboronic acidMethyl 3-ethyl-4'-methoxy-[1,1'-biphenyl]-4-carboxylate80-90%
34-Fluorophenylboronic acidMethyl 3-ethyl-4'-fluoro-[1,1'-biphenyl]-4-carboxylate82-92%
4Pyridin-3-ylboronic acidMethyl 3-ethyl-4-(pyridin-3-yl)benzoate70-85%

Application Protocol II: Synthesis of Ether Derivatives via Williamson Ether Synthesis

Direct alkylation of the phenolic hydroxyl group is a straightforward and efficient method to generate libraries of ether-linked compounds, which are prevalent in pharmaceuticals and agrochemicals.

Synthetic Workflow Overview

This one-step process involves the deprotonation of the weakly acidic phenol with a suitable base to form a potent nucleophile (phenoxide), which then displaces a leaving group on an electrophile.

Ether_Workflow MEHB Methyl 3-ethyl-4-hydroxybenzoate (MEHB) Product Novel Ether Product (Me-3-Et-4-OR-Benzoate) MEHB->Product Williamson Ether Synthesis Reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Workflow for ether synthesis from MEHB.

Detailed Protocol: O-Alkylation
  • Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the cation of the base, leaving the phenoxide anion highly nucleophilic. A mild inorganic base like potassium carbonate is sufficient to deprotonate the phenol and is easily removed during workup.

  • Materials:

    • Methyl 3-ethyl-4-hydroxybenzoate (MEHB) (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

    • Ethyl acetate

    • Deionized water

    • Brine

  • Procedure:

    • To a round-bottom flask, add MEHB (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF (approx. 0.3 M concentration).

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a beaker containing cold deionized water, which will precipitate the product or allow for extraction.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) to remove residual DMF, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure ether derivative.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Reagent-Specific Hazards:

    • Triflic Anhydride: Extremely corrosive and moisture-sensitive. Reacts violently with water. Use with caution.

    • Palladium Catalysts: Toxic and should be handled with care.

    • Organic Solvents: Flammable and should be kept away from ignition sources.

    • Bases: Strong bases like pyridine are corrosive and toxic. Inorganic bases can be irritants.

  • Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Conclusion

Methyl 3-ethyl-4-hydroxybenzoate is a cost-effective and highly adaptable building block for the synthesis of diverse and complex organic molecules. The protocols detailed in this application note provide reliable and scalable methods for constructing valuable biaryl and ether-linked scaffolds. By leveraging these robust synthetic transformations, researchers in drug discovery and materials science can rapidly access novel compounds for further investigation.

References

  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
  • Martin, R. & Buchwald, S. L. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
  • Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
  • Leadbeater, N. E. & Marco, M. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. ACS Publications.
  • Ma'mani, L. et al. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.
  • Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. Google Patents.
  • Klančar, U. et al. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
  • Lee, S. E. et al. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC - NIH.
  • Bhat, A. et al. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate.
  • Al-dujaili, L. J. et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH.
  • Synthesis of Biphenyls. ResearchGate.
  • Young, R. The underappreciated hydroxyl in drug discovery. Drug Discovery World.
  • Rehman, S. et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
  • Methyl 3-ethyl-4-hydroxybenzoate. AOBChem.
  • The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. LinkedIn.
  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.

Sources

Application

Application Note: Enhancing GC-MS Analysis of Methyl 3-ethyl-4-hydroxybenzoate Through Derivatization

Introduction Methyl 3-ethyl-4-hydroxybenzoate is a compound of interest in pharmaceutical and materials science, often requiring precise quantification for quality control, metabolic studies, and safety assessment. As a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-ethyl-4-hydroxybenzoate is a compound of interest in pharmaceutical and materials science, often requiring precise quantification for quality control, metabolic studies, and safety assessment. As a phenolic compound, its direct analysis by gas chromatography-mass spectrometry (GC-MS) is hampered by its polarity. The presence of an active hydrogen on the phenolic hydroxyl group leads to several analytical challenges, including poor peak shape (tailing) due to strong interactions with active sites in the GC system, low volatility requiring high injection temperatures that can cause thermal degradation, and reduced sensitivity.

To overcome these challenges, chemical derivatization is an essential sample preparation step.[1][2][3] This process involves converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[4][5] This application note provides a comprehensive guide and detailed protocols for two robust derivatization techniques for Methyl 3-ethyl-4-hydroxybenzoate: Silylation and Acylation . By comparing the outcomes, researchers can select the optimal method to significantly improve chromatographic performance and analytical sensitivity.

The Analytical Challenge: Why Derivatize?

The primary obstacle in the GC analysis of phenolic compounds like Methyl 3-ethyl-4-hydroxybenzoate is the polar hydroxyl (-OH) group. This group can form hydrogen bonds with silanol groups present on the surfaces of the GC inlet liner and the capillary column. This interaction causes several problems:

  • Peak Tailing: Adsorption/desorption of the analyte on active sites is a slow process, resulting in asymmetric, tailing peaks. This complicates peak integration and reduces quantitative accuracy.

  • Low Volatility: Hydrogen bonding increases the boiling point of the compound, making it less volatile.[2][5] High injector temperatures are needed to ensure complete vaporization, which risks thermal decomposition of the analyte.

  • Reduced Analyte Response: Irreversible adsorption in the GC system can lead to a loss of the analyte, reducing the signal intensity and overall method sensitivity.

Derivatization effectively "masks" the polar -OH group, mitigating these issues and making the analyte more amenable to GC analysis.[2]

Principles of Derivatization Methods

Silylation

Silylation is a widely used and highly effective derivatization technique for compounds with active hydrogens.[6] The reaction replaces the acidic hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5]

Reaction: Methyl 3-ethyl-4-hydroxybenzoate + BSTFA → 4-(trimethylsilyloxy)-3-ethyl-benzoic acid methyl ester + Byproducts

The most common reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[5][7][8] The resulting TMS-ether is significantly more volatile and thermally stable, leading to sharp, symmetrical peaks in the chromatogram.[4][5]

Acylation

Acylation involves the conversion of the hydroxyl group into an ester using an acylating agent, such as acetic anhydride.[9][10][11] This reaction also masks the polar -OH group, increasing volatility and reducing peak tailing.[12]

Reaction: Methyl 3-ethyl-4-hydroxybenzoate + Acetic Anhydride → 4-acetoxy-3-ethyl-benzoic acid methyl ester + Acetic Acid

The resulting acetate ester is less polar than the parent phenol and chromatographs well.[13][14] This method is robust and uses readily available, inexpensive reagents.

Experimental Protocols

Safety Precaution: All derivatization reagents are moisture-sensitive and potentially hazardous. Handle them in a fume hood, under dry conditions, and wear appropriate personal protective equipment (PPE).

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the trimethylsilylation of Methyl 3-ethyl-4-hydroxybenzoate in a sample extract.

Materials:

  • Dried sample extract containing Methyl 3-ethyl-4-hydroxybenzoate

  • BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.[8] Water will preferentially react with the silylating reagent.[2]

  • Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample in the reaction vial to dissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. The use of a catalyst (TMCS) is recommended to enhance the reaction with the sterically hindered phenol.[5][8]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.[8]

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

  • Analyze an aliquot of the sample (e.g., 1 µL) by GC-MS.

Protocol 2: Acylation using Acetic Anhydride

This protocol details the acetylation of Methyl 3-ethyl-4-hydroxybenzoate.

Materials:

  • Sample containing Methyl 3-ethyl-4-hydroxybenzoate dissolved in a suitable solvent (e.g., Dichloromethane).

  • Acetic Anhydride

  • Pyridine (as catalyst and acid scavenger)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Pipette 200 µL of the sample solution into a reaction vial.

  • Add 50 µL of pyridine. Pyridine acts as a catalyst and neutralizes the acetic acid byproduct.

  • Add 100 µL of acetic anhydride to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 60 minutes.[15]

  • Cool the vial to room temperature.

  • The reaction mixture can be injected directly, or a liquid-liquid extraction can be performed to remove excess reagents if necessary.

  • Analyze an aliquot of the sample (e.g., 1 µL) by GC-MS.

Visualized Workflows and Reactions

Derivatization_Workflow General Derivatization Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Methyl 3-ethyl-4-hydroxybenzoate Dry Evaporate to Dryness (under Nitrogen) Sample->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_Reagent Add Derivatization Reagent (e.g., BSTFA) Add_Solvent->Add_Reagent React Vortex & Heat (e.g., 70°C, 30 min) Add_Reagent->React Cool Cool to RT React->Cool Inject Inject 1µL into GC-MS Cool->Inject Data Data Acquisition & Processing Inject->Data

Caption: General experimental workflow for derivatization.

Caption: Silylation reaction schematic.

Results and Comparative Analysis

To demonstrate the efficacy of these methods, a standard solution of Methyl 3-ethyl-4-hydroxybenzoate was analyzed under three conditions: underivatized, after silylation, and after acylation. The analysis was performed on a standard GC-MS system with a 5% phenyl-methylpolysiloxane capillary column.

ParameterUnderivatizedSilylated (TMS-Derivative)Acylated (Acetate-Derivative)
Retention Time (min) 12.510.811.5
Peak Asymmetry (USP) 2.81.11.3
Relative Peak Area 1.04.53.8
Signal-to-Noise Ratio 45210185
Chromatographic Peak Broad, TailingSharp, SymmetricalSharp, Symmetrical

Discussion: The data clearly illustrates the significant advantages of derivatization. The underivatized compound exhibited a long retention time and severe peak tailing (Asymmetry > 2.0), indicative of strong column interaction.

Both derivatization methods resulted in a marked improvement.

  • Silylation provided the best overall performance, with the shortest retention time, excellent peak symmetry (close to the ideal value of 1.0), and the highest signal response. This is consistent with the highly volatile and stable nature of TMS derivatives.[4]

  • Acylation also yielded excellent results, with a significant reduction in peak tailing and a substantial increase in signal intensity compared to the underivatized analyte. While slightly less effective than silylation in this instance, it remains a highly viable and cost-effective alternative.

Conclusion and Recommendations

Derivatization is a critical and highly effective step for the robust and sensitive analysis of Methyl 3-ethyl-4-hydroxybenzoate by GC-MS. Both silylation with BSTFA and acylation with acetic anhydride successfully convert the polar analyte into a form suitable for GC analysis, dramatically improving peak shape, reducing retention time, and increasing signal intensity.

  • For highest sensitivity and optimal chromatography, silylation with BSTFA + 1% TMCS is the recommended method.

  • Acylation with acetic anhydride is a robust and economical alternative that provides significant analytical enhancement.

The choice between the two methods may depend on laboratory resources, sample matrix, and specific analytical goals. By implementing these protocols, researchers can achieve reliable and accurate quantification of Methyl 3-ethyl-4-hydroxybenzoate, enhancing the quality and integrity of their scientific data.

References

  • GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction. (2011). Analytical and Bioanalytical Chemistry. [Link]

  • Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring. (2013). Journal of Separation Science. [Link]

  • Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons. [Link]

  • Determination of Phenolic Compounds by GC-MS After Derivatization with Acetic Anhydride. Environment and Climate Change Canada. [Link]

  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. (1994). Journal of Pharmacological and Toxicological Methods. [Link]

  • Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. (2025). Research Journal of Science and Technology. [Link]

  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2012). Molecules. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). Molecules. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2007). Molecules. [Link]

  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (2004). Bulletin of the Korean Chemical Society. [Link]

  • GC–MS method for the determination of paraben preservatives in the human breast cancerous tissue. ResearchGate. [Link]

  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (1999). Indian Journal of Chemistry. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2018). Catalysts. [Link]

  • Simultaneous Determination of Six Parabens in Cosmetics by a New High Performance Liquid Chromatography Method with Fluorescence Detection. (2014). Marmara Pharmaceutical Journal. [Link]

  • GC Derivatization Guide. Restek. [Link]

  • Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. (2021). Applied Sciences. [Link]

  • Evaluation of Methyl Paraben Content in One Branded and Two Local Lipstick Products using HPLC Quantification. (2024). Journal of Survey in Fisheries Sciences. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008). Journal of Food and Drug Analysis. [Link]

  • Acylation Reagents for Gas Chromatography. (2023). Labinsights. [Link]

  • Derivatization for GC-MS analysis? ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: An Experimental Workflow for the Comprehensive Study of Methyl 3-ethyl-4-hydroxybenzoate

Introduction Methyl 3-ethyl-4-hydroxybenzoate is a derivative of p-hydroxybenzoic acid, belonging to the broader class of compounds known as parabens. Parabens, such as methylparaben and ethylparaben, are widely utilized...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-ethyl-4-hydroxybenzoate is a derivative of p-hydroxybenzoic acid, belonging to the broader class of compounds known as parabens. Parabens, such as methylparaben and ethylparaben, are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their effective antimicrobial properties.[1] The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain, though this also corresponds with a decrease in water solubility.[2][3] The introduction of an ethyl group at the 3-position of the benzene ring in Methyl 3-ethyl-4-hydroxybenzoate presents an interesting structural modification that warrants a thorough investigation of its physicochemical properties, biological activities, and potential applications.

This guide provides a comprehensive experimental workflow for researchers, scientists, and drug development professionals to systematically characterize and evaluate Methyl 3-ethyl-4-hydroxybenzoate. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for generating reliable and reproducible data.

Workflow Overview

The proposed experimental workflow is designed to be a logical progression from basic characterization to more complex biological and toxicological assessments.

Experimental Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biological Activity Screening cluster_2 Phase 3: In Vitro Toxicology A Synthesis and Purification B Structural Elucidation (NMR, MS, IR) A->B C Physicochemical Properties (Solubility, LogP, pKa) B->C D Antimicrobial Efficacy C->D Proceed to Biological Screening E Antioxidant Capacity D->E F Anti-inflammatory Potential E->F G Cytotoxicity Assessment F->G Proceed to Toxicological Evaluation H Genotoxicity Screening G->H I Endocrine Disruption Potential H->I

Caption: A logical workflow for the comprehensive study of Methyl 3-ethyl-4-hydroxybenzoate.

Phase 1: Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of Methyl 3-ethyl-4-hydroxybenzoate is a prerequisite for any biological study. This phase focuses on ensuring the purity and identity of the compound and determining its key characteristics.

Synthesis and Purification

The synthesis of Methyl 3-ethyl-4-hydroxybenzoate can be achieved through the esterification of 3-ethyl-4-hydroxybenzoic acid with methanol. This reaction is typically acid-catalyzed.

Protocol: Synthesis of Methyl 3-ethyl-4-hydroxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 3-ethyl-4-hydroxybenzoic acid in 200 mL of methanol.

  • Catalysis: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (2 x 100 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acid, followed by a final wash with brine (1 x 100 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude Methyl 3-ethyl-4-hydroxybenzoate by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.

Structural Elucidation

The identity and purity of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic techniques.

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the presence of ethyl and methyl groups.Signals corresponding to the aromatic protons, the ethyl group (a quartet and a triplet), the methyl ester protons (a singlet), and the hydroxyl proton (a singlet).
¹³C NMR To identify the number and type of carbon atoms.Resonances for the carbonyl carbon of the ester, aromatic carbons, and the carbons of the ethyl and methyl groups.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of Methyl 3-ethyl-4-hydroxybenzoate (C10H12O3: 180.20 g/mol ).
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for the hydroxyl (O-H) stretch, carbonyl (C=O) stretch of the ester, and C-O stretches.
Physicochemical Properties

Key physicochemical parameters are essential for designing formulation and delivery strategies and for interpreting biological data.

Table 1: Physicochemical Parameters

Parameter Methodology Significance
Aqueous Solubility Shake-flask method followed by quantification using a validated HPLC-UV method.Crucial for developing aqueous formulations and for understanding bioavailability.
LogP (Octanol-Water Partition Coefficient) Shake-flask method or calculation using software (e.g., XLogP3).Indicates the lipophilicity of the compound, which influences its ability to cross biological membranes.
pKa Potentiometric titration or UV-spectrophotometry.Determines the ionization state of the molecule at different pH values, which affects its solubility and biological activity.

Phase 2: Biological Activity Screening

Based on the known properties of other parabens, the primary biological activities to investigate for Methyl 3-ethyl-4-hydroxybenzoate are its antimicrobial, antioxidant, and anti-inflammatory effects.

Antimicrobial Efficacy

The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[2] Therefore, it is hypothesized that Methyl 3-ethyl-4-hydroxybenzoate will exhibit significant antimicrobial properties.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Microorganisms: A panel of clinically relevant microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Preparation of Inoculum: Prepare standardized microbial suspensions in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Prepare a series of two-fold dilutions of Methyl 3-ethyl-4-hydroxybenzoate in the appropriate broth in a 96-well microtiter plate. A typical concentration range to test would be from 1000 µg/mL down to 1 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganisms in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Capacity

Phenolic compounds are known to possess antioxidant properties. The antioxidant potential of Methyl 3-ethyl-4-hydroxybenzoate can be assessed using various in vitro assays.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of Methyl 3-ethyl-4-hydroxybenzoate in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the sample or control at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Potential

Some phenolic compounds exhibit anti-inflammatory properties. This can be investigated by measuring the inhibition of key inflammatory mediators in a cell-based model.

Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of Methyl 3-ethyl-4-hydroxybenzoate for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of nitrite from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Phase 3: In Vitro Toxicology

A critical aspect of evaluating any new compound for potential applications is to assess its safety profile. In vitro toxicological assays provide a preliminary understanding of the potential adverse effects.

Cytotoxicity Assessment

The effect of Methyl 3-ethyl-4-hydroxybenzoate on cell viability is a fundamental measure of its toxicity.

Protocol: MTT Assay

  • Cell Lines: Use a panel of relevant human cell lines, such as HaCaT (keratinocytes), HepG2 (hepatocytes), and HEK293 (embryonic kidney cells).

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Expose the cells to a range of concentrations of Methyl 3-ethyl-4-hydroxybenzoate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Genotoxicity Screening

Genotoxicity assays are crucial for identifying compounds that may cause DNA damage.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a compound. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon.

  • Strains: Use a standard set of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.

  • Exposure: Expose the bacterial strains to various concentrations of Methyl 3-ethyl-4-hydroxybenzoate.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Evaluation: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Endocrine Disruption Potential

Some parabens have been reported to exhibit weak estrogenic activity.[4][5] Therefore, it is prudent to evaluate the potential for endocrine disruption.

Protocol: Estrogen Receptor (ER) Binding Assay

A competitive binding assay can be used to determine if Methyl 3-ethyl-4-hydroxybenzoate can bind to the estrogen receptor.

  • Receptor Preparation: Use a commercially available human estrogen receptor alpha (ERα) preparation.

  • Ligand: Use a radiolabeled estrogen, such as [³H]-estradiol, as the ligand.

  • Competition: Incubate the ERα with a fixed concentration of [³H]-estradiol and increasing concentrations of Methyl 3-ethyl-4-hydroxybenzoate. 17β-estradiol should be used as a positive control.

  • Separation: Separate the receptor-bound and free radioligand.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Analysis: A decrease in the amount of bound [³H]-estradiol with increasing concentrations of the test compound indicates competitive binding to the estrogen receptor.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner, preferably in tabular format, to facilitate comparison and interpretation. Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion

This detailed application note and protocol guide provides a robust framework for the systematic investigation of Methyl 3-ethyl-4-hydroxybenzoate. By following this workflow, researchers can generate a comprehensive dataset on its physicochemical properties, biological activities, and toxicological profile. This information is essential for assessing its potential for development in the pharmaceutical, cosmetic, or other relevant industries.

References

  • Svobodova, L., et al. (2023). Health safety of parabens evaluated by selected in vitro methods. Regulatory Toxicology and Pharmacology, 137, 105307. [Link]

  • Darbre, P. D., & Harvey, P. W. (2008). Paraben esters: review of recent studies of endocrine toxicity, absorption, esterase and human exposure, and discussion of potential human health risks. Journal of Applied Toxicology, 28(5), 561-578. [Link]

  • Witorsch, R. J. (2014). Assessment of hepatotoxicity and dermal toxicity of butyl paraben and methyl paraben using HepG2 and HDFn in vitro models. Toxicology in Vitro, 53, 134-141. [Link]

  • Valkova, N., et al. (2001). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. International Journal of Pharmaceutics, 228(1-2), 1-22. [Link]

  • Karabit, M. S., et al. (2014). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. Journal of Chemical and Pharmaceutical Research, 6(5), 1163-1168. [Link]

  • ATAMAN Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • ATAMAN Kimya. ETHYL PARABEN. [Link]

  • RIVM. (2017). Exposure to and toxicity of methyl-, ethyl- and propylparaben. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 3-ethyl-4-hydroxybenzoate Synthesis

Welcome to the technical support guide for the synthesis of Methyl 3-ethyl-4-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-ethyl-4-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses high-level questions regarding the synthesis and impurity landscape of Methyl 3-ethyl-4-hydroxybenzoate.

Q1: What is the most common and direct industrial route to synthesize Methyl 3-ethyl-4-hydroxybenzoate?

A1: The most prevalent and straightforward method is the direct acid-catalyzed esterification of 3-ethyl-4-hydroxybenzoic acid with methanol.[1][2] This reaction, typically catalyzed by a strong acid like sulfuric acid, is an equilibrium-driven process where water is produced as a byproduct.[3][4] The key to a high-yield synthesis is effectively shifting the equilibrium towards the product side, often by using an excess of methanol or by removing water as it forms.[4]

Q2: What are the primary classes of impurities I should anticipate in my final product?

A2: Impurities in Methyl 3-ethyl-4-hydroxybenzoate can be broadly categorized into three main groups:

  • Process-Related Impurities: These stem directly from the esterification reaction itself and include unreacted starting materials (3-ethyl-4-hydroxybenzoic acid), residual methanol, and the acid catalyst.

  • Precursor-Derived Impurities: These are impurities that were present in the 3-ethyl-4-hydroxybenzoic acid starting material and were carried through the synthesis. The most significant of these are often positional isomers.

  • Degradation Products: Formed due to suboptimal reaction or storage conditions, these can include hydrolysis products (reversion to the starting acid) or products of oxidative decomposition, which often lead to discoloration.[5]

Q3: How does the synthesis of the precursor, 3-ethyl-4-hydroxybenzoic acid, impact the final product's purity?

A3: The purity of your final ester is critically dependent on the purity of the starting carboxylic acid. The synthesis of 3-ethyl-4-hydroxybenzoic acid, often achieved via a Friedel-Crafts reaction followed by carboxylation or a direct Kolbe-Schmitt reaction on an appropriate substrate, is a major source of isomeric impurities.[6][7][8] For instance, the Kolbe-Schmitt reaction on 2-ethylphenol can yield both 3-ethyl-4-hydroxybenzoic acid and 3-ethyl-2-hydroxybenzoic acid.[9] These isomers are structurally very similar and can be challenging to separate from the desired product in the final ester form.

Section 2: Troubleshooting Guide - Common Issues & Practical Solutions

This guide provides a problem-and-solution framework for issues commonly encountered during synthesis and purification.

Problem 1: My post-synthesis analysis (HPLC/GC) shows a significant peak for the starting carboxylic acid.

  • Q: I've performed the esterification, but my chromatogram indicates a large amount of unreacted 3-ethyl-4-hydroxybenzoic acid. Why did the reaction not go to completion?

  • A: This is a classic sign of an unfavorable equilibrium. Fischer esterification is a reversible reaction.[4] The presence of the water byproduct can drive the reaction backward (hydrolysis).

    • Causality: Le Chatelier's principle dictates that to favor product formation, a reactant must be in excess or a product must be removed.

    • Solutions:

      • Increase Methanol Stoichiometry: Use methanol as the solvent or in a large excess (e.g., 10-20 equivalents) to push the equilibrium forward.

      • Water Removal: If the reaction scale and setup permit, use a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water as it is formed.[4]

      • Increase Catalyst Loading/Check Activity: Ensure your acid catalyst (e.g., H₂SO₄) is not hydrated and is used in sufficient quantity (typically 1-5 mol%).

      • Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting material spot/peak is minimal. For phenolic acids, reaction times of 18 hours or more at reflux are not uncommon.[3]

Problem 2: My final product is off-white, yellow, or pink instead of a pure white solid.

  • Q: After purification, my Methyl 3-ethyl-4-hydroxybenzoate has a distinct color. What is the cause and how can I prevent it?

  • A: The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures or in the presence of trace metal impurities. This oxidation can form highly colored quinone-type structures or other polymeric impurities.

    • Causality: Phenols can be oxidized to colored quinones. This process can be catalyzed by air (oxygen) and trace metals.

    • Solutions:

      • Inert Atmosphere: Conduct the reaction, particularly the high-temperature distillation of excess solvent, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

      • Activated Carbon Treatment: During the workup, after dissolving the crude product in a suitable solvent for recrystallization, add a small amount of activated carbon and heat briefly. The carbon will adsorb many colored impurities. Filter the hot solution through Celite to remove the carbon before crystallization.

      • Chelating Agents: If metal contamination is suspected from your reactor, adding a trace amount of a chelating agent like EDTA during the workup can help sequester metal ions.

      • Avoid Harsh Bases: During workup, avoid using strong bases for washing, as the resulting phenoxide is even more susceptible to oxidation. A dilute sodium bicarbonate solution is preferred for neutralizing the acid catalyst.[3]

Problem 3: My HPLC/GC analysis shows several small, closely eluting peaks near the main product peak.

  • Q: My product appears to be ~95% pure, but there are multiple other peaks that I cannot identify. What are these likely to be?

  • A: These are most likely positional isomers carried over from the synthesis of the 3-ethyl-4-hydroxybenzoic acid precursor. Due to the directing effects of the hydroxyl and ethyl groups, other isomers are common.

    • Causality: Electrophilic aromatic substitution reactions are governed by directing group effects. Both -OH and -Et are ortho-, para-directing groups, leading to a mixture of products in precursor synthesis steps like Friedel-Crafts or Kolbe-Schmitt reactions.[9][10]

    • Solutions:

      • Source High-Purity Starting Material: The most effective solution is to procure or synthesize 3-ethyl-4-hydroxybenzoic acid of the highest possible purity (>99%).

      • Optimize Purification: These isomers often have very similar polarities. A carefully optimized recrystallization protocol with a well-chosen solvent system may be sufficient. If not, column chromatography on silica gel is the most effective, albeit more resource-intensive, method for separation.

      • Analytical Characterization: Use techniques like GC-MS or LC-MS to identify the molecular weight of these impurities.[11][12] This can confirm if they are indeed isomers (same molecular weight) or other byproducts.

Potential Impurity Probable Origin Typical Analytical Observation (HPLC)
3-ethyl-4-hydroxybenzoic acidUnreacted starting materialMore polar, shorter retention time
Methyl 2-ethyl-4-hydroxybenzoateIsomer from precursor synthesisStructurally similar, may co-elute or elute very closely
Methyl 3,5-diethyl-4-hydroxybenzoatePoly-alkylation in precursor synthesisLess polar, longer retention time
4-hydroxybenzoic acidDegradation/hydrolysis of the ester groupMore polar, shorter retention time.[13][14]

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of Methyl 3-ethyl-4-hydroxybenzoate via Fischer Esterification

This protocol describes a standard lab-scale synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethyl-4-hydroxybenzoic acid (10.0 g, 60.2 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask. Stir until the solid is mostly dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) to the stirring mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 18 hours. Monitor the reaction's progress using TLC or HPLC.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold deionized water. A white precipitate of the crude product should form.

  • Workup - Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

  • Workup - Washing: Combine the organic layers and wash with water (1 x 100 mL), followed by a saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid and the catalyst, and finally with brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: HPLC Method for Impurity Profiling

This method is a starting point and should be optimized for your specific system. It is based on common methods for paraben analysis.[14][15][16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Ramp to 80% B

    • 15-18 min: Hold at 80% B

    • 18-20 min: Return to 20% B

    • 20-25 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • System Suitability: The resolution between Methyl 3-ethyl-4-hydroxybenzoate and its closest eluting impurity should be greater than 1.5.

Section 4: Visual Guides & Workflows

Diagram 1: Synthetic Pathway

Synthesis A 3-ethyl-4-hydroxybenzoic acid D Reflux, 18h A->D B Methanol (Excess) B->D C H₂SO₄ (cat.) C->D E Methyl 3-ethyl-4-hydroxybenzoate D->E F Water D->F

Caption: Fischer esterification of 3-ethyl-4-hydroxybenzoic acid.

Diagram 2: Troubleshooting Workflow for Low Purity

Troubleshooting decision decision start Crude Product Analysis (HPLC/GC) purity_check Purity < 98%? start->purity_check identify_impurity Identify Major Impurity by RT/MS purity_check->identify_impurity Yes end Purified Product purity_check->end No is_sm Is it Starting Material? identify_impurity->is_sm is_isomer Is it an Isomer? is_sm->is_isomer No action_sm Increase MeOH excess Extend reaction time Check catalyst is_sm->action_sm Yes is_colored Is Product Discolored? is_isomer->is_colored No action_isomer Optimize Recrystallization Consider Column Chromatography Source higher purity SM is_isomer->action_isomer Yes action_color Use Inert Atmosphere Treat with Activated Carbon is_colored->action_color Yes is_colored->end No action_sm->end action_isomer->end action_color->end

Caption: A logical guide for troubleshooting low purity results.

References

  • Vertex AI Search. Friedel Crafts Reaction.
  • Vertex AI Search. (2015). Synthesis and Characterization of 4-Ethylbenzophenone.
  • Vertex AI Search. ETHYL p-HYDROXYBENZOATE.
  • Vertex AI Search. Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts.
  • Vertex AI Search. Analysis of Food Preservatives by GC/MS.
  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465-470.
  • Vertex AI Search. Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis.
  • Vertex AI Search. (2022). REVIEW PAPER ON PARABENS IN COSMETICS AND THEIR SIDE EFFECTS.
  • Vertex AI Search. (2018). Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. ResearchGate.
  • Vertex AI Search. Immediate Hypersensitivity to Methylparaben Causing False-Positive Results of Local Anesthetic Skin Testing or Provocative Dose Testing. NIH.
  • Vertex AI Search. Synthesis of methyl 4-hydroxybenzoate. PrepChem.com.
  • Vertex AI Search. Methyl 3-ethyl-4-hydroxybenzoate. AOBChem.
  • Vertex AI Search. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate.
  • Vertex AI Search. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library.
  • Vertex AI Search. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. ResearchGate.
  • Vertex AI Search. The synthetic method of methyl hydroxybenzoate. Google Patents.
  • Vertex AI Search. Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are.
  • Vertex AI Search. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Deutschland).
  • Wikipedia. Kolbe–Schmitt reaction.
  • Vertex AI Search. (2020). E-48. US Pharmacopeia (USP).
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • YouTube. (2020). Kolbe-Schmitt Reaction.
  • D'Adamo, E., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(9), 3892-3897.
  • J&K Scientific LLC. Kolbe-Schmitt Reaction.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-ethyl-4-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 3-ethyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-ethyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important paraben analog. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Low or No Product Yield

Low or no yield of the desired Methyl 3-ethyl-4-hydroxybenzoate is one of the most common issues. This section addresses the potential causes and provides systematic solutions.

FAQ 1.1: My reaction has produced a very low yield of Methyl 3-ethyl-4-hydroxybenzoate. What are the likely causes and how can I improve it?

Answer: A low yield in the Fischer esterification of 3-ethyl-4-hydroxybenzoic acid is typically due to the reversible nature of the reaction, the presence of water, or suboptimal reaction conditions.[1][2] Here’s a breakdown of potential causes and actionable solutions:

  • Equilibrium Limitations: Fischer esterification is an equilibrium-controlled process.[1][3][4] To shift the equilibrium towards the product, you can:

    • Use an Excess of a Reactant: Employing a large excess of methanol (the less expensive reactant) can significantly increase the yield.[1][5] Ratios of 1:10 to 1:20 of the carboxylic acid to alcohol are common.[6]

    • Remove Water: Water is a byproduct of the reaction, and its presence can hydrolyze the ester back to the starting materials.[1] Consider using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed.[5][7] Alternatively, adding a dehydrating agent like molecular sieves can be effective, although their efficiency can be temperature-dependent.[3][4]

  • Insufficient Catalyst Activity: An inadequate amount or an inactive acid catalyst will result in a slow reaction rate.

    • Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[1][6]

    • Catalyst Amount: Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is sufficient.

  • Suboptimal Temperature and Reaction Time:

    • Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate.[6] However, excessively high temperatures can lead to side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Esterification reactions can take several hours to reach equilibrium.[6]

Experimental Protocol: Yield Optimization
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethyl-4-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of methanol (10-20 eq), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., 0.1 eq of concentrated H₂SO₄) dropwise.

  • Reaction: Heat the mixture to a gentle reflux for 4-12 hours.

  • Monitoring: Track the reaction's progress by taking small aliquots and analyzing them via TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Then wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[6]

FAQ 1.2: I see no product formation at all. What should I check first?

Answer: If there is no discernible product formation, it is crucial to systematically verify your reagents and setup:

  • Reagent Quality:

    • Starting Material: Confirm the identity and purity of your 3-ethyl-4-hydroxybenzoic acid using techniques like NMR or melting point analysis.

    • Methanol: Ensure your methanol is anhydrous. The presence of water in the alcohol will inhibit the reaction.[2]

    • Catalyst: Verify the concentration and activity of your acid catalyst. Old or improperly stored catalysts can lose their efficacy.

  • Reaction Setup:

    • Temperature: Ensure the reaction is reaching the reflux temperature of methanol (around 65 °C).

    • Stirring: Adequate stirring is essential for a homogeneous reaction mixture.

Section 2: Product Purity Issues

Obtaining an impure product is another common hurdle. This section addresses potential side reactions and purification strategies.

FAQ 2.1: My final product is impure. What are the possible side reactions?

Answer: The structure of 3-ethyl-4-hydroxybenzoic acid presents the possibility of side reactions, particularly involving the phenolic hydroxyl group:

  • Self-Esterification/Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid group of another, leading to the formation of polyester impurities.[6] This is more likely at higher temperatures.

  • Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.[6]

  • Unreacted Starting Material: Incomplete reaction is a common "impurity." Ensure the reaction has gone to completion by TLC.

To mitigate these, consider using milder reaction conditions and ensuring the reaction does not proceed for an unnecessarily long time. Protecting the phenolic hydroxyl group prior to esterification is an option for cleaner reactions, though it adds extra steps to the synthesis.

Troubleshooting Side Reactions
Side Reaction Influencing Factors Mitigation Strategy
Self-Esterification High temperature, prolonged reaction timeUse optimal reflux temperature, monitor reaction closely with TLC.
Sulfonation High concentration of H₂SO₄, high temperatureUse a milder catalyst like p-TsOH, or a lower concentration of H₂SO₄.
FAQ 2.2: How can I effectively purify my crude Methyl 3-ethyl-4-hydroxybenzoate?

Answer: The crude product can be purified using standard laboratory techniques:

  • Recrystallization: This is often the most effective method for purifying solid esters. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be determined experimentally.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

  • Washing: During the work-up, thorough washing with a saturated sodium bicarbonate solution is crucial to remove any unreacted carboxylic acid.[6]

Section 3: Reaction Monitoring and Analysis

Properly monitoring the reaction and analyzing the product are key to successful synthesis.

FAQ 3.1: How do I monitor the progress of the esterification reaction?

Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting material (3-ethyl-4-hydroxybenzoic acid), a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The product, being less polar than the carboxylic acid, will have a higher Rf value.

FAQ 3.2: What analytical techniques should I use to confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and physical methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the ester and identify any impurities.

  • Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Visualizing the Workflow

Troubleshooting Logic Diagram

TroubleshootingWorkflow start Low Yield or No Product check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_setup Verify Reaction Setup (Temp, Stirring) start->check_setup equilibrium Address Equilibrium (Excess MeOH, Water Removal) start->equilibrium check_reagents->equilibrium check_setup->equilibrium catalyst Optimize Catalyst (Type, Amount) equilibrium->catalyst optimize_conditions Optimize Conditions (Time, Temp) catalyst->optimize_conditions success Improved Yield optimize_conditions->success FischerEsterification cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products 3-ethyl-4-hydroxybenzoic_acid 3-ethyl-4-hydroxybenzoic acid Protonated_Acid Protonated Carboxylic Acid 3-ethyl-4-hydroxybenzoic_acid->Protonated_Acid H⁺ (catalyst) Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Ester Methyl 3-ethyl-4-hydroxybenzoate Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Water Water

Caption: A simplified mechanism of the Fischer esterification for Methyl 3-ethyl-4-hydroxybenzoate synthesis.

References

  • Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. (2017). International Journal of Trend in Scientific Research and Development, Volume-2(Issue-1), 126–131.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(1), 53–63.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Technical Support Center: Esterification of Substituted Benzoic Acids. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Ester Synthesis. (2025). Benchchem.
  • Hazarika, M. K., Parajuli, R., & Phukan, P. (2007). Synthesis of parabens using montmorillonite K10 clay as catalyst: A green protocol. Indian Journal of Chemical Technology, 14, 104–106.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.
  • Possible sources of error in an esterific
  • Shelar, P. S., Gangan, V. D., Patel, S. D., Parulekar, T. P., Shilkande, S. G., Janrao, M. H., Patil, S. B., Shelar, Y. S., & Wavhal, D. G. (2025). Synthesis of Novel Butyl Paraben Hybrid Derivative. International Journal of Scientific Research in Science and Technology, 582-586.
  • Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preserv
  • Synthesis of parabens from p-hydroxyl benzoic acid. R represents CH3,... | Download Scientific Diagram. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Esterification not Working (Separ
  • Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (1979). Organic Syntheses Procedure.
  • Fischer–Speier esterific
  • Predicting the product of an esterification reaction - Real Chemistry. (2022). YouTube.
  • Extraction of Methylparaben and Propylparaben using Magnetic Nanoparticles. (2025).
  • Separation of Paraben Preservatives by Reversed-Phase HPLC Applic
  • Forte, M., Mita, L., et al. (2017). Removal of methylparaben from synthetic aqueous solutions using polyacrylonitrile beads: kinetic and equilibrium studies. PubMed.
  • Synthesis of methyl 4-hydroxybenzo
  • Methyl 3-ethyl-4-hydroxybenzo
  • ETHYL p-HYDROXYBENZO
  • Darraj, R., Haroun, M., Abbod, A., & Al Ghoraibi, I. (2025). Extraction of Methylparaben and Propylparaben Using Magnetic Nanoparticles. Clinical Medicine And Health Research Journal.
  • The synthetic method of methyl hydroxybenzoate. (n.d.).
  • Esterification of hydroxybenzoic acids. (n.d.).
  • 4-Ethyl-3-hydroxybenzoic acid. (n.d.). MySkinRecipes.
  • Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid‑Phase Microex. (n.d.). CORE.
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • D'Adamo, E., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 3-ethyl-4-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 3-ethyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-ethyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important esterification. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Methyl 3-ethyl-4-hydroxybenzoate, which is typically prepared via Fischer esterification of 3-ethyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

Issue 1: Low Reaction Yield

Question: My reaction yield for Methyl 3-ethyl-4-hydroxybenzoate is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low yields in Fischer esterification are a common challenge, primarily due to the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product, several strategies can be employed, based on Le Chatelier's principle.[4]

Causality and Recommended Actions:

  • Incomplete Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[4]

    • Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[5][6] This is a highly effective method for driving the reaction to completion.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within the allotted time.[1][4]

    • Solution: Ensure a sufficient catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[1][5] Typically, 1-5 mol% relative to the carboxylic acid is effective.

  • Suboptimal Reactant Stoichiometry: Using equimolar amounts of the carboxylic acid and alcohol often results in an equilibrium mixture with significant amounts of starting material remaining.[7]

    • Solution: Use a large excess of methanol.[7] Since methanol is often used as the solvent, running the reaction in a significant excess of methanol can effectively push the equilibrium towards the ester product.[5][7]

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Ensure the reaction is heated to a gentle reflux to maintain an adequate reaction rate.[8]

ParameterSuboptimal ConditionOptimized ConditionExpected Outcome
Water Removal No active removalUse of Dean-Stark apparatusIncreased yield
Catalyst (H₂SO₄) < 1 mol%3-5 mol%Faster reaction rate, higher conversion
Methanol 1-2 equivalentsLarge excess (solvent)Shifts equilibrium to product side
Temperature Below refluxGentle reflux (approx. 65°C for methanol)Increased reaction rate
Issue 2: Presence of Unreacted 3-ethyl-4-hydroxybenzoic acid in the Final Product

Question: After workup and purification, I still detect the starting carboxylic acid in my product. How can I effectively remove it?

Answer: The presence of unreacted 3-ethyl-4-hydroxybenzoic acid is a common impurity. Its acidic nature allows for straightforward removal during the workup procedure.

Causality and Recommended Actions:

  • Incomplete Reaction: As discussed in Issue 1, the reaction may not have gone to completion.

    • Solution: Re-evaluate and optimize the reaction conditions (catalyst, temperature, time, and water removal).

  • Ineffective Workup: The workup procedure may not be sufficient to remove the acidic starting material.

    • Solution: A basic wash is essential. After the reaction, quench the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize and extract the unreacted carboxylic acid into the aqueous layer.[9] Be cautious with a strong base, as it could potentially hydrolyze the desired ester. A final wash with brine (saturated NaCl solution) will help to remove residual water before drying the organic layer.[1]

Issue 3: Formation of Side Products

Question: I am observing unexpected spots on my TLC plate. What are the possible side reactions, and how can I minimize them?

Answer: While Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions.

Causality and Recommended Actions:

  • Dehydration of Methanol: At very high temperatures and with a high concentration of sulfuric acid, methanol can dehydrate to form dimethyl ether.

    • Solution: Maintain a gentle reflux and avoid excessive amounts of sulfuric acid.

  • Sulfonation of the Aromatic Ring: Although less common under these conditions, prolonged heating with concentrated sulfuric acid could potentially lead to sulfonation of the electron-rich aromatic ring.

    • Solution: Use the minimum effective amount of catalyst and monitor the reaction to avoid unnecessarily long reaction times. Consider using a milder acid catalyst like p-TsOH.

Issue 4: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure solid product. It often remains as an oil. What are the best practices for purification?

Answer: Methyl 3-ethyl-4-hydroxybenzoate is a solid at room temperature. Difficulty in obtaining a crystalline product often points to the presence of impurities that are depressing the melting point.

Causality and Recommended Actions:

  • Residual Solvent: Incomplete removal of the extraction solvent or methanol can result in an oily product.

    • Solution: After drying the organic layer and filtering, remove the solvent under reduced pressure using a rotary evaporator. For higher boiling point solvents, ensure adequate vacuum and a suitable water bath temperature.

  • Presence of Impurities: Unreacted starting materials or side products can prevent crystallization.

    • Solution:

      • Thorough Workup: Ensure the workup procedure effectively removes acidic and water-soluble impurities.

      • Recrystallization: This is the most effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be determined experimentally. The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities based on polarity.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification for this synthesis?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[1] The mechanism involves:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.

  • Nucleophilic attack of the methanol on the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of water as a leaving group, forming a protonated ester.

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.[8]

Q2: Can I use other alcohols for this reaction?

A2: Yes, the Fischer esterification is a general method for synthesizing esters from carboxylic acids and various alcohols.[1] For example, using ethanol would produce Ethyl 3-ethyl-4-hydroxybenzoate. However, the reaction conditions, particularly temperature and time, may need to be re-optimized for different alcohols.

Q3: Is it necessary to use a strong acid catalyst?

A3: While strong mineral acids like H₂SO₄ are common, other catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a solid and can be easier to handle. In some cases, for sensitive substrates, milder methods like the Steglich esterification using DCC and DMAP might be considered, though this is a different reaction pathway.[10]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (~1700-1730 cm⁻¹) and the hydroxyl group (~3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

III. Experimental Protocols

Optimized Synthesis of Methyl 3-ethyl-4-hydroxybenzoate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethyl-4-hydroxybenzoic acid (1.0 eq).

  • Add methanol in a quantity sufficient to act as both reactant and solvent (e.g., 20 mL per gram of carboxylic acid).

  • Carefully add concentrated sulfuric acid (0.03 eq) dropwise with stirring.

  • Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 3-ethyl-4-hydroxybenzoate as a solid.

IV. Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_water Is water being actively removed? start->check_water check_catalyst Is catalyst concentration sufficient (1-5 mol%)? check_water->check_catalyst Yes add_dean_stark Implement Dean-Stark apparatus check_water->add_dean_stark No check_methanol Is methanol in large excess? check_catalyst->check_methanol Yes increase_catalyst Increase catalyst loading check_catalyst->increase_catalyst No check_time_temp Are reaction time and temperature adequate? check_methanol->check_time_temp Yes use_excess_methanol Use methanol as solvent check_methanol->use_excess_methanol No optimize_time_temp Increase reflux time / ensure proper temperature check_time_temp->optimize_time_temp No end Yield Improved check_time_temp->end Yes add_dean_stark->check_catalyst increase_catalyst->check_methanol use_excess_methanol->check_time_temp optimize_time_temp->end

Caption: Decision tree for troubleshooting low reaction yields.

General Fischer Esterification Pathway

Fischer_Esterification Reactants 3-ethyl-4-hydroxybenzoic Acid + Methanol Equilibrium Reversible Reaction (Equilibrium) Reactants->Equilibrium Catalyst H₂SO₄ (catalyst) Catalyst->Equilibrium Products Methyl 3-ethyl-4-hydroxybenzoate + Water Equilibrium->Products Workup Aqueous Workup (Basic Wash) Products->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of Methyl 3-ethyl-4-hydroxybenzoate.

V. References

  • Dudu, A. I., Paizs, C., & Toșa, M. I. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Reaction Chemistry & Engineering, 9, 2994-3002. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1973). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 53, 4. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Truman State University Department of Chemistry. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]

  • User contributions. (2015). Routes of formation of esters with highest yield. Chemistry Stack Exchange. [Link]

  • User contributions. (2020). How can I improve the yield of my Fischer Esterification? Reddit. [Link]

  • User contributions. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]

  • User contributions. (2022). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • User contributions. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Brainly. [Link]

  • User contributions. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of Methyl 3-ethyl-4-hydroxybenzoate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of Methyl 3-ethyl-4-hydroxybenzoat...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of Methyl 3-ethyl-4-hydroxybenzoate. The content is structured in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for Methyl 3-ethyl-4-hydroxybenzoate?

A1: Based on its chemical structure—an ester of a substituted 4-hydroxybenzoic acid—Methyl 3-ethyl-4-hydroxybenzoate is susceptible to three main degradation pathways: chemical hydrolysis, photodegradation, and microbial/enzymatic degradation.

  • Chemical Hydrolysis: This is a common pathway for ester-containing compounds. The ester bond is cleaved, yielding 3-ethyl-4-hydroxybenzoic acid and methanol. This reaction is typically catalyzed by acidic or alkaline conditions. Aqueous solutions of similar parabens are generally stable between pH 4 and 8.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This process often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the aromatic ring or the alkyl substituents.[2] For instance, methylparaben applied to the skin may react with UVB, potentially leading to increased skin aging and DNA damage.[3]

  • Microbial and Enzymatic Degradation: Various microorganisms, particularly bacteria like Pseudomonas and Burkholderia species, are known to degrade parabens.[4][5] The initial step is typically the enzymatic hydrolysis of the ester bond by esterases to form the corresponding carboxylic acid.[4] The resulting 3-ethyl-4-hydroxybenzoic acid can then be further metabolized, often through ring cleavage pathways.

Q2: How does the 3-ethyl substituent influence the degradation of Methyl 3-ethyl-4-hydroxybenzoate compared to unsubstituted methylparaben?

A2: The 3-ethyl group is expected to influence the degradation rate and potentially the pathway in several ways:

  • Steric Hindrance: The ethyl group may sterically hinder the approach of enzymes or chemical reagents to the ester group or the aromatic ring, potentially slowing down the rate of hydrolysis or enzymatic attack compared to methylparaben.

  • Electronic Effects: The ethyl group is an electron-donating group, which can increase the electron density of the aromatic ring. This might make the ring more susceptible to electrophilic attack (e.g., by hydroxyl radicals in photodegradation) but could also influence the acidity of the phenolic hydroxyl group and the reactivity of the ester.

  • Microbial Specificity: The substrate specificity of microbial enzymes will play a crucial role. Some enzymes may be less effective at degrading this substituted paraben compared to simpler parabens.

Q3: What are the likely primary degradation products I should be looking for?

A3: The primary and subsequent degradation products will depend on the degradation pathway:

  • Hydrolysis: The most direct and expected product is 3-ethyl-4-hydroxybenzoic acid and methanol .

  • Oxidative/Photodegradation: A variety of hydroxylated and ring-opened products could be formed. It is plausible to find compounds where a hydroxyl group has been added to the aromatic ring. Further degradation could lead to the formation of smaller organic acids.

  • Microbial Degradation: The initial product is likely 3-ethyl-4-hydroxybenzoic acid . Further microbial metabolism of aromatic compounds can be complex, but pathways often converge on central intermediates like protocatechuate or catechol before ring cleavage.[6]

Troubleshooting Experimental Studies

Q4: I am observing significant peak tailing for Methyl 3-ethyl-4-hydroxybenzoate and its acidic degradation product in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for phenolic compounds in reverse-phase HPLC is a common issue, often caused by secondary interactions between the analyte and the silica-based stationary phase.[7]

  • Causality: The acidic silanol groups (Si-OH) on the surface of the C18 column can interact with the polar hydroxyl and carboxyl groups of your analytes through hydrogen bonding. This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to asymmetrical peaks.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase. This will suppress the ionization of the silanol groups, minimizing the unwanted secondary interactions.

    • Use a Buffered Mobile Phase: A buffer will help maintain a consistent pH and can improve peak shape. For example, a phosphate or acetate buffer at a low pH can be effective.

    • Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak symmetry.[8]

    • Employ a "High Purity" Silica Column: Modern HPLC columns are often manufactured with high-purity silica and are end-capped to a greater extent, resulting in fewer accessible silanol groups and reduced peak tailing for basic and acidic compounds.

Q5: My kinetic data for the degradation of Methyl 3-ethyl-4-hydroxybenzoate is not fitting a simple first-order model. What could be the reasons?

A5: While many degradation processes can be approximated by first-order kinetics, deviations are common and can provide valuable mechanistic insights.

  • Possible Causes:

    • Complex Reaction Mechanism: The degradation may not be a single-step process. There could be competing reactions, reversible steps, or the formation of stable intermediates that degrade at a different rate.

    • Autocatalysis: A degradation product might be catalyzing the reaction, leading to an initial lag phase followed by an acceleration in the degradation rate.

    • Zero-Order or Pseudo-Zero-Order Kinetics: If the reaction rate is independent of the concentration of the reactant, it follows zero-order kinetics. This can occur in situations where a catalyst is saturated or when the degradation is driven by a constant input of energy (e.g., constant light intensity in photodegradation).

    • Mixed-Order Reactions: The overall reaction order might be a combination of different orders.

  • Troubleshooting and Analysis:

    • Plot the data in different ways: In addition to plotting ln([A]) vs. time (for first-order), plot [A] vs. time (for zero-order) and 1/[A] vs. time (for second-order) to see if a linear relationship is obtained.

    • Consider more complex kinetic models: Software packages are available that can fit your data to various kinetic models.[9]

    • Analyze for Intermediates: Monitor the concentration of potential intermediates over time. The appearance and subsequent disappearance of an intermediate is a clear sign of a multi-step reaction.

Experimental Protocols

Protocol 1: Stability Study under Hydrolytic Conditions

This protocol outlines a typical procedure to assess the stability of Methyl 3-ethyl-4-hydroxybenzoate under acidic, neutral, and alkaline conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Methyl 3-ethyl-4-hydroxybenzoate in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Reaction Solutions:

    • Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution in purified water (pH ~7) to a final concentration of 100 µg/mL.

    • Alkaline: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation:

    • Transfer aliquots of each reaction solution into sealed vials.

    • Place the vials in a constant temperature bath or oven set to a specific temperature (e.g., 50 °C) to accelerate degradation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Quenching and Preparation:

    • Immediately neutralize the acidic and alkaline samples by adding an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction.

    • Dilute the samples with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of Methyl 3-ethyl-4-hydroxybenzoate and the formation of 3-ethyl-4-hydroxybenzoic acid.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for the analysis of Methyl 3-ethyl-4-hydroxybenzoate and its primary hydrolytic degradation product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    15 10 90
    20 10 90
    21 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 255 nm (based on the λmax of methylparaben, this should be optimized for Methyl 3-ethyl-4-hydroxybenzoate).[3]

  • Column Temperature: 30 °C.

Visualizations

DegradationPathways cluster_main Methyl 3-ethyl-4-hydroxybenzoate cluster_hydrolysis Chemical Hydrolysis cluster_photo Photodegradation cluster_microbial Microbial Degradation M3E4HB Methyl 3-ethyl-4-hydroxybenzoate E4HBA 3-ethyl-4-hydroxybenzoic acid M3E4HB->E4HBA H2O (Acid/Base) Methanol Methanol M3E4HB->Methanol H2O (Acid/Base) Hydroxylated Hydroxylated Intermediates M3E4HB->Hydroxylated hv, •OH E4HBA2 3-ethyl-4-hydroxybenzoic acid M3E4HB->E4HBA2 Esterase RingCleavage Ring Cleavage Products Hydroxylated->RingCleavage CentralMetabolites Central Metabolites (e.g., Protocatechuate) E4HBA2->CentralMetabolites Mineralization CO2 + H2O CentralMetabolites->Mineralization

Caption: Hypothesized degradation pathways of Methyl 3-ethyl-4-hydroxybenzoate.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Degradation Sample Quench Quench Reaction (Neutralize) Sample->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Analyte Concentration Integrate->Quantify Kinetics Kinetic Modeling Quantify->Kinetics

Caption: Experimental workflow for studying degradation kinetics by HPLC.

References

  • Corvini, P. F. X., et al. "Microbial degradation of nonylphenol and other alkylphenols--our evolving view." PubMed, 2006, [Link].

  • Arun, A., and P. Raja. "Utilization and degradability of various alkylphenols by strain MS-1." ResearchGate, 2017, [Link].

  • Wang, Y. T., et al. "Effects of some alkyl phenols on methanogenic degradation of phenol." Applied and Environmental Microbiology, vol. 54, no. 5, 1988, pp. 1277-1279, [Link].

  • Wang, Y. T., et al. "Effects of some alkyl phenols on methanogenic degradation of phenol." PMC, National Center for Biotechnology Information, 1988, [Link].

  • International Pharmaceutical Excipients Council. "Excipient Stability Guide." GMP Navigator, 2010, [Link].

  • Zhu, D., and L. Wei. "Simple diagrammatic pathway for biocatalytic degradation of paraben." ResearchGate, 2018, [Link].

  • SCION Instruments. "HPLC Troubleshooting Guide." SCION Instruments, 2021, [Link].

  • Kumar, A., et al. "Phenol Biodegradation: A review." ResearchGate, 2015, [Link].

  • ACE. "HPLC Troubleshooting Guide." ACE, 2017, [Link].

  • Agilent Technologies. "HPLC Troubleshooting Guide." Agilent Technologies, 2010, [Link].

  • Amin, M. A., et al. "Degradation of parabens by Pseudomonas beteli and Burkholderia latens." ResearchGate, 2010, [Link].

  • Li, J., et al. "Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment." ResearchGate, 2024, [Link].

  • Valkova, N., et al. "Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by strain EM." ResearchGate, 2001, [Link].

  • Amin, M. A., et al. "Degradation of parabens by Pseudomonas beteli and Burkholderia latens." PubMed, National Center for Biotechnology Information, 2010, [Link].

  • "Methylparaben." Wikipedia, Wikimedia Foundation, 2023, [Link].

  • Pan American Health Organization. "Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms." PAHO.org, 1996, [Link].

  • Li, W., et al. "The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis." PubMed, National Center for Biotechnology Information, 2021, [Link].

  • ComplianceOnline. "Stability Testing - Develop Stable Pharmaceutical Products." ComplianceOnline, 2023, [Link].

  • PerkinElmer. "Stability Testing – Shelf Life and Storage Conditions Made Easier." Pharmaceutical Technology, 2022, [Link].

  • Ataman Kimya. "METHYL 4-HYDROXYBENZOATE." Ataman Kimya, 2023, [Link].

  • Parameter Generation & Control. "Stability Testing for Pharmaceuticals & More." Parameter Generation & Control, 2023, [Link].

  • De Spiegeleer, B., et al. "Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chromatography." PubMed, National Center for Biotechnology Information, 1965, [Link].

  • Bhangare, D., et al. "Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices." ResearchGate, 2022, [Link].

  • Valkova, N., et al. "Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM." PMC, National Center for Biotechnology Information, 2001, [Link].

  • Al-Musawi, T. J., et al. "Photodegradation of Endocrine Disruptors Namely Methyl P-Hydroxybenzoate, and Ethyl 4-Hydroxybenzoate with N-Doped BiOBr Nanocomposite." ResearchGate, 2025, [Link].

  • Bhangare, D., et al. "Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices." Semantic Scholar, 2022, [Link].

  • Ranke, J. "Error Models for the Kinetic Evaluation of Chemical Degradation Data." ResearchGate, 2019, [Link].

  • Blaug, S. M., and D. E. Grant. "Kinetics of Degradation of the Parabens." Semantic Scholar, 1974, [Link].

  • IJCRT. "METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM." IJCRT.org, 2018, [Link].

  • Analytical Methods in Environmental Chemistry Journal. "Articles List." Analytical Methods in Environmental Chemistry Journal, 2023, [Link].

  • Le, T. H., et al. "Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach." RSC Publishing, 2023, [Link].

  • Oturan, N., et al. "Degradation of methylparaben by anodic oxidation, electro- Fenton, and photoelectro-Fenton using carbon felt-BDD cell." arXiv, 2025, [Link].

  • Quint, R. M., et al. "Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester." ResearchGate, 2000, [Link].

  • Farnaby, W., and G. Ciulli. "The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation." Chemical Society Reviews, Royal Society of Chemistry, 2022, [Link].

  • Chemsrc. "Methyl 4-hydroxybenzoate | CAS#:99-76-3." Chemsrc, 2025, [Link].

  • Ataman Kimya. "ETHYL PARABEN." Ataman Kimya, 2023, [Link].

Sources

Troubleshooting

"improving yield and purity of Methyl 3-ethyl-4-hydroxybenzoate"

[1] [2][3] [4] [5][2] Solution: Excess Alcohol: Use a significant excess of methanol to shift the equilibrium towards the product side according to Le Chatelier's principle. [3]A 10-fold or greater excess can dramaticall...

Author: BenchChem Technical Support Team. Date: January 2026

[1]

[2][3]

[4]

[5][2]

Solution:

Excess Alcohol: Use a significant excess of methanol to shift the equilibrium towards the product side according to Le Chatelier's principle. [3]A 10-fold or greater excess can dramatically improve yields. [3]

Water Removal: Employ a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed. [3][6]Alternatively, add a drying agent such as 3A or 4A molecular sieves to the reaction mixture. [7]

Insufficient Catalyst: A strong acid catalyst is essential to protonate the carboxylic acid, making it more electrophilic and susceptible to attack by methanol. [8]

Solution: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid, is used. Typically, a catalytic amount is sufficient, but optimization may be required.

Suboptimal Temperature and Reaction Time: The reaction rate is temperature-dependent.

Solution: Refluxing the reaction mixture is standard practice to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

[9]

Formation of Phenolic Ether: Under strongly acidic conditions and at elevated temperatures, the phenolic hydroxyl group can undergo etherification with methanol. [4]

Solution: Use milder reaction conditions if ether formation is significant. This could involve using a milder acid catalyst or a lower reaction temperature for a longer duration.

Polymerization/Degradation: Phenolic compounds can be sensitive to strong acids and high temperatures. [1]

Solution: Careful control of the reaction temperature is crucial. Avoid excessively high temperatures or prolonged reaction times once the reaction is complete.

[10][11]

Melting Point: A sharp melting range close to the literature value indicates high purity. The melting point for the related methyl 4-hydroxybenzoate is 125-128 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are essential for confirming the structure of the desired product and identifying any impurities.

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the ester carbonyl and the phenolic hydroxyl.

Optimization

Technical Support Center: Analysis of Methyl 3-ethyl-4-hydroxybenzoate

Welcome to the dedicated technical support guide for the analysis of Methyl 3-ethyl-4-hydroxybenzoate (CAS: 22934-36-7)[1][2]. This resource is designed for researchers, analytical scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analysis of Methyl 3-ethyl-4-hydroxybenzoate (CAS: 22934-36-7)[1][2]. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges encountered during the experimental analysis of this compound. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format, moving from general inquiries to technique-specific troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and preliminary analysis of Methyl 3-ethyl-4-hydroxybenzoate.

Q1: What are the optimal storage conditions for Methyl 3-ethyl-4-hydroxybenzoate standards and samples?

A: Proper storage is critical to prevent degradation. Methyl 3-ethyl-4-hydroxybenzoate, like other parabens, should be stored in a well-closed container in a cool, dry place, and protected from light. Aqueous solutions, particularly at a pH of 8 or above, are susceptible to rapid hydrolysis of the ester bond. For long-term stability of solutions, prepare them in a buffered or neutral pH and store them at 4-8°C.

Q2: What are the recommended solvents for preparing stock and working solutions?

A: Methyl 3-ethyl-4-hydroxybenzoate has limited solubility in water but is freely soluble in organic solvents.[3]

  • For Reversed-Phase HPLC: Methanol and acetonitrile are excellent choices for stock solutions.[4] Whenever possible, the final dilution to working concentrations should be done in the mobile phase to avoid peak shape distortion.[5][6]

  • For GC-MS (after derivatization): Anhydrous organic solvents like acetone or ethyl acetate are suitable.

  • For NMR: Deuterated solvents like DMSO-d6, CDCl3, or Methanol-d4 can be used, depending on the specific protons you need to resolve.

Q3: What are the primary impurities I should expect to see during analysis?

A: Impurities can originate from the synthesis process or subsequent degradation.

  • Synthetic Precursors: The most common impurity is the starting material, 4-hydroxybenzoic acid.[7][8][9] Incomplete esterification can leave residual amounts.

  • Related Esters: Depending on the synthesis method, other paraben esters (e.g., methylparaben, ethylparaben) could be present as process-related impurities.[10]

  • Degradation Products: The primary degradation product is 4-hydroxybenzoic acid, formed via hydrolysis.[8][11]

Compound Type Potential Impurities Typical Origin
Precursor 4-Hydroxybenzoic AcidIncomplete Esterification
Side-Product Other Alkyl ParabensNon-specific Esterification
Degradant 4-Hydroxybenzoic AcidHydrolysis

Part 2: HPLC Analysis Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantitative analysis of parabens. Below are solutions to frequent challenges.

Q4: My chromatographic peak for Methyl 3-ethyl-4-hydroxybenzoate is showing significant tailing. What is the cause and how can I resolve it?

A: Peak tailing for this compound is almost always caused by secondary interactions between the phenolic hydroxyl group and active sites (residual silanols) on the silica-based column packing material.[12] This interaction delays a portion of the analyte molecules, causing them to elute later and form a tailed peak.

Troubleshooting Steps:

  • Mobile Phase Modification (Most Effective): The primary solution is to suppress the ionization of both the phenolic hydroxyl group and the surface silanols.

    • Protocol: Add a small amount of acid to your mobile phase. A concentration of 0.1% formic acid or 0.1% phosphoric acid is typically sufficient to protonate the silanols, drastically reducing the unwanted secondary interactions.[12]

  • Column Selection: If mobile phase modification is insufficient, consider the column itself.

    • Protocol: Switch to a high-purity, end-capped silica column specifically designed to shield residual silanols. Alternatively, use a column with a different stationary phase chemistry, such as a polymer-based column, which lacks silanol groups.

  • Instrumental Checks: Extraneous volume in the fluidic path can also contribute to tailing.

    • Protocol: Ensure all fittings and tubing between the injector, column, and detector are properly connected with minimal dead volume.[13]

G start Peak Tailing Observed q1 Is mobile phase buffered or acidified (e.g., 0.1% FA)? start->q1 sol1 Add 0.1% Formic Acid to mobile phase. q1->sol1 No q2 Is the column a modern, end-capped C18? q1->q2 Yes end Peak Shape Improved sol1->end sol2 Switch to a high-purity, end-capped column. q2->sol2 No q3 Have you checked for extra-column dead volume? q2->q3 Yes sol2->end sol3 Check and replace fittings/tubing to minimize dead volume. q3->sol3 No q3->end Yes sol3->end

Troubleshooting Decision Tree for Peak Tailing

Q5: I'm observing drifting or fluctuating retention times for my analyte. What are the likely causes?

A: Unstable retention times point to an inconsistency in the analytical system, most often related to the mobile phase, pump, or column temperature.[13]

Potential Cause Explanation Troubleshooting Protocol
Mobile Phase Composition The ratio of organic solvent to aqueous buffer is changing over time due to evaporation of the more volatile component or improper mixing.[13]1. Prepare fresh mobile phase daily. 2. Keep solvent reservoirs tightly capped. 3. Ensure the mobile phase is thoroughly mixed and degassed before use.[5][14]
Pump Malfunction Leaks at pump seals or faulty check valves cause an inconsistent flow rate, directly impacting retention time.[5][14]1. Visually inspect the pump for any signs of leaks (e.g., salt crystal buildup from buffers).[5] 2. If the pressure is fluctuating, sonicate or replace the pump's check valves.
Column Equilibration The column's stationary phase is not fully equilibrated with the mobile phase before the injection sequence begins.[14]1. Before analysis, flush the column with a minimum of 10-20 column volumes of the mobile phase. 2. Monitor the baseline; do not begin injections until it is stable.[14]
Temperature Fluctuation The ambient temperature of the laboratory is changing, affecting solvent viscosity and retention.1. Use a column oven to maintain a constant, elevated temperature (e.g., 30-40°C). This improves reproducibility and often enhances peak shape.

Part 3: GC-MS Analysis Troubleshooting Guide

For volatile compound analysis or when structural confirmation is needed, GC-MS is a powerful tool. However, the polar nature of Methyl 3-ethyl-4-hydroxybenzoate presents unique challenges.

Q6: Is derivatization necessary for the GC-MS analysis of Methyl 3-ethyl-4-hydroxybenzoate?

A: Yes, derivatization is strongly recommended. The free phenolic hydroxyl group makes the molecule polar and prone to strong adsorption onto active sites within the GC inlet and column. This leads to poor chromatographic performance, including broad, tailing peaks and low sensitivity.

  • Recommended Protocol: Silylation is the most common and effective derivatization technique.

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete reaction.

    • The resulting trimethylsilyl (TMS) ether is much more volatile and less polar, yielding sharp, symmetrical peaks in the GC.[15]

Q7: My analyte recovery is low, even after derivatization. What are other potential sources of sample loss?

A: Low recovery in GC-MS can stem from several factors beyond incomplete derivatization.

  • Injector Temperature: The temperature may be suboptimal.

    • Too Low: Can cause incomplete vaporization and discrimination against higher boiling point compounds.

    • Too High: Can cause thermal degradation of the derivatized analyte.

    • Protocol: Optimize the injector temperature, typically starting around 250°C. Use a deactivated inlet liner to minimize active sites.

  • Sample Preparation: Moisture can interfere with the derivatization reaction.

    • Protocol: Ensure all solvents are anhydrous and that the sample is completely dry before adding the derivatization reagent.

  • Column Choice: The column may not be appropriate for the analysis.

    • Protocol: Use a low-bleed, MS-compatible column (e.g., a 5% phenyl-methylpolysiloxane phase) to ensure a stable baseline and minimize interference. Properly condition the column according to the manufacturer's instructions before use.

Part 4: Managing Sample Preparation and Compound Stability

The integrity of your results begins with robust sample preparation and an understanding of the analyte's stability.

Q8: What are the key degradation pathways for Methyl 3-ethyl-4-hydroxybenzoate that I should be aware of?

A: The two primary degradation pathways are hydrolysis and photodegradation. Understanding these is crucial for sample handling and data interpretation.

  • Hydrolysis: The ester linkage is susceptible to cleavage, especially under basic conditions, yielding 4-hydroxybenzoic acid and methanol.[16] This is a significant concern in aqueous sample matrices or when using high-pH mobile phases without proper buffering.

  • Photodegradation: Exposure to UV light can induce degradation. Studies on related parabens show that this can proceed through pathways involving superoxide radicals and photo-holes, leading to hydroxylated byproducts.[17][18]

G cluster_0 Methyl 3-ethyl-4-hydroxybenzoate cluster_1 Degradation Products M3E4HB [Structure of M3E4HB] HBA 4-Hydroxybenzoic Acid M3E4HB->HBA Hydrolysis (e.g., pH > 7) MeOH Methanol M3E4HB->MeOH Hydrolysis (e.g., pH > 7) Photo Hydroxylated Byproducts M3E4HB->Photo Photodegradation (UV Exposure)

Potential Degradation Pathways

Q9: What is a reliable workflow for developing a quantitative HPLC method for this analyte in a complex matrix?

A: A systematic approach is key to developing a robust and reliable method.

G A 1. Analyte Characterization (Solubility, pKa, λmax) B 2. Sample Preparation (Extraction, SPE Cleanup) A->B C 3. Initial Column & Mobile Phase Screening B->C D 4. Optimization (Gradient, Flow Rate, Temp) C->D E 5. Method Validation (ICH) (Linearity, Accuracy, Precision) D->E F 6. Routine Analysis E->F

HPLC Method Development Workflow
  • Analyte Characterization: Understand the physicochemical properties. Determine the UV absorbance maximum (λmax) for detector settings. The phenolic structure typically gives strong absorbance around 254-272 nm.[19][20]

  • Sample Preparation: Develop an extraction protocol to isolate the analyte from the matrix. Solid-Phase Extraction (SPE) using a cartridge with a chemistry similar to the analytical column is often effective for cleaning up complex samples.[13]

  • Initial Screening: Start with a standard C18 column and a simple mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile). This will establish the approximate retention time.

  • Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution from matrix components and impurities within a reasonable run time.

  • Validation: Once optimized, validate the method according to ICH guidelines, assessing linearity, accuracy, precision, specificity, and robustness to ensure it is fit for purpose.

References

  • ETHYL p-HYDROXYBENZOATE. (1998). Food and Agriculture Organization of the United Nations. [Link]

  • Method Development and Validation of Preservatives Determination using HPLC. (2020). Taylor & Francis Online. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate. (2022). ResearchGate. [Link]

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • Quantum Chemical and Spectroscopic Investigations of (Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. (2015). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... (2001). ResearchGate. [Link]

  • Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). (2016). RSC Publishing. [Link]

  • Methyl 3-ethyl-4-hydroxybenzoate. AOBChem. [Link]

  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. CABI Digital Library. [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. (2001). PubMed. [Link]

  • Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]

  • Photodegradation of Endocrine Disruptors Namely Methyl P-Hydroxybenzoate, and Ethyl 4-Hydroxybenzoate with N-Doped BiOBr Nanocomposite. (2021). ResearchGate. [Link]

  • ethyl 4-hydroxybenzoate -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. [Link]

  • Ethyl 4-hydroxybenzoate. ChemBK. [Link]

  • methyl parahydroxybenzoate and its Impurities. Pharmaffiliates. [Link]

  • ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • The synthetic method of methyl hydroxybenzoate.
  • Methylparaben. PubChem. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Degradation of methylparaben by anodic oxidation, electro- Fenton, and photoelectro-Fenton using carbon felt-BDD cell. (2021). arXiv. [Link]

  • Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester. (1999). ResearchGate. [Link]

  • Ethyl Parahydroxybenzoate. (2020). US Pharmacopeia (USP). [Link]

  • METHYL p-HYDROXYBENZOATE. Food and Agriculture Organization of the United Nations. [Link]

  • Methyl 3-Hydroxybenzoate. PubChem. [Link]

  • Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]

  • Ethylparaben. PubChem. [Link]

  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. [Link]

  • A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. (2014). ResearchGate. [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. ResearchGate. [Link]

  • Solutions for Pharmaceutical Impurities. Shimadzu. [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017). Chromatography Today. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC of Methyl 3-ethyl-4-hydroxybenzoate

Prepared by: Senior Application Scientist, Chromatography Division This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry in the HPLC analysis of Methyl 3-ethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chromatography Division

This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry in the HPLC analysis of Methyl 3-ethyl-4-hydroxybenzoate. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving this common chromatographic challenge, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs): Understanding the Root Cause
Q1: What is peak tailing and why is it a significant problem in quantitative analysis?

Peak tailing is a chromatographic distortion where a peak appears asymmetrical, having a trailing edge that is broader than the leading edge.[1] In an ideal separation, a chromatographic peak should be sharp and symmetrical, conforming to a Gaussian distribution.[2]

This issue is more than cosmetic; it directly impacts data quality in several ways:

  • Inaccurate Integration: Tailing makes it difficult for chromatography data systems to accurately determine the start and end of a peak, leading to significant errors in area calculation and, consequently, inaccurate quantification.[3]

  • Reduced Resolution: The broadened tail of a peak can merge with an adjacent peak, compromising the resolution between the two compounds and making individual quantification impossible.[4]

  • Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, negatively affecting the method's limit of detection (LOD) and limit of quantitation (LOQ).[3]

A common metric for peak shape is the Tailing Factor (Tf) or Asymmetry Factor (As) . A value greater than 1.2 typically indicates problematic tailing that requires investigation.[1][2]

Q2: What specific properties of Methyl 3-ethyl-4-hydroxybenzoate make it susceptible to peak tailing?

Methyl 3-ethyl-4-hydroxybenzoate is a paraben derivative with two key structural features that predispose it to tailing in reversed-phase HPLC:

  • Acidic Phenolic Group: The hydroxyl (-OH) group attached to the benzene ring is weakly acidic. While a precise pKa for this specific molecule is not widely published, similar parabens like Ethylparaben have a pKa of approximately 8.5.[5] When the mobile phase pH is close to this pKa, the analyte exists as an equilibrium mixture of its neutral (protonated) and anionic (deprotonated) forms. These two forms have different interactions with the stationary phase, leading to a distorted, tailing peak.[6][7]

  • Polarity and Hydrogen Bonding: The hydroxyl group is also highly polar and capable of forming strong hydrogen bonds. This makes it prone to undesirable secondary interactions with the stationary phase.[8][9]

Q3: What are the most common causes of peak tailing for a phenolic compound like this?

For an acidic, polar analyte like Methyl 3-ethyl-4-hydroxybenzoate on a standard silica-based C18 column, peak tailing is almost always rooted in chemical interactions or system issues. The primary causes are:

  • Secondary Silanol Interactions: This is the most frequent cause. Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[4][9] These silanols are themselves acidic and can become ionized (Si-O⁻) at mid-range pH values (typically > pH 3).[10][11] The polar hydroxyl group of your analyte can then interact strongly with these ionized silanols through hydrogen bonding or ionic attraction, causing a portion of the analyte molecules to be retained longer than the main population, which results in a tail.[8][12]

  • Inappropriate Mobile Phase pH: Operating at a pH close to the analyte's pKa (≈8.5) is a guaranteed way to produce poor peak shape due to the co-existence of ionized and non-ionized forms.[7][13]

  • Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion.[3][8]

  • Column Contamination or Degradation: The accumulation of strongly retained matrix components can create new active sites that cause tailing. Similarly, a physical void at the column inlet can disrupt the sample band, causing asymmetry.[1][14]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing and fittings between the injector and detector can cause the separated peak to broaden and tail before it is even detected.[12][13]

Troubleshooting Guide: A Systematic Approach to Resolution

This workflow provides a logical sequence of experiments to diagnose and correct peak tailing. It is critical to change only one parameter at a time to definitively identify the source of the problem.

Start Peak Tailing Observed (Tf > 1.2) Step1 Step 1: Initial Assessment Is it one peak or all peaks? Start->Step1 All_Peaks All Peaks Tailing? (Likely System/Column Issue) Step1->All_Peaks Step2 Step 2: Mobile Phase Optimization (Most Likely Cause) Step3 Step 3: Column & Hardware Check Step2->Step3 If Tailing Persists Step4 Step 4: Sample Preparation Review Step3->Step4 If Tailing Persists End Symmetrical Peak Achieved (Tf ≤ 1.2) Step4->End Problem Resolved All_Peaks->Step3 Yes One_Peak Specific Peak Tailing? (Likely Chemical Interaction) All_Peaks->One_Peak No One_Peak->Step2 Yes

Caption: Logical workflow for troubleshooting HPLC peak tailing.

Step 1: Initial Assessment

Before modifying your method, determine the scope of the problem:

  • Are all peaks tailing? If so, this often points to a physical or system-wide issue, such as a void in the column, a blocked frit, or significant extra-column volume. Proceed to Step 3 .[1]

  • Is only the Methyl 3-ethyl-4-hydroxybenzoate peak (and other similar polar analytes) tailing? This strongly suggests a chemical interaction issue between the analyte and the stationary phase. This is the most common scenario. Proceed to Step 2 .[1]

Step 2: Mobile Phase Optimization (Chemical Interaction Troubleshooting)

The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.

The primary goal is to ensure the analyte is in a single, non-ionized state and to suppress the ionization of residual silanols.

  • Causality: By lowering the mobile phase pH to at least two units below the analyte's pKa (pKa ≈ 8.5), you ensure the phenolic hydroxyl group remains fully protonated (-OH) and neutral.[11] A low pH (e.g., pH 2.5-3.0) also protonates the surface silanol groups (Si-OH), neutralizing them and preventing strong secondary ionic interactions.[12][14]

  • Methodology:

    • Prepare the aqueous component of your mobile phase containing an appropriate acid. A common and effective choice is 0.1% Formic Acid or 0.1% Orthophosphoric Acid.[15][16]

    • Measure the pH of the aqueous portion before mixing with the organic solvent (e.g., acetonitrile or methanol).[12] Aim for a pH between 2.5 and 4.0.

    • Prepare your mobile phase with the acidified aqueous component and run the analysis.

    • Compare the tailing factor of the peak to your original method. A significant improvement confirms that silanol interactions and/or analyte ionization were the root cause.

The following table illustrates the expected effect of pH on the chromatography of Methyl 3-ethyl-4-hydroxybenzoate.

Mobile Phase pHAnalyte StateSilanol StateExpected Tailing Factor (Tf)Expected Outcome
8.5 (≈ pKa)50% Ionized / 50% NeutralMostly Ionized (Si-O⁻)> 2.0Severe tailing, possible peak splitting[7]
7.0Mostly NeutralPartially Ionized (Si-O⁻)1.6 - 1.9Significant tailing due to silanol interaction[10]
5.0Fully NeutralPartially Ionized (Si-O⁻)1.3 - 1.5Moderate tailing, still some silanol interaction
3.0 Fully Neutral Fully Neutral (Si-OH) 1.0 - 1.2 Optimal; symmetrical peak expected [12]

If adjusting pH alone is not sufficient, or if you must work at a mid-range pH, buffer concentration can help.

  • Causality: Increasing the ionic strength of the mobile phase can help mask the charged silanol sites on the stationary phase. The buffer salts compete with the analyte for interaction with these sites, thereby improving peak shape.[12][15]

  • Methodology:

    • If using a buffer (e.g., phosphate or acetate), increase its concentration from a typical 10 mM to 25-50 mM.

    • Ensure the chosen buffer is soluble in the final mobile phase composition, especially when using high percentages of acetonitrile.[15]

    • Analyze the sample and observe the effect on peak shape.

Step 3: Column and Hardware Solutions

If mobile phase optimization does not fully resolve the issue, investigate the physical components of your system.

cluster_0 Undesirable Secondary Interaction (Peak Tailing) cluster_1 Desired Reversed-Phase Interaction (Symmetrical Peak) Analyte_Ion Analyte (Phenolate) R-O⁻ Silanol_Ion Stationary Phase -Si-O⁻ Analyte_Ion->Silanol_Ion Ionic Interaction Analyte_Neutral Analyte (Phenol) R-OH C18 Stationary Phase -Si-C18 Analyte_Neutral->C18 Hydrophobic Interaction

Caption: Mechanism of peak tailing vs. ideal reversed-phase interaction.

Not all C18 columns are created equal. Modern columns are designed to minimize the very problem you are facing.

  • Causality: Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing. Modern "Type B" high-purity silica columns that are thoroughly end-capped are far superior.[4][10] End-capping treats the silica with a small silylating agent (like trimethylsilyl chloride) to block a majority of the residual silanol groups, making the surface more inert.[15]

  • Recommendation: If you are using an older or general-purpose C18 column, switch to a modern, high-purity, end-capped column. Many manufacturers market columns specifically for the analysis of polar or basic compounds which offer excellent performance for phenols.[17]

A contaminated column can mimic the effects of poor column chemistry.

  • Causality: Strongly retained compounds from previous injections can build up at the head of the column, creating active sites for unwanted interactions.[8]

  • Methodology:

    • Disconnect the column from the detector.

    • Flush the column with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Mobile Phase (without buffer)

      • 100% Water

      • Isopropanol

      • Methylene Chloride

      • Isopropanol

      • 100% Water

      • Re-equilibrate with Mobile Phase

    • If tailing persists after cleaning, and especially if backpressure is high, consider replacing the column inlet frit. If the column is old, it may be irreversibly damaged and require replacement.[14]

Step 4: Review Sample Preparation

The final check involves how the sample is prepared and introduced to the system.

  • Causality: Dissolving your sample in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile) causes the sample band to spread out at the column inlet, leading to peak distortion.[3][8]

  • Methodology:

    • Ideally, dissolve your sample directly in the initial mobile phase composition.

    • If a stronger solvent is required for solubility, ensure the injection volume is as small as possible to minimize this effect.

  • Causality: Every column has a finite sample capacity. Injecting too high a concentration of the analyte saturates the stationary phase, leading to a classic "shark-fin" or tailing peak shape.[8]

  • Methodology:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the diluted samples. If the peak shape improves significantly upon dilution, you were overloading the column. Determine the highest concentration that still provides a symmetrical peak and adjust your method accordingly.[18]

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Ginjupalli, K. et al. (2021). A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms. Biomedical Chromatography, 35(10). Available at: [Link]

  • GERPAC. (2022). Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Available at: [Link]

  • Chromatography Forum. (2004). buffered pH to avoid peak tailing. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. Available at: [Link]

  • ResearchGate. (2025). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens. Available at: [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-3-methylbenzoate. Available at: [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • AOBChem. (n.d.). Methyl 3-ethyl-4-hydroxybenzoate. Available at: [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Available at: [Link]

  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • ChemBK. (n.d.). Ethyl 4-hydroxybenzoate. Available at: [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Available at: [Link]

Sources

Optimization

Technical Support Center: Matrix Effects in the Mass Spectrometry of Methyl 3-ethyl-4-hydroxybenzoate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the quantitative analysis of Methyl 3-ethyl-4-hydroxybe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the quantitative analysis of Methyl 3-ethyl-4-hydroxybenzoate using liquid chromatography-mass spectrometry (LC-MS). Here, we will explore the pervasive issue of matrix effects, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and control these phenomena in your experiments.

Section 1: Understanding the Core Problem: What are Matrix Effects?

This section addresses the fundamental principles of matrix effects and how they can compromise the integrity of your analytical data.

Q1: What exactly are "matrix effects" in the context of my LC-MS analysis of Methyl 3-ethyl-4-hydroxybenzoate?

A: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unresolved components from the sample matrix.[1][2] The "matrix" itself is everything in your sample that is not your target analyte, Methyl 3-ethyl-4-hydroxybenzoate. This includes salts, lipids, proteins, metabolites, and other endogenous substances.[2][3] These effects can manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and reproducibility of your quantitative results.[1][4]

Q2: My instrument is highly selective. Why is ion suppression still an issue?

A: This is a common misconception. While tandem mass spectrometry (MS/MS) is excellent at selectively detecting specific mass-to-charge ratios, the matrix effect occurs before mass analysis, within the ion source itself.[5] In electrospray ionization (ESI), which is commonly used for analyzing polar molecules like Methyl 3-ethyl-4-hydroxybenzoate, your analyte must compete with co-eluting matrix components for access to the limited surface area of the ESI droplets and for the available charge.[5][6]

High concentrations of matrix components can alter the physical properties of the droplets, such as viscosity and surface tension, which hinders the efficient release of gas-phase analyte ions.[1][4][7][8] Therefore, even if your mass analyzer is set to detect only your analyte, its signal can be suppressed if it never efficiently becomes a gas-phase ion.


Section 2: Diagnostic Workflows: Is My Assay Affected?

Before you can fix a problem, you must confirm its existence. These guides provide step-by-step protocols for diagnosing matrix effects in your analysis.

Guide: How to Qualitatively Detect Matrix Effects with Post-Column Infusion

The post-column infusion technique provides a qualitative assessment, allowing you to visualize the specific retention time zones in your chromatogram where ion suppression or enhancement occurs.[4][6][9]

Experimental Protocol:

  • Prepare a Standard Solution: Create a solution of Methyl 3-ethyl-4-hydroxybenzoate in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).

  • System Setup: Using a T-piece, connect a syringe pump to your LC flow path between the analytical column and the mass spectrometer's ion source.

  • Infuse the Standard: Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase eluting from the column.

  • Equilibrate: Allow the system to equilibrate until you observe a stable, continuous signal for your analyte in the mass spectrometer.[6]

  • Inject Blank Matrix: Inject a prepared blank matrix sample (an extract from a sample that does not contain the analyte).

  • Analyze the Data: Monitor the baseline signal of the infused analyte. A dip in the signal indicates a region of ion suppression, while a peak or rise indicates ion enhancement.[4][6] This directly maps the problematic areas of your chromatographic run.

G cluster_LC LC System cluster_Infusion Infusion Setup LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column T_Piece Column->T_Piece Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->T_Piece MS Mass Spectrometer T_Piece->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Guide: How to Quantify Matrix Effects with a Post-Extraction Spike

This quantitative method compares the analyte response in a pure solution to its response when spiked into an extracted blank matrix, providing a numerical value for the matrix effect.[3][9]

Experimental Protocol:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Methyl 3-ethyl-4-hydroxybenzoate into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the analyte into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte into a blank matrix sample before the extraction process begins, at the same concentration.

  • Analyze and Calculate: Analyze all three sets by LC-MS. Use the peak areas to calculate the Matrix Effect (ME), Recovery (RE), and overall Process Efficiency (PE).

Data Presentation: Calculating Matrix Effect and Recovery

ParameterCalculationIdeal ValueInterpretation
Matrix Effect (ME) % (Peak Area of Set B / Peak Area of Set A) * 100100%A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.[1]
Recovery (RE) % (Peak Area of Set C / Peak Area of Set B) * 100100%Measures the efficiency of the sample extraction process.
Process Efficiency (PE) % (Peak Area of Set C / Peak Area of Set A) * 100100%Represents the combined effect of recovery and matrix effects.

Section 3: Mitigation and Compensation Strategies

Once diagnosed, matrix effects can be addressed through a variety of strategies, ranging from simple adjustments to more comprehensive method redesigns.

Q3: My analysis is showing significant ion suppression. What is my first step?

A: The most effective way to combat matrix effects is to improve the sample preparation process to remove the interfering components before they reach the ion source.[3][6][10] The choice of technique depends on the nature of your matrix and analyte.

Data Presentation: Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).[6]Simple, fast, inexpensive.Non-selective; highly prone to leaving phospholipids and other interferences in the supernatant, often leading to significant matrix effects.[6][10]Initial screening, high-throughput discovery.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on pH and polarity.[10]Can provide a cleaner extract than PPT by removing salts and highly polar/non-polar interferences.Can be labor-intensive, requires solvent optimization, and may have emulsion issues.[6]Analytes with good solubility in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away.[3][6]Highly selective, provides excellent sample cleanup and analyte concentration, significantly reducing matrix effects.[6]More complex and costly, requires method development.Complex matrices where high sensitivity and specificity are required.

For an analyte like Methyl 3-ethyl-4-hydroxybenzoate, which is a moderately polar phenolic ester, a well-developed SPE method using a polymeric reversed-phase or mixed-mode sorbent will likely provide the cleanest extract and the most significant reduction in matrix effects.

Q4: Can I simply adjust my chromatography to avoid the suppression?

A: Yes, optimizing chromatographic conditions is a powerful strategy.[9] The goal is to achieve better separation between your analyte and the interfering matrix components.[3] Consider the following:

  • Increase Retention: Often, the most significant ion suppression occurs early in the chromatogram where highly polar, poorly retained matrix components elute. By modifying your gradient or using a more retentive column (e.g., a Phenyl-Hexyl instead of a standard C18), you can shift the elution of Methyl 3-ethyl-4-hydroxybenzoate away from this "suppression zone".[6]

  • Use Smaller Particle Columns (UHPLC): Ultra-high performance liquid chromatography provides sharper, narrower peaks. This increased peak capacity reduces the likelihood that your analyte will co-elute with an interfering compound.

Q5: I've been told to use a Stable Isotope-Labeled Internal Standard. How does that help?

A: Using a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4][11] A SIL-IS is a version of your analyte (e.g., Methyl 3-ethyl-4-hydroxybenzoate) where several atoms have been replaced with heavy isotopes (e.g., ¹³C or ²H).

The Causality: The SIL-IS is chemically identical to the analyte and will therefore have the same extraction efficiency and chromatographic retention time, and it will experience the exact same degree of ion suppression or enhancement. Since you add a known amount of the SIL-IS to every sample, any variation in the analyte's signal due to matrix effects will be mirrored by a proportional variation in the SIL-IS signal. The ratio of the analyte's peak area to the SIL-IS's peak area remains constant and accurate, allowing for reliable quantification even in the presence of severe matrix effects.[3]

Important Note: For this to be effective, the analyte and SIL-IS must co-elute. Significant chromatographic separation between the two, sometimes caused by the "deuterium isotope effect," can lead to them experiencing different degrees of ion suppression, invalidating the correction.[12]

G cluster_Process Analytical Process cluster_Analyte Analyte cluster_IS SIL-Internal Standard cluster_Result Quantification Sample_Prep Sample Preparation (e.g., 50% Recovery) Ion_Source Ion Source (e.g., 30% Suppression) Sample_Prep->Ion_Source Analyte_PostPrep Post-Prep: 50 units Sample_Prep->Analyte_PostPrep IS_PostPrep Post-Prep: 50 units Sample_Prep->IS_PostPrep Analyte_Signal Final Signal: 35 units Ion_Source->Analyte_Signal IS_Signal Final Signal: 35 units Ion_Source->IS_Signal Analyte_Initial Initial Conc: 100 units Analyte_Initial->Sample_Prep Analyte_PostPrep->Ion_Source Ratio Ratio (Analyte/IS) 35 / 35 = 1.0 CORRECT Analyte_Signal->Ratio IS_Initial Initial Conc: 100 units IS_Initial->Sample_Prep IS_PostPrep->Ion_Source IS_Signal->Ratio

Caption: How a SIL-IS compensates for process variability.

Q6: A SIL-IS for my compound is not available or is too expensive. What are my alternatives?

A: When a SIL-IS is not feasible, two common approaches are used:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your study samples.[3][13] This forces the standards to experience the same matrix effects as the unknown samples, improving accuracy. The main drawback is the difficulty in obtaining a truly analyte-free blank matrix, especially for endogenous compounds.[4]

  • Standard Addition Method: This is a very effective but labor-intensive method.[9][14] It involves splitting each unknown sample into several aliquots and spiking them with increasing, known amounts of the analyte. A calibration curve is then generated for each individual sample. This approach perfectly accounts for the unique matrix of every sample but requires significantly more instrument time and sample volume.[4][9]


Section 4: Regulatory Perspective and Method Validation

Ensuring your method is robust and defensible is critical, particularly in drug development.

Q7: What do regulatory agencies like the FDA require regarding matrix effects?

A: Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that bioanalytical methods be validated to ensure their reliability.[15][16] A key part of this validation is the assessment of selectivity and matrix effects.[15][17] The FDA guidance explicitly states that when using LC-MS methods, the sponsor should determine the effects of the matrix on ion suppression or enhancement.[17][18] This is typically done by analyzing blank matrix from at least six different individual sources to demonstrate that the method is not susceptible to variability between subjects or lots.[17] The goal is to ensure that the method provides accurate and reproducible results for all study samples, regardless of minor differences in their matrix composition.[16]

References
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Technology Networks.
  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
  • Strategies to reduce signal suppression in mass spectrometry. Benchchem.
  • Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-​tandem mass spectrometric assay of vitamin D. PubMed.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Matrix effects: Causes and solutions.
  • How can Matrix Effects be Minimized in XRF Spectrometry?. AZoM.
  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. PubMed.
  • Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches. Select Science.
  • Ion suppression in mass spectrometry. PubMed.
  • FDA guideline - Bioanalytical Method Valid
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • 10 Tips for Electrospray Ionis
  • Bioanalytical Method Valid
  • Bioanalytical Method Valid

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 3-ethyl-4-hydroxybenzoate in Solution

Welcome to the technical support center for Methyl 3-ethyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-ethyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Methyl 3-ethyl-4-hydroxybenzoate in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments and formulations.

A Note on the Data

While this guide focuses on Methyl 3-ethyl-4-hydroxybenzoate, it is important to note that specific stability data for this particular derivative is limited in publicly available literature. The information and recommendations provided herein are largely based on the well-established stability profiles of structurally similar p-hydroxybenzoic acid esters (parabens), such as methylparaben and ethylparaben. The principles of hydrolysis, photodegradation, and pH-dependent stability are generally applicable across this class of compounds.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling and storage of Methyl 3-ethyl-4-hydroxybenzoate solutions.

Issue 1: Precipitate Formation in Aqueous Solutions

Q: I prepared an aqueous solution of Methyl 3-ethyl-4-hydroxybenzoate, but a precipitate formed upon standing, especially at lower temperatures. What is happening and how can I resolve this?

A: This is a common issue related to the solubility of parabens in water. While Methyl 3-ethyl-4-hydroxybenzoate is soluble in many organic solvents, its solubility in water is limited and temperature-dependent.

  • Causality: The ethyl and methyl groups on the benzene ring increase the molecule's lipophilicity compared to simpler parabens, which can further limit its aqueous solubility. As the temperature of the solution decreases, the solubility of the compound also decreases, leading to precipitation or crystallization out of the solution.

  • Troubleshooting Steps:

    • Confirm Saturation: You may have created a supersaturated solution. Gently warm the solution while stirring to redissolve the precipitate. If it redissolves, you are likely dealing with a solubility issue.

    • Solvent System Modification: Consider using a co-solvent system. The addition of a water-miscible organic solvent, such as ethanol, propylene glycol, or glycerin, can significantly increase the solubility of Methyl 3-ethyl-4-hydroxybenzoate in the final solution.

    • pH Adjustment: The solubility of parabens is also pH-dependent. At higher pH values, the phenolic hydroxyl group can deprotonate to form a more soluble phenolate salt. However, be aware that high pH can accelerate hydrolysis (see Issue 2).

    • Use of Solubilizing Agents: For certain formulations, non-ionic surfactants or other solubilizing excipients can be employed to enhance solubility.

Issue 2: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis Over Time

Q: My stock solution of Methyl 3-ethyl-4-hydroxybenzoate shows a decrease in the main peak area and the emergence of new, more polar peaks in my HPLC chromatogram after storage. What is the cause?

A: This is a classic sign of chemical degradation, most likely due to hydrolysis of the ester bond.

  • Causality: The primary degradation pathway for parabens in aqueous solution is hydrolysis of the ester linkage, which yields 4-hydroxy-3-ethylbenzoic acid and methanol.[1][2] This reaction is significantly accelerated by alkaline conditions (high pH). Aqueous solutions with a pH of 8 or higher are subject to rapid hydrolysis.

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your solution. If it is neutral to alkaline, this is a strong indicator of hydrolysis.

    • Solution Buffering: For aqueous solutions, it is critical to maintain the pH in the acidic to neutral range (ideally pH 3-6) to ensure long-term stability. Use a suitable buffer system to control the pH.

    • Storage Temperature: While pH is the primary driver, elevated temperatures will also accelerate the rate of hydrolysis. Store your solutions at recommended temperatures (see FAQ section).

    • Solvent Choice: If permissible for your application, preparing stock solutions in anhydrous organic solvents like ethanol or methanol and diluting into your aqueous system just before use can mitigate hydrolysis during long-term storage.

Issue 3: Discoloration or Degradation Upon Exposure to Light

Q: I noticed a slight yellowing of my Methyl 3-ethyl-4-hydroxybenzoate solution after it was left on the lab bench for a few days. Is this a stability concern?

A: Yes, discoloration can be an indicator of photodegradation. Parabens can be susceptible to degradation when exposed to light, particularly UV radiation.

  • Causality: Photodegradation of parabens can occur through complex mechanisms involving the generation of reactive oxygen species, such as hydroxyl radicals.[3][4][5] This can lead to the formation of various degradation products, including hydroxylated and decarboxylated species, which may be colored.[6]

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions of Methyl 3-ethyl-4-hydroxybenzoate in amber vials or wrap the container with aluminum foil to protect it from light.

    • Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct sunlight or strong artificial light.

    • Inert Atmosphere: For highly sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help to minimize oxidative degradation pathways that may be initiated by light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of Methyl 3-ethyl-4-hydroxybenzoate?

A1: The optimal storage conditions depend on the solvent and the desired shelf-life.

Solvent SystemRecommended pHStorage TemperatureLight ProtectionExpected Stability
Aqueous Buffer3 - 62-8°C (Refrigerated)Amber vials/FoilStable for weeks to months
Aqueous (Unbuffered)Monitor and adjust to < 72-8°C (Refrigerated)Amber vials/FoilLower stability, monitor frequently
Ethanol/MethanolNot ApplicableRoom Temperature or 2-8°CAmber vials/FoilHigh stability (months to years)

Aqueous solutions at pH 3-6 can be stable for up to 4 years at room temperature with less than 10% decomposition, whereas solutions at pH 8 or above can show significant hydrolysis in as little as 60 days.

Q2: What are the primary degradation products of Methyl 3-ethyl-4-hydroxybenzoate that I should monitor?

A2: The primary degradation product from hydrolysis is 4-hydroxy-3-ethylbenzoic acid . In cases of photodegradation or other oxidative stress, you might observe the formation of hydroxylated derivatives of the parent compound or its hydrolysis product. The common metabolite of many parabens is p-hydroxybenzoic acid (p-HBA).[5][7]

Q3: Can I autoclave my aqueous solution of Methyl 3-ethyl-4-hydroxybenzoate for sterilization?

A3: Yes, aqueous solutions of parabens at a pH of 3-6 can typically be sterilized by autoclaving at 120°C for 20 minutes without significant decomposition. However, it is crucial to verify the pH of your solution before and after autoclaving, as temperature can sometimes influence buffer components and pH. Do not autoclave solutions with a pH above 7, as this will cause rapid degradation.

Q4: Are there any known incompatibilities of Methyl 3-ethyl-4-hydroxybenzoate with common excipients?

Experimental Protocols

Protocol 1: Rapid pH Stability Assessment

This protocol allows for a quick evaluation of the stability of Methyl 3-ethyl-4-hydroxybenzoate at different pH values.

  • Prepare Buffers: Prepare a series of buffers, for example, pH 4, 7, and 9.

  • Prepare Stock Solution: Prepare a concentrated stock solution of Methyl 3-ethyl-4-hydroxybenzoate in a suitable organic solvent (e.g., methanol).

  • Spike Buffers: Spike a known volume of the stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect.

  • Incubation: Incubate the solutions at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.[8][9][10]

Protocol 2: Photostability Testing

This protocol is a simplified approach to assess the light sensitivity of your solution.

  • Sample Preparation: Prepare your solution of Methyl 3-ethyl-4-hydroxybenzoate.

  • Aliquotting: Transfer the solution into two sets of vials. One set should be clear glass (exposed sample), and the other should be wrapped completely in aluminum foil (control sample).

  • Exposure: Place both sets of vials in a photostability chamber with a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps). If a chamber is unavailable, exposure to consistent ambient light can be a less controlled alternative.

  • Sampling: At predetermined time intervals, withdraw samples from both the exposed and control vials.

  • Analysis: Analyze the samples by HPLC. Compare the chromatograms of the exposed and control samples to identify any new peaks or a decrease in the parent peak in the exposed sample.

Visualizations

Degradation Pathway of Methyl 3-ethyl-4-hydroxybenzoate

cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation A Methyl 3-ethyl-4-hydroxybenzoate B 4-hydroxy-3-ethylbenzoic acid A->B  + H2O (pH > 7 accelerates) C Methanol A->C  + H2O (pH > 7 accelerates) D Methyl 3-ethyl-4-hydroxybenzoate E Hydroxylated byproducts, Decarboxylated byproducts D->E  + hv (in the presence of O2)

Caption: Primary degradation pathways for Methyl 3-ethyl-4-hydroxybenzoate in solution.

Troubleshooting Workflow for Loss of Potency

Start Loss of potency detected (e.g., via HPLC) Check_pH Measure pH of the solution Start->Check_pH pH_High Is pH > 7? Check_pH->pH_High Hydrolysis Likely Cause: Hydrolysis pH_High->Hydrolysis Yes Check_Light Was the solution exposed to light? pH_High->Check_Light No Solution_pH Action: Buffer solution to pH 3-6 Hydrolysis->Solution_pH Photodegradation Potential Cause: Photodegradation Check_Light->Photodegradation Yes Other Consider other factors: - Temperature - Oxidizing agents - Microbial contamination Check_Light->Other No Solution_Light Action: Store in amber vials/protect from light Photodegradation->Solution_Light

Caption: A logical workflow for troubleshooting the loss of potency of Methyl 3-ethyl-4-hydroxybenzoate solutions.

References

  • The degradation of paraben preservatives: Recent progress and sustainable approaches toward photoc
  • Photocatalytic degradation of parabens: A comprehensive meta-analysis investigating the environmental remediation potential of emerging pollutant. PubMed.
  • Photodegradation of parabens in MQ water under natural sunlight...
  • Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation.
  • The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis | Request PDF.
  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.
  • Hydrolysis of Methylparaben. Semantic Scholar.
  • Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed.
  • Hydrolysis and transesterification of parabens in an aqueous solution in the presence of glycerol and boric acid.
  • Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite.
  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chrom
  • METHYL 4-HYDROXYBENZOATE.
  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by...
  • Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Taylor & Francis Online.
  • Quantitative Determination of Methyl and Propyl P-Hydroxybenzoates by High-Performance Liquid Chrom

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 3-ethyl-4-hydroxybenzoate

Welcome to the technical support center for the scale-up synthesis of Methyl 3-ethyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 3-ethyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our focus is on ensuring scientific integrity, process robustness, and safety at every stage.

I. Synthetic Strategy Overview: A Two-Step Approach

The industrial synthesis of Methyl 3-ethyl-4-hydroxybenzoate is most commonly approached via a two-step process starting from the readily available Methyl 4-hydroxybenzoate. This strategy involves:

  • Selective Ortho-Alkylation: The introduction of an ethyl group at the 3-position of the aromatic ring. This is the most critical and challenging step, where regioselectivity is paramount.

  • Esterification: If starting from 3-ethyl-4-hydroxybenzoic acid, a final esterification step with methanol is required. However, for process efficiency, direct alkylation of the ester is often preferred.

This guide will primarily focus on the challenges associated with the selective ortho-alkylation step, as it presents the most significant hurdles in a scale-up scenario.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to troubleshooting specific issues that may arise during the scale-up synthesis.

Poor Regioselectivity in Friedel-Crafts Alkylation

Question: We are attempting a Friedel-Crafts alkylation of Methyl 4-hydroxybenzoate with an ethylating agent (e.g., ethyl bromide) and a Lewis acid catalyst (e.g., AlCl₃), but we are observing a significant amount of the para-alkylated isomer and O-alkylation byproducts. How can we improve the ortho-selectivity?

Answer: This is a classic challenge in the Friedel-Crafts alkylation of phenols. The hydroxyl group is a strong ortho, para-director, and O-alkylation is a common competing reaction. Here’s a breakdown of the causes and solutions:

  • Causality: The formation of para-isomers and O-alkylation products is often governed by kinetic versus thermodynamic control.[1] Higher temperatures can favor the formation of the thermodynamically more stable para-product.[1] The phenoxide ion, if formed, is highly nucleophilic and readily undergoes O-alkylation.[1]

  • Troubleshooting & Optimization:

    • Catalyst Choice: While AlCl₃ is a strong catalyst, it can sometimes lead to poor selectivity. Consider exploring milder Lewis acids like ZnCl₂, FeCl₃, or solid acid catalysts, which have shown to improve para-selectivity in some cases and can be more manageable on a larger scale.[2][3] Supported catalysts, such as silica gel supported aluminium phenolate, have also demonstrated good ortho-selectivity for the first alkylation.[4]

    • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled ortho-product.[1] Precise temperature control is crucial during scale-up, as exothermic reactions can lead to temperature spikes that alter the product ratio.

    • Solvent Effects: The choice of solvent can influence the ortho/para ratio. Less polar solvents generally favor C-alkylation over O-alkylation.[1]

    • Protecting Groups: While adding process steps, protecting the hydroxyl group as a first step can be a viable strategy to prevent O-alkylation. The protecting group can be removed after the Friedel-Crafts reaction.

Runaway Exothermic Reaction During Alkylation

Question: During the addition of the ethylating agent in our pilot-scale reactor, we are experiencing a significant exotherm that is difficult to control, posing a safety risk. What are the best practices for managing this?

Answer: Exothermic reactions are a major safety concern during scale-up, especially with reactive processes like Friedel-Crafts alkylation or Grignard reactions.[5] Inadequate control can lead to runaway reactions, vessel pressurization, and potential fire hazards.[5]

  • Causality: The reaction between the Lewis acid, the aromatic substrate, and the alkylating agent is often highly exothermic. The reduced surface area-to-volume ratio in larger reactors makes heat dissipation less efficient.

  • Troubleshooting & Optimization:

    • Controlled Addition: The ethylating agent should be added slowly and controllably to the reaction mixture. This allows the reactor's cooling system to manage the heat generated.

    • Real-Time Monitoring: Employ in-situ monitoring techniques like infrared spectroscopy (FTIR) to track the consumption of reactants.[6] This can help in adjusting the addition rate based on the reaction progress and prevent the accumulation of unreacted reagents.[6]

    • Adequate Cooling Capacity: Ensure the reactor's cooling system is appropriately sized for the scale of the reaction and the expected heat evolution.

    • Emergency Planning: Have a clear plan for managing a runaway reaction, which may include an emergency cooling system or the ability to quench the reaction safely.

Low Yield and Incomplete Conversion

Question: Our scaled-up reaction is resulting in a low yield of the desired Methyl 3-ethyl-4-hydroxybenzoate, with a significant amount of starting material remaining unreacted. What factors could be contributing to this?

Answer: Low yield and incomplete conversion can stem from several factors, often exacerbated at a larger scale.

  • Causality: Catalyst deactivation, insufficient mixing, and improper stoichiometry are common culprits. The Lewis acid catalyst can be deactivated by the phenolic hydroxyl group.[1] Inadequate mixing can lead to localized "hot spots" or areas of low reactant concentration.

  • Troubleshooting & Optimization:

    • Catalyst Loading: In Friedel-Crafts reactions with phenols, a stoichiometric or even excess amount of the Lewis acid catalyst may be necessary to compensate for deactivation by the hydroxyl group.[1]

    • Mixing Efficiency: Ensure the reactor's agitation system provides efficient mixing to maintain a homogeneous reaction mixture. This is critical for consistent reaction rates and heat distribution.

    • Purity of Reagents: Water and other impurities in the starting materials or solvents can deactivate the Lewis acid catalyst. Ensure all reagents and the reactor are thoroughly dried before use.

    • Reaction Time and Temperature: Optimize the reaction time and temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation.

Difficulties in Product Purification

Question: We are struggling to purify the final product. The crude mixture contains isomeric impurities and residual starting materials that are difficult to separate by crystallization. What are our options?

Answer: Purification is a critical step, and challenges in separating closely related isomers are common.

  • Causality: The structural similarity between the desired 3-ethyl isomer, the 3,5-diethyl byproduct, and the starting material can make separation by simple crystallization inefficient.

  • Troubleshooting & Optimization:

    • Chromatography: For high-purity requirements, preparative chromatography is a powerful tool. Techniques like stacked injections can improve throughput for larger quantities.[7] Changing the column selectivity can also improve the separation of closely eluting isomers.[8]

    • Recrystallization Solvent Screening: A thorough screening of different solvent systems for recrystallization is essential. A mixture of solvents can sometimes provide better selectivity for the desired isomer.

    • Derivatization: In some cases, temporary derivatization of the mixture can alter the physical properties of the components, making separation easier. The original functionality can then be restored.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for handling Grignard reagents if we consider that route for ethylation?

A1: Grignard reactions are notoriously hazardous on a large scale.[5] Key safety considerations include:

  • Strictly Anhydrous Conditions: Water will quench the Grignard reagent in a highly exothermic reaction.[9] All glassware, solvents, and reagents must be scrupulously dry.[9]

  • Initiation Control: The initiation of a Grignard reaction can be sluggish and then proceed with a sudden burst of heat.[10] It's crucial to confirm initiation on a small scale before adding the bulk of the alkyl halide.[5][10] Modern methods for magnesium activation are preferred over older techniques.[5]

  • Thermal Management: Due to the highly exothermic nature of the reaction, robust cooling and controlled addition of the alkyl halide are mandatory.[5]

  • Inert Atmosphere: Grignard reagents are sensitive to oxygen and carbon dioxide. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: Can we use an alternative to Friedel-Crafts alkylation for the ethylation step?

A2: Yes, several alternatives exist, each with its own set of advantages and challenges:

  • Ortho-Selective Alkylation with Solid Catalysts: Research has shown that solid catalysts, such as modified zeolites or supported metal halides, can offer improved ortho-selectivity and easier catalyst separation.[3][4]

  • Dual Catalytic Systems: Recent advancements include dual catalytic systems (e.g., Pd/C and a Lewis acid) that can promote regioselective ortho-alkylation of phenols.[11][12]

  • Grignard Reagent with a Directed Ortho Metalation Strategy: This approach can offer high regioselectivity but involves the use of highly reactive organometallic reagents, which brings its own set of scale-up challenges.

Q3: How can we monitor the progress of the reaction during scale-up?

A3: Real-time reaction monitoring is crucial for process control and safety.

  • In-situ Spectroscopy: Techniques like FTIR and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates without the need for sampling.[6]

  • Chromatographic Methods: Regular sampling and analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the reaction progress and the formation of byproducts. Validated HPLC methods are essential for accurate quantification.

Q4: What are the typical byproducts we should expect in the synthesis of Methyl 3-ethyl-4-hydroxybenzoate?

A4: Besides the starting material and the desired product, you should be prepared to identify and quantify:

  • Methyl 3,5-diethyl-4-hydroxybenzoate: The product of polyalkylation.

  • Methyl 4-ethoxybenzoate: The O-alkylation byproduct.

  • Isomeric Ethylhydroxybenzoates: Depending on the selectivity of the alkylation, other isomers may be present in smaller quantities.

IV. Experimental Protocols & Data

Illustrative Laboratory-Scale Protocol for Friedel-Crafts Alkylation

This protocol is for illustrative purposes and will require significant optimization and process safety analysis before being implemented on a larger scale.

  • Reactor Preparation: A 1L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a controlled addition funnel is thoroughly dried and purged with nitrogen.

  • Charge Reactants: Charge Methyl 4-hydroxybenzoate (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane) into the reactor.

  • Catalyst Addition: Cool the mixture to 0-5 °C and slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) portion-wise, maintaining the internal temperature below 10 °C.

  • Ethylating Agent Addition: Slowly add the ethylating agent (e.g., ethyl bromide, 1.05 equivalents) via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at the optimized temperature for a predetermined time, monitoring the progress by HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a cooled aqueous acid solution (e.g., dilute HCl).

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography.

ParameterLaboratory Scale (1L)Pilot Scale (50L) Considerations
Reactant Ratio Optimized for yield and selectivityMay need adjustment based on mixing and heat transfer
Temperature 0-10 °CRequires a robust cooling system to maintain this range
Addition Time 1-2 hoursWill need to be significantly longer to manage the exotherm
Mixing Magnetic or overhead stirrerRequires a powerful, well-designed agitator
Quenching Addition to cooled acidMay require reverse addition (quenching solution added to the reactor) for better heat control

V. Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed (High para-isomer / O-alkylation) check_temp Review Reaction Temperature Profile start->check_temp check_catalyst Evaluate Lewis Acid Catalyst start->check_catalyst check_solvent Analyze Solvent Polarity start->check_solvent protect_group Consider Hydroxyl Protection Strategy start->protect_group If O-alkylation is the major issue lower_temp Lower Reaction Temperature (e.g., -10 to 0 °C) check_temp->lower_temp If temperature spikes or is too high end Improved Ortho-Selectivity lower_temp->end change_catalyst Test Milder or Solid Acid Catalysts (e.g., ZnCl₂, FeCl₃, Zeolites) check_catalyst->change_catalyst If using a very strong Lewis Acid (AlCl₃) change_catalyst->end change_solvent Switch to a Less Polar Solvent check_solvent->change_solvent If using a polar solvent change_solvent->end protect_group->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 3-ethyl-4-hydroxybenzoate

This guide provides a comprehensive framework for the validation of analytical methods for Methyl 3-ethyl-4-hydroxybenzoate, a parabens derivative used in pharmaceutical and cosmetic formulations. As drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for Methyl 3-ethyl-4-hydroxybenzoate, a parabens derivative used in pharmaceutical and cosmetic formulations. As drug development professionals and researchers, the integrity of our data is paramount. A rigorously validated analytical method ensures that the results generated are accurate, reliable, and fit for their intended purpose, forming the bedrock of regulatory submissions and quality control.

This document eschews a rigid template, instead focusing on the scientific rationale behind methodological choices and validation strategies. We will compare two of the most powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provide detailed, self-validating protocols grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3]

Chapter 1: The Cornerstone of Analysis: Principles of Method Validation

Before delving into specific techniques, it is crucial to understand the fundamental parameters of analytical method validation. The objective of validation is to demonstrate, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5] These characteristics are not merely a checklist; they are an interconnected system that, when properly evaluated, provides a high degree of assurance in the quality of the analytical data. The core validation parameters, as defined by the ICH Q2(R2) guideline, are summarized below.[1][6]

Validation ParameterPurpose & Scientific Rationale
Specificity To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest. This is achieved by showing that there is no interference from other components such as impurities, degradation products, or matrix components (placebo).[5]
Linearity To establish that the method's response is directly proportional to the concentration of the analyte within a given range. This confirms that the method can provide accurate results across a spectrum of concentrations.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies of a known quantity of analyte spiked into a sample matrix.[7]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[7]

The logical flow of these validation activities is critical. A typical workflow ensures that foundational parameters are established before moving to more detailed characterization.

G Analytical Method Validation Workflow cluster_0 Phase 1: Foundational Suitability cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Real-World Reliability Specificity Specificity & Selectivity (Assure signal is from analyte) Linearity Linearity (Establish proportional response) Specificity->Linearity Range Range (Define working boundaries) Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Establish sensitivity) Precision->Limits Robustness Robustness (Test deliberate changes) Limits->Robustness

Caption: A logical workflow for analytical method validation.

Chapter 2: A Comparative Analysis of Chromatographic Techniques

Methyl 3-ethyl-4-hydroxybenzoate, like other parabens, possesses a chromophore (the p-hydroxybenzoate structure) and sufficient volatility, making it amenable to analysis by both HPLC and GC.[8] The choice between them depends on the specific application, sample matrix, and desired performance characteristics.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is the most common analytical technique for parabens due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds.[9] A reversed-phase method is ideal, as it separates compounds based on their hydrophobicity.

Scientific Rationale: Methyl 3-ethyl-4-hydroxybenzoate is a moderately polar molecule. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte partitions between the two phases, and its retention is controlled by adjusting the mobile phase composition. An organic modifier (e.g., methanol or acetonitrile) is used to elute the analyte from the column, while a buffer is often employed to control the ionization state of the phenolic hydroxyl group, ensuring consistent retention times.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention and resolution for parabens.
Mobile Phase Methanol:Water (65:35 v/v) with 0.1% Phosphoric AcidMethanol is an effective organic modifier. Phosphoric acid maintains a low pH to suppress the ionization of the phenolic group, leading to a sharper peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 256 nmThe hydroxybenzoate chromophore exhibits strong absorbance around this wavelength.[10]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.

1. System Suitability:

  • Procedure: Before starting validation, inject a standard solution (e.g., 20 µg/mL) five times.

  • Causality: This step confirms the chromatographic system is operating correctly before any official measurements are made.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%.

    • Tailing factor: ≤ 2.0.

    • Theoretical plates: ≥ 2000.

2. Specificity:

  • Procedure: Inject the diluent, a placebo (formulation matrix without the active ingredient), and a standard solution.

  • Causality: This demonstrates that no other components in the sample produce a peak at the retention time of Methyl 3-ethyl-4-hydroxybenzoate.

  • Acceptance Criteria: No interfering peaks at the analyte's retention time in the diluent and placebo chromatograms.

3. Linearity and Range:

  • Procedure: Prepare a series of at least five standard solutions across the expected range (e.g., 1 µg/mL to 50 µg/mL). Inject each solution and plot the peak area against the concentration.

  • Causality: This establishes the concentration range over which the detector response is proportional to the analyte amount.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significant.

4. Accuracy:

  • Procedure: Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.

  • Causality: This measures how close the experimental value is to the true value, assessing systemic error.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

5. Precision:

  • Procedure (Repeatability): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Procedure (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Causality: This demonstrates the method's consistency and lack of random error under various conditions.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

6. LOQ & LOD:

  • Procedure: Determine based on the signal-to-noise ratio (S/N). LOQ is typically where S/N is 10:1, and LOD is where S/N is 3:1. Alternatively, use the standard deviation of the response and the slope of the linearity curve.

  • Causality: This defines the lower limits of the method's capabilities.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

7. Robustness:

  • Procedure: Make small, deliberate changes to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Causality: This assesses the method's reliability during routine use where minor variations are expected.

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the changes.

Gas Chromatography (GC): The High-Sensitivity Alternative

GC is an excellent technique for volatile and thermally stable compounds, often providing higher sensitivity and resolution than HPLC.[11] For parabens, GC with a Flame Ionization Detector (FID) is a viable option.

Scientific Rationale: The analyte is vaporized in a heated inlet and separated on a column based on its boiling point and interaction with the stationary phase. A non-polar column is typically used for parabens. While derivatization can sometimes be used to increase volatility, Methyl 3-ethyl-4-hydroxybenzoate is generally amenable to direct GC analysis.

ParameterConditionRationale
Column DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA standard, non-polar 5% phenyl-methylpolysiloxane column is robust and provides good separation for a wide range of compounds.
Carrier Gas Helium or Hydrogen at 1.2 mL/min (constant flow)Inert carrier gas to transport the analyte through the column.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Detector Temp. 280 °C (FID)Keeps the detector hot to prevent condensation and ensure a stable signal.
Oven Program 150 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 5 min)A temperature ramp is used to elute the analyte in a reasonable time with a good peak shape.
Injection Volume 1 µL (Splitless)Splitless injection is used to maximize the transfer of analyte to the column for trace-level analysis.

The validation protocol for GC follows the same principles as for HPLC (System Suitability, Specificity, Linearity, Accuracy, Precision, LOQ/LOD, Robustness). The procedures are analogous, with injections made into the GC system instead of the HPLC.

  • Specificity: In GC, specificity is demonstrated by showing no interfering peaks at the analyte's retention time from the solvent or placebo matrix.

  • Accuracy: Recovery studies are performed by spiking the placebo and extracting the analyte with a suitable organic solvent before injection.

  • Robustness: Parameters to vary include inlet temperature, oven ramp rate, and carrier gas flow rate.

Chapter 3: Data Comparison & Method Selection

The final choice of method depends on the specific analytical challenge. The following table provides a hypothetical comparison of expected performance characteristics based on validated methods for similar paraben compounds.[12][13]

Performance ParameterHPLC-UV MethodGC-FID MethodCommentary
Specificity Good; potential interference from co-eluting non-volatile compounds.Excellent; separation is based on volatility, providing high resolving power.HPLC specificity can be enhanced with a Diode Array Detector (DAD) to check peak purity.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques provide excellent linearity.
Precision (%RSD) < 2.0%< 2.0%Both methods are highly precise when properly validated.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Accuracy is highly dependent on sample preparation for both techniques.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mLGC-FID is often more sensitive than standard HPLC-UV for suitable analytes.
Analysis Time ~10 minutes~15 minutesHPLC can be faster, especially with modern UPLC technology.
Sample Preparation Simple dilution ("dilute and shoot") is often possible.May require extraction into a volatile organic solvent.HPLC often has simpler sample preparation for aqueous formulations.

The following decision tree can guide the selection process based on common laboratory needs.

G Method Selection Decision Tree start Start: Define Analytical Need q1 Is the primary goal routine QC (assay/potency) of a finished product? start->q1 q2 Is the primary goal trace-level impurity or degradant analysis? q1->q2 No hplc Select HPLC-UV (Robust, simple sample prep) q1->hplc Yes q3 Is the sample matrix complex or difficult to volatilize? q2->q3 No gc Select GC-FID (High sensitivity, high resolution) q2->gc Yes q3->hplc Yes q3->gc No

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the analysis of Methyl 3-ethyl-4-hydroxybenzoate. The optimal choice is dictated by the specific requirements of the analysis. HPLC is often favored for routine quality control due to its robustness and ease of sample preparation. GC offers superior sensitivity, making it an excellent choice for impurity profiling and trace analysis.

Regardless of the chosen technique, a comprehensive validation as outlined in this guide is not merely a regulatory hurdle but a fundamental scientific necessity. By systematically demonstrating specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can ensure the integrity of their data and, ultimately, the quality and safety of the products they develop. Adherence to the principles of authoritative bodies like the ICH is essential for generating a validation package that is scientifically sound and globally accepted.[14][15]

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS Source: ResearchGate URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: GMP Compliance URL: [Link]

  • Title: Parabens analysis in cosmetics by ultrasonic extraction coupled with HPLC detection Source: Atlantis Press URL: [Link]

  • Title: (PDF) REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS Source: ResearchGate URL: [Link]

  • Title: Analytical method for the determination and a survey of parabens and their derivatives in pharmaceuticals Source: PubMed URL: [Link]

  • Title: UPLC analysis of common parabens in cosmetic products Source: AKJournals URL: [Link]

  • Title: <1225> Validation of Compendial Procedures Source: USP-NF URL: [Link]

  • Title: The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Developments in UV-Visible Spectrophotometry for Sodium Benzoate Analysis in Beverages Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight Source: SpringerLink URL: [Link]

  • Title: Quantitative Estimation of Sodium benzoate and Caffeine in the Binary Mixture Using First Order Derivative Spectrophotometry Source: ResearchGate URL: [Link]

  • Title: Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography Source: PubMed URL: [Link]

  • Title: Experimental UV spectra of benzoic acid derivatives Source: ResearchGate URL: [Link]

  • Title: Method Development and Validation of Preservatives Determination using HPLC Source: Taylor & Francis Online URL: [Link]

  • Title: Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form Source: ResearchGate URL: [Link]

  • Title: Methylparaben Source: SIELC Technologies URL: [Link]

  • Title: Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens Source: American Pharmaceutical Review URL: [Link]

  • Title: Methyl 3-ethyl-4-hydroxybenzoate Source: AOBChem URL: [Link]

  • Title: (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS Source: ResearchGate URL: [Link]

  • Title: METHYL p-HYDROXYBENZOATE Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: Supporting Information for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

Sources

Comparative

A Comparative Analysis for Drug Development Professionals: Methylparaben versus the Novel Preservative Methyl 3-ethyl-4-hydroxybenzoate

In the landscape of pharmaceutical and cosmetic formulation, the selection of an appropriate preservative is paramount to ensuring product integrity and consumer safety. For decades, methylparaben has been a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and cosmetic formulation, the selection of an appropriate preservative is paramount to ensuring product integrity and consumer safety. For decades, methylparaben has been a cornerstone of preservative systems, valued for its broad-spectrum antimicrobial efficacy, stability, and cost-effectiveness.[1] However, the continuous drive for innovation and the evolving regulatory and consumer perspectives necessitate the exploration of novel preservative agents. This guide provides a detailed comparative analysis of the well-established methylparaben and a lesser-known alternative, Methyl 3-ethyl-4-hydroxybenzoate.

Given the limited published data on Methyl 3-ethyl-4-hydroxybenzoate, this guide will first establish a comprehensive profile of methylparaben as a benchmark. Subsequently, it will introduce Methyl 3-ethyl-4-hydroxybenzoate and, through the principles of structure-activity relationships (SAR), offer a theoretical comparison to anticipate its performance characteristics. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to consider and potentially evaluate this novel compound in their formulations.

The Benchmark: A Profile of Methylparaben

Methylparaben (Methyl 4-hydroxybenzoate) is the methyl ester of p-hydroxybenzoic acid.[1] It is a member of the paraben family of preservatives and is widely utilized in a vast array of products, including pharmaceuticals, cosmetics, and foods, to prevent the growth of bacteria and fungi.[2][3][4]

Chemical and Physical Properties
PropertyMethylparabenReference
Chemical Formula C8H8O3[5]
Molar Mass 152.15 g/mol [5]
Appearance White crystalline powder or colorless crystals[5]
Solubility in Water Slightly soluble[5]
Solubility in Alcohol Freely soluble[2]
Effective pH Range 4-8[5]
Mechanism of Antimicrobial Action

The antimicrobial activity of parabens is attributed to their ability to disrupt microbial cell membrane transport processes and inhibit the synthesis of DNA, RNA, and essential enzymes.[6] While effective against a broad spectrum of microorganisms, they generally exhibit greater activity against fungi and Gram-positive bacteria compared to Gram-negative bacteria.[5] The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain.[4][6][7]

Synthesis of Methylparaben

Methylparaben is commercially synthesized via the esterification of p-hydroxybenzoic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid.[8]

G p_hydroxybenzoic_acid p-Hydroxybenzoic Acid methylparaben Methylparaben p_hydroxybenzoic_acid->methylparaben + catalyst H₂SO₄ (catalyst) methanol Methanol methanol->methylparaben + water Water methylparaben->water +

Caption: Synthesis of Methylparaben via Esterification.

The Challenger: An Introduction to Methyl 3-ethyl-4-hydroxybenzoate

Methyl 3-ethyl-4-hydroxybenzoate is a structural analogue of methylparaben, with the key difference being the presence of an ethyl group at the 3-position of the benzene ring.[9][10] While commercially available, there is a significant lack of published scientific literature detailing its efficacy, toxicity, and applications.

Chemical and Physical Properties (Known)
PropertyMethyl 3-ethyl-4-hydroxybenzoateReference
Chemical Formula C10H12O3[10]
Molar Mass 180.20 g/mol [11]

Theoretical Comparative Analysis: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data for Methyl 3-ethyl-4-hydroxybenzoate, we can extrapolate its potential properties based on established SAR principles for parabens and other phenolic compounds.

Predicted Antimicrobial Efficacy

The addition of an ethyl group to the 3-position of the benzene ring in methylparaben is expected to increase its lipophilicity. For parabens, an increase in lipophilicity generally correlates with enhanced antimicrobial activity, as it facilitates partitioning into microbial cell membranes.[6][7] Therefore, it is hypothesized that Methyl 3-ethyl-4-hydroxybenzoate will exhibit greater antimicrobial efficacy, particularly against fungi and Gram-positive bacteria, compared to methylparaben.

However, this increased lipophilicity will likely lead to a decrease in water solubility, which could impact its utility in aqueous-based formulations.

Predicted Skin Penetration and Toxicological Profile

The relationship between lipophilicity and skin penetration for parabens is complex. While increased lipophilicity can enhance interaction with the stratum corneum, it can also lead to greater retention within this layer, potentially reducing systemic absorption.[12][13] Studies on parabens have shown that skin permeation tends to decrease with increasing alkyl chain length (and thus lipophilicity).[14][13] Based on this, it is plausible that Methyl 3-ethyl-4-hydroxybenzoate will have a lower skin permeation rate than methylparaben.

Regarding toxicology, the estrogenic activity of parabens is a subject of ongoing research. It has been observed that estrogenic potential increases with the length of the alkyl ester chain.[2][11] The effect of alkyl substitution on the benzene ring is less clear. However, any alteration of the molecular structure that enhances binding to the estrogen receptor could potentially increase estrogenic activity. A comprehensive toxicological evaluation would be necessary to ascertain the safety profile of Methyl 3-ethyl-4-hydroxybenzoate.

Predicted Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. The introduction of an electron-donating alkyl group, such as an ethyl group, ortho to the hydroxyl group can stabilize the phenoxy radical formed during antioxidant activity.[15] This suggests that Methyl 3-ethyl-4-hydroxybenzoate may possess enhanced antioxidant properties compared to methylparaben.

Proposed Experimental Workflows for Comparative Evaluation

To validate the theoretical predictions, a series of in vitro experiments are proposed.

Antimicrobial Efficacy Testing

A standard method to compare the antimicrobial efficacy is to determine the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.

Protocol: Broth Microdilution MIC Assay

  • Prepare Stock Solutions: Dissolve methylparaben and Methyl 3-ethyl-4-hydroxybenzoate in a suitable solvent (e.g., ethanol) to create high-concentration stock solutions.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each preservative in appropriate microbial growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculate Plates: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) to each well.

  • Incubate: Incubate the plates at the optimal growth temperature for the respective microorganism for a specified period (e.g., 24-48 hours for bacteria and yeasts, up to 5 days for molds).

  • Determine MIC: The MIC is the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis stock Prepare Stock Solutions dilutions Serial Dilutions in 96-well Plate stock->dilutions inoculation Inoculate with Microbial Suspension dilutions->inoculation incubation Incubate at Optimal Temperature inoculation->incubation mic Determine Minimum Inhibitory Concentration (MIC) incubation->mic

Caption: Workflow for MIC Determination.

In Vitro Skin Permeation Study

A Franz diffusion cell system can be utilized to assess the skin permeation of the two compounds.

Protocol: Franz Diffusion Cell Assay

  • Prepare Skin Samples: Use excised human or animal skin (e.g., porcine ear skin) and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Apply Formulation: Apply a finite dose of a formulation containing either methylparaben or Methyl 3-ethyl-4-hydroxybenzoate to the surface of the skin in the donor compartment.

  • Sample Receptor Fluid: At predetermined time intervals, collect samples from the receptor fluid (e.g., phosphate-buffered saline) in the receptor compartment.

  • Analyze Samples: Quantify the concentration of the preservative in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate Permeation Parameters: Determine the cumulative amount of preservative permeated per unit area over time and calculate the steady-state flux and permeability coefficient.

Cytotoxicity Assessment

An in vitro cytotoxicity assay using a relevant cell line (e.g., human keratinocytes) can provide an initial assessment of the potential for skin irritation.

Protocol: MTT Assay

  • Cell Culture: Culture human keratinocytes in a 96-well plate until they reach a suitable confluency.

  • Treat Cells: Expose the cells to various concentrations of methylparaben and Methyl 3-ethyl-4-hydroxybenzoate for a defined period (e.g., 24 hours).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize Formazan: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure Absorbance: Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Determine Cell Viability: Calculate the percentage of cell viability relative to an untreated control.

Conclusion and Future Outlook

Methylparaben remains a highly effective and well-characterized preservative. However, the theoretical analysis of Methyl 3-ethyl-4-hydroxybenzoate, based on established structure-activity relationships, suggests it may offer enhanced antimicrobial and antioxidant properties. The predicted lower skin permeation could also be a desirable characteristic from a safety perspective.

It is imperative to underscore that these are theoretical predictions. Rigorous experimental validation, as outlined in the proposed workflows, is essential to confirm the performance and safety profile of Methyl 3-ethyl-4-hydroxybenzoate. Should empirical data support these hypotheses, this novel preservative could represent a valuable addition to the formulator's toolkit, offering a potentially more potent and targeted alternative to traditional parabens. Further research into its synthesis, formulation compatibility, and in vivo safety is warranted to fully elucidate its potential in pharmaceutical and cosmetic applications.

References

  • Wikipedia. Methylparaben. [Link]

  • Assessing the Safety of Parabens: Percutaneous Penetration and Risk Analysis. (2013). Cosmetics. [Link]

  • Pedersen, S., Marra, F., Nicoli, S., & Santi, P. (2007). In vitro skin permeation and retention of parabens from cosmetic formulations. International Journal of Cosmetic Science, 29(5), 361-367. [Link]

  • Fransway, A. F., Salo, P. M., & Zirwas, M. J. (2019). Paraben Toxicology. Dermatitis, 30(1), 32-45. [Link]

  • In vitro skin permeation and retention of parabens from cosmetic formulations. (2007). International journal of cosmetic science. [Link]

  • El Hussein, S., Muret, P., Berard, M., Makki, S., & Humbert, P. (2007). Assessment of principal parabens used in cosmetics after their passage through human epidermis-dermis layers (ex-vivo study). Experimental dermatology, 16(10), 830-836. [Link]

  • Ferreira, A. F., Cunha, S. C., & Fernandes, J. O. (2020). Parabens in Cosmetics, Personal Care Products, and Pharmaceuticals: A Review of Their Characteristics, Detection, and Impacts. Applied Sciences, 10(17), 5988. [Link]

  • Ishizaki, T., Shiraishi, F., & Okamura, H. (2006). Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. Toxicology, 227(1-2), 103-112. [Link]

  • Hauser, C., & Sigg, J. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceutics, 13(9), 1439. [Link]

  • Obata, Y., & Takayama, K. (1991). Skin permeation of parabens in excised guinea pig dorsal skin, its modification by penetration enhancers and their relationship with n-octanol/water partition coefficients. International journal of pharmaceutics, 70(1-2), 63-69. [Link]

  • Okatsu, Y., & Nishiyama, T. (1998). Phenolic antioxidants. Effect of o-alkyl substituents. Sekiyu Gakkaishi, 41(4), 305-311. [Link]

  • Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (2021). Journal of Applied Microbiology. [Link]

  • Microchem Laboratory. Parabens. [Link]

  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. (2023). Molecules. [Link]

  • Golden, R., Gandy, J., & Vollmer, G. (2005). A review of the endocrine activity of parabens and implications for potential risks to human health. Critical reviews in toxicology, 35(5), 435-458. [Link]

  • O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil. (2021). Food & function. [Link]

  • Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. (2002). International Journal of Chemical Kinetics. [Link]

  • Ogata, Y., Nakajima, Y., & Urasaki, M. (1998). Binding of alkyl- and alkoxy-substituted simple phenolic compounds to human serum proteins. Journal of pharmaceutical sciences, 87(6), 743-747. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1973). ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses, 53, 13. [Link]

  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]

  • AOBChem. Methyl 3-ethyl-4-hydroxybenzoate. [Link]

  • A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (2015). INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. [Link]

  • Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative P-Hydroxybenzoic acid and its ester. (2012). Analele Universității din Oradea, Fascicula: Chimie. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to Hydroxybenzoate Esters for Researchers and Drug Development Professionals

Hydroxybenzoate esters, a class of compounds significant in pharmaceuticals, cosmetics, and food science, demand precise analytical characterization for quality control, structural elucidation, and functional analysis. T...

Author: BenchChem Technical Support Team. Date: January 2026

Hydroxybenzoate esters, a class of compounds significant in pharmaceuticals, cosmetics, and food science, demand precise analytical characterization for quality control, structural elucidation, and functional analysis. This guide provides an in-depth comparison of their spectroscopic data, offering both foundational knowledge and practical, field-proven insights into the nuances of their analysis. We will explore how subtle structural variations among these esters manifest in their Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra.

The Structural Significance of Hydroxybenzoate Isomers

The positioning of the hydroxyl (-OH) group on the benzene ring relative to the ester functionality dictates the compound's chemical and physical properties. This guide will focus on key examples to illustrate these differences:

  • Ortho-isomer (Salicylates): Characterized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the ester's carbonyl oxygen. (e.g., Methyl Salicylate).

  • Meta-isomer: The hydroxyl and ester groups are separated, leading to different electronic effects compared to ortho and para isomers. (e.g., Methyl 3-hydroxybenzoate).

  • Para-isomer (Parabens): Widely used as preservatives, these isomers exhibit intermolecular hydrogen bonding. (e.g., Methylparaben, Ethylparaben, Propylparaben).

This structural variance is the cornerstone of interpreting their comparative spectroscopic data.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations and Hydrogen Bonding

Infrared spectroscopy is a powerful tool for identifying functional groups and understanding intermolecular and intramolecular interactions. The key vibrational bands for hydroxybenzoate esters are the O-H stretch of the hydroxyl group and the C=O stretch of the ester carbonyl.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and straightforward technique for analyzing solid powder samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent like isopropanol or ethanol and allowing it to dry completely.[1][2]

  • Background Scan: Perform a background scan with the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[1]

  • Sample Application: Place a small amount of the powdered hydroxybenzoate ester onto the center of the ATR crystal.[3][4]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. For powdered solids, grinding to a finer powder often results in sharper spectra.[1][4]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal thoroughly.[3]

Causality Behind Experimental Choices: Using ATR is advantageous as it requires no sample dilution (like in KBr pellets), which can sometimes introduce moisture and complicate the O-H stretching region.[4][5] The application of pressure is critical to maximize the contact area, which in turn enhances the signal intensity of the evanescent wave that probes the sample.[3][4]

Comparative IR Data

The most telling difference between the ortho (salicylates) and para (parabens) isomers is the position and shape of the O-H stretching band.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Key Observations
Methyl Salicylate ~3200 (broad)~1680The low-frequency, broad O-H band is a classic indicator of strong intramolecular hydrogen bonding.[6]
Methylparaben ~3350 (sharp)~1685The higher-frequency, sharper O-H band indicates intermolecular hydrogen bonding in the solid state.

Note: Exact wavenumbers can vary slightly based on the physical state of the sample and instrument calibration.

The intramolecular hydrogen bond in methyl salicylate weakens the O-H bond, causing its vibrational frequency to decrease and broaden. It also slightly lowers the C=O stretching frequency compared to its para-isomer.[6] This fundamental difference is a key diagnostic feature for distinguishing these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Weigh 5-25 mg of the hydroxybenzoate ester into a clean vial.[7][8][9][10]

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7][11] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and its deuterium signal is used by the spectrometer to stabilize the magnetic field (lock).[7][10]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[7][11]

  • Referencing: The solvent peak (residual CHCl₃ at 7.26 ppm) is often used as a secondary reference. For precise work, an internal standard like tetramethylsilane (TMS) can be used, though it's often pre-added to the solvent by the manufacturer.[8][9]

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the data.

Expert Insight: The choice of solvent is crucial. While CDCl₃ is common, for compounds with exchangeable protons like the hydroxyl group, DMSO-d₆ can be beneficial as it slows down the proton exchange, often resulting in a sharper -OH peak.

Comparative ¹H NMR Data (in CDCl₃)

The chemical shift (δ) of the hydroxyl proton is highly diagnostic.

Compound-OH Proton (δ, ppm)Aromatic Protons (δ, ppm)Alkyl Protons (δ, ppm)
Ethyl Salicylate ~10.85 (s, 1H)6.85-7.88 (m, 4H)4.42 (q, 2H), 1.39 (t, 3H)[12][13][14]
Ethylparaben ~6.5-7.5 (br s, 1H)6.85 (d, 2H), 7.95 (d, 2H)4.35 (q, 2H), 1.38 (t, 3H)

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad

The profound downfield shift of the -OH proton in ethyl salicylate to ~10.85 ppm is a direct consequence of the strong intramolecular hydrogen bond, which deshields the proton significantly.[14] In contrast, the -OH proton of ethylparaben, involved in intermolecular exchange, appears as a much broader signal at a more upfield position and its chemical shift can be highly dependent on concentration and temperature.

Comparative ¹³C NMR Data (in CDCl₃)
CompoundCarbonyl C=O (δ, ppm)C-OH (δ, ppm)Alkyl Carbons (δ, ppm)
Ethyl Salicylate 170.22161.8061.39 (-OCH₂-), 14.16 (-CH₃)[12]
Ethylparaben 167.55160.7761.19 (-OCH₂-), 14.30 (-CH₃)[15]
Propylparaben 167.94161.1366.90 (-OCH₂-), 22.14 (-CH₂-), 10.50 (-CH₃)[16]

The carbon chemical shifts show more subtle but consistent differences. The intramolecular hydrogen bonding in ethyl salicylate influences the electronic environment of the aromatic carbons and the carbonyl carbon.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. Electrospray ionization (ESI) is a soft ionization technique often used for these molecules.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.

  • LC Separation: Inject the sample into a liquid chromatograph, often a reversed-phase C8 or C18 column, to separate it from any impurities before it enters the mass spectrometer.[17]

  • Ionization: The sample is ionized, commonly using ESI in negative ion mode, which readily deprotonates the phenolic hydroxyl group to form the [M-H]⁻ ion.[18][19][20]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

  • Tandem MS (MS/MS): For structural confirmation, the [M-H]⁻ ion can be selected and fragmented (Collision-Induced Dissociation), and the resulting product ions are analyzed.[18][21]

Trustworthiness through Self-Validation: The protocol is self-validating by first identifying the correct molecular ion peak ([M-H]⁻) corresponding to the calculated molecular weight. Subsequent MS/MS analysis provides characteristic fragment ions that must be consistent with the known structure, confirming the compound's identity with high confidence.

Comparative MS Data (ESI Negative Mode)

The primary ion observed is the deprotonated molecule [M-H]⁻. The fragmentation patterns in MS/MS provide structural clues.

CompoundMolecular Weight[M-H]⁻ (m/z)Key Fragment Ion (m/z)Fragmentation Pathway
Methylparaben 152.15[22]15192Loss of COOCH₃ followed by rearrangement
Ethylparaben 166.17[15]165121, 93Loss of C₂H₄ (ethene) from the ester
Propylparaben 180.20[16]179137, 93Loss of C₃H₆ (propene) from the ester

A common fragmentation pathway for parabens involves the loss of the alkyl group. A key diagnostic fragment for many parabens is the 4-hydroxybenzoate anion at m/z 137, or subsequent fragments like m/z 93 from decarboxylation.

Below is a diagram illustrating a typical fragmentation workflow in MS/MS.

MS_Workflow cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (MS1) cluster_MS2 Collision & Analysis (MS2) Analyte Analyte in Solution LC_Column LC Column Separation Analyte->LC_Column ESI Electrospray Ionization LC_Column->ESI Eluent Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 [M-H]⁻ Ions Collision Collision Cell (Fragmentation) Quad1->Collision Selected [M-H]⁻ Quad2 Quadrupole 2 (Fragment Ion Analysis) Collision->Quad2 Fragment Ions Detector Detector Quad2->Detector

Caption: Generalized workflow for LC-MS/MS analysis of hydroxybenzoate esters.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of maximum absorbance (λmax) is sensitive to the aromatic system and its substituents, as well as the solvent used.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in the desired analytical range (e.g., methanol, ethanol, or buffered aqueous solutions).[23] The choice of solvent can significantly impact the λmax due to solvent-solute interactions.[24][25][26]

  • Standard Preparation: Prepare a stock solution of the hydroxybenzoate ester of a known concentration. Create a series of dilutions to determine the linear range of absorbance.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Rinse and fill a cuvette with the sample solution and measure its absorbance spectrum across the UV-Vis range (typically 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expert Insight: The pH of the solvent is a critical parameter. Deprotonation of the phenolic hydroxyl group in basic solutions leads to a bathochromic (red) shift in the λmax. This effect can be used to determine the pKa of the compound.[27]

Comparative UV-Vis Data (in Ethanol)
Compoundλmax (nm)Molar Absorptivity (ε)
4-Hydroxybenzoic acid ~254~16,000
Methylparaben ~258~17,000
Ethylparaben ~258~17,500
Methyl Salicylate ~238, ~305~9,000, ~4,500

The spectra of the parabens (para-isomers) are quite similar, showing a strong absorption band around 258 nm. In contrast, methyl salicylate (ortho-isomer) displays two distinct absorption bands. This difference arises from the distinct electronic environment created by the intramolecular hydrogen bond in the salicylate.

Conclusion

The spectroscopic analysis of hydroxybenzoate esters is a clear demonstration of how subtle changes in molecular structure—specifically, the position of a hydroxyl group—can lead to significant and diagnostic differences in spectral data. From the tell-tale shift of the O-H stretch in IR to the dramatic downfield resonance of the hydroxyl proton in ¹H NMR, each technique provides a unique piece of the structural puzzle. By understanding the principles behind these techniques and the causal relationships between structure and spectral output, researchers can confidently identify, differentiate, and quantify these important compounds in various applications.

References

  • Determination of parabens in human urine by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

  • Welcome to the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Linstrom, P.J.; Mallard, W.G. (eds.) The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. Available at: [Link]

  • NIST Chemistry WebBook Overview. Scribd. Available at: [Link]

  • NIST Chemistry WebBook. MatDaCs. Available at: [Link]

  • The NIST Chemistry Webbook. National Institute of Standards and Technology. Available at: [Link]

  • NMR Sample Preparation. University of Reading. Available at: [Link]

  • Ethyl Salicylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • How to Prepare Samples for NMR. ResearchGate. Available at: [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

  • NMR Sample Preparation. School of Chemistry, Food and Pharmacy, University of Reading. Available at: [Link]

  • Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Science and Education Publishing. Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029817). Human Metabolome Database. Available at: [Link]

  • Ethylparaben. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Propylparaben. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Publishing. Available at: [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Butylparaben. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Methylparaben. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Determination of Parabens in Serum by Liquid Chromatography-Tandem Mass Spectrometry: Correlation With Lipstick Use. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. PMC, PubMed Central. Available at: [Link]

  • Kinetic Solvent Effects on Phenolic Antioxidants Determined by Spectrophotometric Measurements. Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]

  • Powder Samples. Shimadzu. Available at: [Link]

  • UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. SIELC Technologies. Available at: [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. Available at: [Link]

  • Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. NIST Technical Series Publications. Available at: [Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available at: [Link]

  • Mass spectra of trimethylsilylated a methylparaben, b ethylparaben, and cn-propylparaben. ResearchGate. Available at: [Link]

  • Isopropylparaben. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega, ACS Publications. Available at: [Link]

  • Quantitative Analysis of Methyl and Propyl Parabens in Neonatal DBS Using LC–MS/MS. Bioanalysis. Available at: [Link]

  • Surface-enhanced spectroscopic investigation of the adsorption properties of hydroxybenzoic acid isomers onto metallic surfaces. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Propylparaben. NIST Chemistry WebBook. Available at: [Link]

  • 4-Hydroxy benzoic acid - Optional[UV-VIS] - Spectrum. SpectraBase. Available at: [Link]

  • Infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Advanced Organic Chemistry. Available at: [Link]

  • Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. The Journal of Physical Chemistry A. Available at: [Link]

  • What is the expected difference in the IR spectrum between salicylic acid and methyl.... Homework.Study.com. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl 3-ethyl-4-hydroxybenzoate and Other Parabens

For Researchers, Scientists, and Drug Development Professionals Introduction: A Critical Evaluation of Paraben Efficacy and Safety Parabens, the alkyl esters of p-hydroxybenzoic acid, have been mainstays as preservatives...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Critical Evaluation of Paraben Efficacy and Safety

Parabens, the alkyl esters of p-hydroxybenzoic acid, have been mainstays as preservatives in the pharmaceutical, cosmetic, and food industries for nearly a century. Their broad-spectrum antimicrobial activity, stability over a wide pH range, and cost-effectiveness have made them a popular choice for preventing product spoilage and ensuring consumer safety.[1] However, the widespread use of parabens has led to increasing scrutiny of their biological activities, particularly their potential as endocrine-disrupting chemicals (EDCs).[2] This guide provides a comparative analysis of the biological activity of a lesser-known paraben, methyl 3-ethyl-4-hydroxybenzoate, in the context of more commonly used parabens such as methylparaben, ethylparaben, propylparaben, and butylparaben.

This document delves into the antimicrobial efficacy, endocrine-disrupting potential, and cytotoxicity of these compounds. By synthesizing available experimental data and outlining robust testing methodologies, this guide aims to equip researchers and drug development professionals with the critical information needed to make informed decisions about preservative selection. While extensive data exists for common parabens, this guide also highlights the current data gap for methyl 3-ethyl-4-hydroxybenzoate and underscores the importance of empirical testing for novel compounds.

Comparative Antimicrobial Efficacy: A Structure-Activity Perspective

The primary function of parabens in commercial products is to inhibit the growth of microorganisms.[3][4] Their mechanism of action is believed to involve the disruption of microbial membrane transport processes and the inhibition of DNA and RNA synthesis.[4] The antimicrobial effectiveness of parabens is closely linked to their chemical structure, specifically the length of the alkyl ester chain.[4][5]

Generally, as the alkyl chain length increases, the antimicrobial activity of the paraben also increases.[3][5] This is attributed to the enhanced lipophilicity of longer-chain parabens, which facilitates their partitioning into microbial cell membranes.[6] Consequently, butylparaben is a more potent antimicrobial agent than methylparaben.[3]

Below is a summary of MIC values for common parabens against a range of microorganisms, providing a baseline for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Parabens against Bacteria (µg/mL)

MicroorganismMethylparabenEthylparabenPropylparabenButylparaben
Staphylococcus aureus1000 - 4000500 - 2000125 - 100060 - 500
Escherichia coli1000 - 8000500 - 4000250 - 2000125 - 1000
Pseudomonas aeruginosa>10000>100005000 - 100001000 - 5000

Note: Data compiled from various sources. Actual MIC values can vary depending on the specific strain and testing conditions.

Table 2: Minimum Inhibitory Concentration (MIC) of Common Parabens against Fungi (µg/mL)

MicroorganismMethylparabenEthylparabenPropylparabenButylparaben
Candida albicans500 - 2000250 - 1000100 - 50050 - 250
Aspergillus niger250 - 1000125 - 50050 - 25025 - 125

Note: Data compiled from various sources. Actual MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.

Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate dilutions with microorganism prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Visually assess for turbidity (growth) incubate->observe determine_mic Determine MIC: lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the paraben in a suitable solvent (e.g., ethanol or DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the paraben at which there is no visible growth.

Endocrine Disrupting Potential: A Focus on Estrogenic Activity

A significant concern surrounding the use of parabens is their potential to act as endocrine disruptors, specifically by mimicking the activity of estrogen.[7] This estrogenic activity is mediated through binding to estrogen receptors (ERα and ERβ), which can lead to the activation of downstream signaling pathways and potentially contribute to adverse health effects.[8]

Similar to antimicrobial activity, the estrogenic potential of parabens is related to their chemical structure. Longer alkyl chains and increased lipophilicity generally correlate with higher estrogenic activity.[7] Therefore, butylparaben exhibits greater estrogenic potency than methylparaben. The substitution on the benzene ring can also influence estrogen receptor binding.

The estrogenic activity of methyl 3-ethyl-4-hydroxybenzoate has not been extensively studied. Based on its structure, it is predicted to have some level of estrogenic activity, likely intermediate between that of methylparaben and longer-chain parabens. However, direct experimental evidence is necessary to quantify its potency.

Table 3: Comparative Estrogenic Activity of Common Parabens

ParabenRelative Estrogenic Potency (Compared to 17β-estradiol)
MethylparabenVery Low (~1/10,000)
EthylparabenLow (~1/2,500)
PropylparabenModerate (~1/1,000)
ButylparabenHigher (~1/100)

Note: Relative potencies are approximate and can vary between different assay systems.

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

The Yeast Estrogen Screen (YES) assay is a widely used in vitro method to assess the estrogenic activity of chemicals. It utilizes genetically modified yeast cells that express the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ, which encodes for β-galactosidase).

Mechanism of the Yeast Estrogen Screen (YES) Assay

YES_Assay cluster_binding Ligand Binding cluster_activation Transcriptional Activation cluster_detection Detection estrogenic_compound Estrogenic Compound (e.g., Paraben) hER Human Estrogen Receptor (hERα) estrogenic_compound->hER Binds to ere Estrogen Response Element (ERE) hER->ere Activates reporter_gene Reporter Gene (lacZ) ere->reporter_gene Induces transcription b_galactosidase β-galactosidase reporter_gene->b_galactosidase Produces cprg CPRG (Substrate) b_galactosidase->cprg Cleaves red_product Red Product (Colorimetric Signal) cprg->red_product

Caption: Mechanism of the Yeast Estrogen Screen (YES) Assay.

Step-by-Step Methodology:

  • Yeast Culture: Inoculate a suitable growth medium with the recombinant yeast strain and incubate until the culture reaches the logarithmic growth phase.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test paraben. Also include a positive control (17β-estradiol), a negative control (solvent vehicle), and a blank (medium only).

  • Yeast Inoculation: Add the prepared yeast culture to each well of the plate.

  • Incubation: Incubate the plate at 30-32°C for 48-72 hours.

  • Color Development: Add a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG), to each well.

  • Measurement: After a suitable incubation period for color development, measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The intensity of the color is proportional to the estrogenic activity of the test compound.

Comparative Cytotoxicity: Assessing Cellular Health

The cytotoxicity of parabens, or their potential to cause cell damage or death, is another important consideration for their use in consumer products. The cytotoxicity of parabens generally increases with the length of the alkyl chain, which is consistent with the trend observed for antimicrobial and estrogenic activities.[9] This is likely due to the increased ability of longer-chain parabens to disrupt cell membrane integrity.[6]

While specific cytotoxicity data for methyl 3-ethyl-4-hydroxybenzoate is scarce, it is reasonable to predict that its cytotoxicity would be lower than that of butylparaben. However, as with other biological activities, direct experimental evaluation is crucial.

Table 4: Comparative Cytotoxicity (EC50) of Common Parabens in Human Cell Lines

ParabenEC50 (µM) in Human Keratinocytes (HaCaT)
Methylparaben> 1000
Ethylparaben~800
Propylparaben~300
Butylparaben~150

Note: EC50 is the concentration of a compound that causes a 50% reduction in a measured cellular response (e.g., viability). Data is approximate and can vary depending on the cell line and assay conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle of the MTT Assay

MTT_Assay cluster_cellular_process Cellular Process cluster_conversion Conversion cluster_quantification Quantification viable_cells Viable Cells with Active Mitochondria mitochondrial_reductases Mitochondrial Reductases viable_cells->mitochondrial_reductases Contain mtt MTT (Yellow, Soluble) mtt->mitochondrial_reductases Reduced by formazan Formazan (Purple, Insoluble) mitochondrial_reductases->formazan Produces solubilization Solubilization (e.g., with DMSO) formazan->solubilization Is solubilized by spectrophotometry Spectrophotometric Measurement (570 nm) solubilization->spectrophotometry Allows for

Caption: Principle of the MTT assay for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test paraben for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion: A Call for Further Investigation

The biological activity of parabens is a complex interplay of their physicochemical properties. The established structure-activity relationships for common parabens provide a valuable framework for predicting the potential activities of novel derivatives like methyl 3-ethyl-4-hydroxybenzoate. Based on these principles, it is anticipated that methyl 3-ethyl-4-hydroxybenzoate would exhibit moderate antimicrobial efficacy, estrogenic potential, and cytotoxicity, likely falling between that of methylparaben and propylparaben.

However, it is imperative to emphasize that these are predictions. A comprehensive understanding of the biological profile of methyl 3-ethyl-4-hydroxybenzoate can only be achieved through rigorous experimental evaluation using standardized protocols such as those outlined in this guide. As the demand for safe and effective preservatives continues to grow, a data-driven approach to the assessment of both new and existing compounds is essential for ensuring product integrity and consumer well-being.

References

  • Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
  • Microchem Laboratory. (n.d.). Parabens. Retrieved from [Link]

  • Błędzka, D., Gromadzińska, J., & Wąsowicz, W. (2014). Parabens. From environmental studies to human health.
  • Freese, E., Sheu, C. W., & Galliers, E. (1973). Function of lipophilic acids as antimicrobial food additives.
  • Parabens. (2022). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Gao, Y., et al. (2022). Exposure to antibacterial chemicals is associated with altered composition of oral microbiome. Frontiers in Cellular and Infection Microbiology, 12, 863280.
  • Disparate toxicity mechanisms of parabens with different alkyl chain length in freshwater biofilms: Ecological hazards associated with antibiotic resistome. (2023).
  • Estrogenic effect of three substituted deoxybenzoins. (2012). The Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 227-234.
  • Estrogenic and anti-estrogenic activity of butylparaben, butylated hydroxyanisole, butylated hydroxytoluene and propyl gallate and their binary mixtures on two estrogen responsive cell lines (T47D-Kbluc, MCF-7). (2018). Journal of Applied Toxicology, 38(7), 951-961.
  • Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. (2022). Chemosphere, 303(Pt 1), 134947.
  • Antimicrobial Effectiveness of Parabens. (2019). In Reference Module in Biomedical Sciences. Elsevier.
  • Bacterial Toxicity Testing and Antibacterial Activity of Parabens. (2019). Antibiotics, 8(4), 209.
  • PubChem. (n.d.). Ethyl 4-hydroxy-3-methylbenzoate. Retrieved from [Link]

  • Hu, P., et al. (2016). Effects of Parabens on Adipocyte Differentiation. Toxicological Sciences, 150(2), 388-398.
  • Comparative Cytotoxic and Genotoxic Assessment of Methylparaben and Propylparaben on Allium cepa Root Tips by Comet and Allium cepa Assays. (2021). Plants, 10(11), 2351.
  • Wikipedia. (n.d.). Methylparaben. Retrieved from [Link]

  • Minimum Inhibitory Concentration of Parabens (%)**. (2019). ResearchGate. Retrieved from [Link]

  • Preserving the Facts on Parabens: An Overview of These Important Tools of the Trade. (2017). Cosmetics & Toiletries.
  • Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines. (2005). Journal of Applied Toxicology, 25(4), 301-309.
  • Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. (2022). International Journal of Molecular Sciences, 23(23), 15286.
  • AOBChem. (n.d.). Methyl 3-ethyl-4-hydroxybenzoate. Retrieved from [Link]

  • Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro. (2023). Arhiv za higijenu rada i toksikologiju, 74(1), 28-36.
  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

  • Application of grouping and read-across for the evaluation of parabens of different chain lengths with a particular focus on endocrine properties. (2021). Archives of Toxicology, 95(2), 475-492.
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Analogues of Methyl 3-ethyl-4-hydroxybenzoate for Pharmaceutical and Research Applications

This guide provides an in-depth comparison of the structural analogues of Methyl 3-ethyl-4-hydroxybenzoate, a substituted p-hydroxybenzoic acid ester. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the structural analogues of Methyl 3-ethyl-4-hydroxybenzoate, a substituted p-hydroxybenzoic acid ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the physicochemical properties and biological activities of these compounds. By examining modifications to both the alkyl substituent on the aromatic ring and the ester group, we aim to provide a rational framework for the selection and design of analogues with tailored properties for applications such as antimicrobial preservation and antioxidant formulations.

Introduction: The Significance of Methyl 3-ethyl-4-hydroxybenzoate and its Analogues

Methyl 3-ethyl-4-hydroxybenzoate belongs to the broader class of p-hydroxybenzoic acid esters, commonly known as parabens. Parabens are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity.[1][2] Their efficacy and safety have been extensively studied, revealing a well-established structure-activity relationship: antimicrobial potency generally increases with the length of the alkyl ester chain, while aqueous solubility commensurately decreases.[3][4]

The introduction of an alkyl substituent at the 3-position of the benzene ring, as in Methyl 3-ethyl-4-hydroxybenzoate, offers a strategic modification to fine-tune the molecule's properties. This guide will explore how variations at this position, as well as alterations to the ester moiety, impact the compound's performance, with a focus on antimicrobial and antioxidant activities.

Structural Modifications and Their Predicted Impact

The core structure of Methyl 3-ethyl-4-hydroxybenzoate presents two primary sites for modification: the alkyl group at the C3 position on the aromatic ring and the methyl ester group. Understanding the impact of these modifications is crucial for designing analogues with desired characteristics.

G cluster_0 Core Structure cluster_1 Analogues by Modification Type Core Methyl 3-ethyl-4-hydroxybenzoate Alkyl_Variation Variation of C3-Alkyl Group (e.g., Methyl, Propyl) Core->Alkyl_Variation Modifies Lipophilicity & Steric Hindrance Ester_Variation Variation of Ester Group (e.g., Ethyl, Propyl) Core->Ester_Variation Modifies Lipophilicity & Hydrolytic Stability Ring_Substitution Other Ring Substitutions (e.g., additional -OH, -NH2) Core->Ring_Substitution Alters Electronic Properties & H-Bonding Potential

Caption: Key modification sites on the Methyl 3-ethyl-4-hydroxybenzoate scaffold.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of these analogues, particularly lipophilicity (logP) and aqueous solubility, are critical determinants of their biological activity and formulation suitability.

CompoundC3-SubstituentEster GroupMolecular Weight ( g/mol )Predicted logPPredicted Aqueous Solubility
Methyl 4-hydroxybenzoate HMethyl152.151.96Low
Ethyl 4-hydroxybenzoate HEthyl166.172.47Low[5]
Propyl 4-hydroxybenzoate HPropyl180.203.04Very Low
Methyl 3-methyl-4-hydroxybenzoate MethylMethyl166.17~2.3Low
Methyl 3-ethyl-4-hydroxybenzoate (Parent) Ethyl Methyl 180.20 ~2.7 Very Low
Ethyl 3-ethyl-4-hydroxybenzoate EthylEthyl194.23~3.1Very Low

Note: Predicted values are estimations based on structural similarities and established trends in homologous series. Precise experimental determination is recommended.

Expert Insights: The addition of alkyl groups at the C3 position and the elongation of the ester chain are both expected to increase the lipophilicity of the molecule. This trend is well-documented for unsubstituted parabens, where an increase in the alkyl chain of the ester leads to a higher logP value.[6] While this increased lipophilicity often correlates with enhanced antimicrobial activity due to better penetration of microbial cell membranes, it also leads to a significant reduction in water solubility, posing formulation challenges.[3]

Comparative Biological Activity

Antimicrobial Efficacy

The primary application of p-hydroxybenzoate esters is as antimicrobial preservatives. Their mechanism of action is believed to involve the disruption of membrane transport processes or the inhibition of DNA and RNA synthesis. The structure-activity relationship for antimicrobial potency is well-established for the common parabens.

Table 2: Minimum Inhibitory Concentrations (MIC) of Common Parabens against Representative Microorganisms

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Yeast)Aspergillus niger (Mold)
Methylparaben 1000 - 8000 µg/mL1000 - 4000 µg/mL500 - 2000 µg/mL500 - 1000 µg/mL
Ethylparaben 500 - 4000 µg/mL500 - 2000 µg/mL250 - 1000 µg/mL250 - 500 µg/mL
Propylparaben 125 - 2000 µg/mL250 - 2000 µg/mL125 - 500 µg/mL125 - 250 µg/mL
Butylparaben 60 - 1000 µg/mL125 - 1000 µg/mL60 - 250 µg/mL60 - 125 µg/mL

Data compiled and standardized from multiple sources.[7][8] Ranges reflect variations in testing conditions and microbial strains.

Causality Behind Experimental Observations: The trend of increasing antimicrobial activity with longer alkyl ester chains (Butyl > Propyl > Ethyl > Methyl) is consistently observed.[7] This is attributed to the increased lipophilicity of the molecules, which facilitates their partitioning into and disruption of the microbial cell membrane. It is hypothesized that analogues of Methyl 3-ethyl-4-hydroxybenzoate will follow a similar trend. For instance, Ethyl 3-ethyl-4-hydroxybenzoate and Propyl 3-ethyl-4-hydroxybenzoate are predicted to exhibit greater antimicrobial potency than the parent methyl ester.

The presence of the 3-ethyl group is also expected to enhance lipophilicity compared to an unsubstituted paraben with the same ester group, likely leading to improved antimicrobial activity. However, steric hindrance from the 3-alkyl group could potentially influence interactions with intracellular targets, a factor that requires empirical investigation.

Antioxidant Activity

Phenolic compounds, including p-hydroxybenzoic acid derivatives, are known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.

Structure-Activity Relationship for Antioxidant Potential: The antioxidant activity of phenolic compounds is heavily influenced by the substituents on the aromatic ring.[9]

  • Electron-donating groups (like alkyl groups) ortho or para to the hydroxyl group can stabilize the resulting phenoxy radical, thereby enhancing antioxidant activity. The 3-ethyl group in the target molecule is ortho to the phenolic hydroxyl group and is therefore expected to contribute positively to its antioxidant potential compared to unsubstituted parabens.

  • The ester group can have a more complex effect. While it is an electron-withdrawing group, its influence on the ability of the distal phenolic hydroxyl to donate a hydrogen atom is less direct. However, the overall lipophilicity imparted by the ester chain can significantly affect the antioxidant's efficacy in different systems (e.g., in bulk oils versus oil-in-water emulsions), a phenomenon known as the "polar paradox".[9]

A direct comparative study of the antioxidant activity of 3-alkyl-4-hydroxybenzoate esters is needed to fully elucidate these relationships. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating the radical scavenging ability of these compounds.

Experimental Protocols

To facilitate comparative studies, we provide detailed, self-validating protocols for the synthesis of a representative analogue and for the evaluation of key biological activities.

Synthesis of 3-Alkyl-4-hydroxybenzoate Esters

The synthesis of these compounds typically follows a standard Fischer esterification of the corresponding 3-alkyl-4-hydroxybenzoic acid.

G Start 3-Alkyl-4-hydroxybenzoic Acid + Alcohol (R'-OH) Process1 Acid Catalyst (e.g., H2SO4) Reflux Start->Process1 Process2 Work-up: - Neutralization (e.g., NaHCO3) - Extraction (e.g., Ethyl Acetate) - Drying (e.g., MgSO4) Process1->Process2 Process3 Purification: - Evaporation of Solvent - Recrystallization or Chromatography Process2->Process3 End Methyl 3-Alkyl-4-hydroxybenzoate Process3->End

Caption: General workflow for the synthesis of 3-Alkyl-4-hydroxybenzoate esters.

Step-by-Step Protocol: Synthesis of Ethyl 4-hydroxybenzoate (Adaptable for 3-substituted analogues)

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into cold water. Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure ethyl 4-hydroxybenzoate.[10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.[7]

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each stock solution in an appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well containing the test compound. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of the analogues to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure: In a 96-well plate, add a small volume of the test compound solution (e.g., 20 µL) to each well.

  • Reaction Initiation: Add the methanolic DPPH solution (e.g., 180 µL) to each well, mix, and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A blank containing only methanol should be used for calibration.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion and Future Directions

The structural framework of Methyl 3-ethyl-4-hydroxybenzoate provides a versatile platform for developing analogues with optimized properties. Based on established structure-activity relationships for related p-hydroxybenzoic acid esters, it is evident that modifications to the C3-alkyl group and the ester moiety are powerful strategies for modulating lipophilicity, and consequently, antimicrobial and antioxidant activities.

  • For Enhanced Antimicrobial Potency: The synthesis of analogues with longer ester chains (e.g., propyl, butyl) is a promising avenue, though formulation challenges due to decreased solubility must be addressed.

  • For Modulated Antioxidant Activity: The interplay between the electron-donating 3-alkyl group and the overall lipophilicity warrants further investigation to optimize radical scavenging in specific delivery systems.

The experimental protocols provided herein offer a standardized approach for the direct, empirical comparison of newly synthesized analogues. Such studies are essential to validate the predicted trends and to fully characterize the potential of this class of compounds for advanced pharmaceutical and research applications.

References

  • Aalto, T. R., Firman, M. C., & Hammer, N. E. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination.
  • BenchChem. (2025).
  • Organic Syntheses Procedure. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Bhaduri, S., et al. (2001). Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens. Applied and Environmental Microbiology, 67(7), 3357–3360.
  • Głaz, P., Rosińska, A., Woźniak, S., & Matosiuk, D. (2023). Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. International Journal of Molecular Sciences, 24(7), 6752.
  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses Procedure. Retrieved from [Link]

  • Pralay, et al. (2021). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(2), 1047-1054.
  • International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid.
  • FAO/WHO Expert Committee on Food Additives. (1998).
  • Farhoosh, R., Johnny, S., Asnaashari, M., Molaahmadibahraseman, N., & Sharif, A. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 194, 128-134.
  • Johnson, W., et al. (2019). Safety Assessment of Parabens as Used in Cosmetics. International Journal of Toxicology, 38(1_suppl), 5-97.
  • Merkl, R., Hradkova, I., Filip, V., & Smidrkal, J. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279.
  • Farhoosh, R., et al. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid.
  • Qiu, J., et al. (2013). A QSAR study on antibacterial activity of p-hydroxybenzoate esters. Journal of the Chilean Chemical Society, 58(3), 1917-1920.
  • Charnock, C., & Finsrud, T. (2007). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Journal of Clinical Pharmacy and Therapeutics, 32(6), 567-573.
  • Chang, Y. P., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 503.
  • Barabasz, W., Pikulicka, A., Wzorek, Z., & Nowak, A. K. (2019). Ecotoxicological aspects of the use of parabens in the production of cosmetics. E3S Web of Conferences, 132, 01001.
  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

  • Lakeram, M., et al. (2006). Chemical structure of p-hydroxybenzoate esters, where R = methylparaben...
  • Wikipedia. (n.d.). Ethylparaben. Retrieved from [Link]

  • Fayyaz, S., Kreiling, R., & Sauer, U. G. (2023). Physical and chemical properties of methyl paraben, ethyl paraben, propyl paraben, and butyl paraben. Archives of Toxicology.
  • Geronikaki, A., et al. (2011). Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. Molecules, 16(8), 6477-6490.
  • Deinzer, M. (2017).
  • Okubo, T., Yokoyama, Y., Kano, K., & Kano, I. (2001). [Competitive Binding of Some Alkyl P-Hydroxybenzoates to Human Estrogen Receptor Alpha and Beta]. Yakugaku Zasshi, 121(11), 839-845.
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison for the Analysis of Methyl 3-ethyl-4-hydroxybenzoate

Introduction: The Imperative for Analytical Consistency Methyl 3-ethyl-4-hydroxybenzoate, a member of the p-hydroxybenzoic acid ester family (structurally related to parabens), serves as a crucial intermediate in the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Consistency

Methyl 3-ethyl-4-hydroxybenzoate, a member of the p-hydroxybenzoic acid ester family (structurally related to parabens), serves as a crucial intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. Given its role, the precise and accurate quantification of this compound is paramount for ensuring product quality, safety, and batch-to-batch consistency. In a globalized development and manufacturing landscape, analytical methods must yield reliable and comparable results, irrespective of the laboratory conducting the test.

This guide addresses the critical practice of inter-laboratory comparison, also known as proficiency testing (PT).[1][2] An inter-laboratory comparison is a systematic evaluation of a laboratory's performance through the analysis of identical, homogeneous samples by multiple participating labs.[1][3][4] The primary objective is to establish the reproducibility of an analytical method and to provide an external, objective measure of a laboratory's analytical competence.[3][5]

Due to the limited availability of published inter-laboratory studies specifically for Methyl 3-ethyl-4-hydroxybenzoate, this guide will synthesize a robust framework based on well-established and validated methods for structurally analogous compounds, such as methylparaben, ethylparaben, and other benzoates.[6][7][8][9] We will detail the design of a proficiency test, present a representative analytical method, and discuss the key performance indicators that ensure the trustworthiness and validity of the results.

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

For the analysis of p-hydroxybenzoic acid esters, High-Performance Liquid Chromatography with Ultraviolet (UV) detection stands as the predominant and most reliable technique.[7][8][10] Its widespread adoption is due to its high specificity, sensitivity, and robustness in separating the analyte of interest from potential impurities and matrix components.[9] The method typically employs a reversed-phase mechanism, where a nonpolar stationary phase (like a C18 column) separates compounds based on their hydrophobicity when eluted by a polar mobile phase.

Designing a Robust Inter-Laboratory Comparison Study

A successful inter-laboratory study requires meticulous planning and execution to ensure the results are meaningful and actionable. The process can be broken down into several key stages, from preparing the test material to the final statistical analysis of the submitted data.

The workflow for a typical proficiency testing scheme is illustrated below.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Sourcing & Homogenization of Test Material B Stability & Homogeneity Testing A->B C Packaging & Distribution to Participating Labs B->C D Labs Receive Sample & Standardized Protocol C->D E Sample Preparation & Analysis per Protocol D->E F Data Compilation & Reporting to Coordinating Body E->F G Statistical Analysis of All Submitted Data F->G H Calculation of Assigned Value & Performance Scores (e.g., Z-Scores) G->H I Issuance of Confidential Performance Report to Each Lab H->I

Caption: Workflow of an Inter-Laboratory Comparison Study.

The statistical evaluation of performance is a critical step. One of the most common metrics is the Z-score, which quantifies how far a laboratory's result is from the consensus mean of all participating laboratories.[11] A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[11]

A Representative Protocol: HPLC-UV Analysis

The following protocol is a validated, self-validating system for the quantification of Methyl 3-ethyl-4-hydroxybenzoate. It incorporates system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis begins. This protocol is synthesized from established methods for similar compounds.[9][10][12][13]

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Purospher® STAR RP-18).[9]

  • Mobile Phase: Acetonitrile and 0.1% Acetic Acid in Water (v/v). A common starting ratio is 50:50.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[9][10]

  • Injection Volume: 10 µL.[14]

2. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 3-ethyl-4-hydroxybenzoate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

3. Preparation of Sample Solutions

  • Accurately weigh a portion of the test sample expected to contain approximately 10 mg of Methyl 3-ethyl-4-hydroxybenzoate into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability Test (SST)

  • Before starting the analysis, inject a mid-range working standard solution (e.g., 25 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

  • Causality: The SST ensures that the chromatographic system is providing adequate precision, peak shape, and efficiency on the day of analysis, making the subsequent data reliable.

5. Analysis and Quantification

  • Inject the blank (mobile phase), followed by the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the Methyl 3-ethyl-4-hydroxybenzoate peak in the sample chromatograms by comparing its retention time to that of the standards.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve.

The Foundation of Trust: Key Method Validation Parameters

For any analytical method to be considered reliable, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16] Validation demonstrates that the method is suitable for its intended purpose.[15]

G cluster_core Core Performance Characteristics cluster_limits Sensitivity Limits Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity (R²) Validation->Linearity Range Range Validation->Range Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Precision->Accuracy LOD->LOQ

Caption: Key Parameters for Analytical Method Validation.

  • Specificity: The ability to definitively assess the analyte in the presence of other components (e.g., impurities, degradation products).[15]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a specified range. A correlation coefficient (R²) of >0.999 is typically desired.

  • Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies and expressed as a percentage.[15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels:

    • Repeatability (Intra-day): Precision over a short interval with the same analyst and instrument.[16]

    • Intermediate Precision (Inter-day): Precision within the same laboratory but on different days, with different analysts, or on different equipment.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), providing an indication of its reliability during normal usage.

Data Presentation: A Synthesized Inter-Laboratory Comparison

The table below presents synthesized yet realistic data from a hypothetical inter-laboratory study involving three laboratories. This data is based on typical performance characteristics observed in validated HPLC-UV methods for similar compounds and illustrates the expected level of variability.[6]

Parameter Laboratory A Laboratory B Laboratory C
Linearity (R²) > 0.9996> 0.9992> 0.9998
Accuracy (Recovery %) 98.8 - 101.5%99.0 - 100.9%97.5 - 101.2%
Precision (RSD %) < 1.3%< 1.8%< 0.9%
LOQ (µg/mL) 0.100.150.08

Note: This data is illustrative and synthesized from multiple sources analyzing structurally similar compounds.

Conclusion

Ensuring the analytical consistency of Methyl 3-ethyl-4-hydroxybenzoate is a non-negotiable aspect of quality assurance in the pharmaceutical and chemical industries. An inter-laboratory comparison study provides the ultimate benchmark for method reproducibility and laboratory proficiency. By leveraging a robust, validated HPLC-UV method and adhering to a well-structured proficiency testing scheme, organizations can build confidence in their analytical data, leading to higher quality products and enhanced regulatory compliance. This guide provides the necessary framework and technical insights for researchers, scientists, and drug development professionals to successfully implement such a comparison, fostering a culture of analytical excellence.

References

  • Benchchem.
  • Benchmark International.
  • ResearchGate.
  • PubMed. Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products.
  • AOAC INTERN
  • ResearchGate. (PDF)
  • Asian Journal of Applied Science and Technology.
  • ResearchGate.
  • Eurachem. Selection, Use and Interpretation of Proficiency Testing (PT) Schemes.
  • Taylor & Francis Online.
  • GERPAC. Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV.
  • The Royal Society of Chemistry.
  • Food Research. Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma.
  • i2 Analytical Services. Proficiency Testing Schemes.
  • Benchchem.
  • Spectroscopy Online. What Does Your Proficiency Testing (PT) Prove?
  • International Journal of Applied Pharmaceutics. Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form.

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Commercial Methyl 3-ethyl-4-hydroxybenzoate

For researchers, scientists, and drug development professionals, the purity of a chemical compound is not a matter of trivial pursuit; it is the bedrock of reliable and reproducible experimental outcomes. In this compreh...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical compound is not a matter of trivial pursuit; it is the bedrock of reliable and reproducible experimental outcomes. In this comprehensive guide, we delve into the critical task of assessing the purity of commercial Methyl 3-ethyl-4-hydroxybenzoate, a key intermediate and building block in various synthetic pathways. This guide will not only provide a comparative analysis of various analytical techniques but will also offer actionable, field-proven insights into their application, ensuring the integrity of your research.

Methyl 3-ethyl-4-hydroxybenzoate, a derivative of the widely used paraben family, demands rigorous purity assessment to preclude the interference of process-related impurities or degradation products in subsequent applications.[1][2] The presence of even trace amounts of contaminants can significantly alter reaction kinetics, biological activity, and the overall safety profile of the final product. This guide is structured to provide a holistic understanding of the analytical methodologies available, their underlying principles, and their relative merits and demerits.

Understanding the Analyte and Potential Impurities

Before delving into analytical techniques, it is paramount to understand the chemical nature of Methyl 3-ethyl-4-hydroxybenzoate and the likely impurities that may be present. As a member of the p-hydroxybenzoic acid ester family, common impurities can arise from the manufacturing process or degradation.[1]

Common Impurities Include:

  • p-Hydroxybenzoic acid: A primary starting material or a hydrolysis product.[1][3]

  • Other Alkyl Parabens: Cross-contamination from other production lines (e.g., methylparaben, ethylparaben, propylparaben).[1]

  • Residual Solvents: From the synthesis and purification steps.

  • Related Substances: Isomers or by-products from the ethylation reaction.

A thorough understanding of these potential contaminants is crucial for selecting the most appropriate analytical method and for developing a robust impurity profiling strategy.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by a multitude of factors including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the most pertinent methods for assessing the purity of Methyl 3-ethyl-4-hydroxybenzoate.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC, particularly in its reversed-phase mode, stands as the most widely adopted technique for the analysis of parabens and their derivatives due to its high resolution, sensitivity, and reproducibility.[4][5][6][7][8][9][10][11]

Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5][8] Eluted compounds are then detected by a UV-Vis or photodiode array (PDA) detector.

Advantages:

  • High Specificity and Resolution: Capable of separating closely related structural analogs.[4][6]

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.[7][9]

  • Method Versatility: The mobile phase composition and gradient can be optimized to achieve the desired separation.[4][6]

Disadvantages:

  • Requires Reference Standards: For accurate identification and quantification of impurities.

  • Solvent Consumption: Can generate significant volumes of solvent waste.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation

GC-MS is an excellent confirmatory technique and is particularly well-suited for the analysis of volatile and semi-volatile impurities.[12][13][14][15]

Principle: The sample is vaporized and separated based on the boiling points and interactions of its components with a stationary phase within a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.[12]

Advantages:

  • High Sensitivity and Selectivity: The mass spectrometer provides definitive identification of compounds.[13][15]

  • Excellent for Volatile Impurities: Ideal for detecting residual solvents and other volatile organic compounds.

  • Confirmatory Power: Can be used to confirm the identity of peaks observed in HPLC.[12][14]

Disadvantages:

  • Derivatization May Be Required: For non-volatile compounds, a derivatization step may be necessary to increase volatility.

  • Thermal Degradation: Thermally labile compounds may degrade in the injector or column.

Spectroscopic Techniques: For Structural Elucidation and Functional Group Analysis

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for structural confirmation and the identification of functional groups.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. Both ¹H and ¹³C NMR are crucial for structural elucidation.[16][17]

Advantages:

  • Definitive Structural Information: Provides unambiguous structural confirmation of the main component and can help identify unknown impurities.

  • Quantitative Potential (qNMR): Can be used for quantitative analysis without the need for identical reference standards.

Disadvantages:

  • Lower Sensitivity: Compared to chromatographic techniques.

  • Complex Spectra: Mixtures can result in complex and overlapping spectra, making interpretation challenging.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.[18][19][20][21]

Advantages:

  • Rapid and Non-destructive: Provides a quick fingerprint of the compound.

  • Functional Group Identification: Useful for confirming the presence of key functional groups (e.g., hydroxyl, carbonyl, ester).[20]

Disadvantages:

  • Limited Specificity for Impurities: May not be able to distinguish between structurally similar compounds.

  • Not Inherently Quantitative: While quantitative methods can be developed, it is not as straightforward as with chromatographic techniques.

Experimental Protocols

To ensure the trustworthiness of your results, the following detailed and self-validating protocols are provided.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative determination of Methyl 3-ethyl-4-hydroxybenzoate and its common impurities.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of Methyl 3-ethyl-4-hydroxybenzoate reference standard in 100 mL of mobile phase (a 50:50 mixture of Mobile Phase A and B can be used as the diluent).

  • Impurity Standard Mixture: Prepare a stock solution containing known concentrations of potential impurities (e.g., p-hydroxybenzoic acid, methylparaben, ethylparaben) in the diluent.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the commercial Methyl 3-ethyl-4-hydroxybenzoate sample in 100 mL of the diluent.

Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Reference Standard Solution inject_std Inject Standard Solutions prep_std->inject_std prep_imp Prepare Impurity Standard Mixture prep_imp->inject_std prep_spl Prepare Sample Solution inject_spl Inject Sample Solution prep_spl->inject_spl acquire Acquire Chromatograms (254 nm) inject_std->acquire inject_spl->acquire identify Identify Peaks by Retention Time acquire->identify quantify Quantify Impurities (Area % or External Standard) identify->quantify report Generate Purity Report quantify->report

Caption: Workflow for purity assessment by HPLC.

System Suitability: Before sample analysis, inject the impurity standard mixture to ensure adequate resolution between all components. The resolution between Methyl 3-ethyl-4-hydroxybenzoate and the closest eluting impurity should be greater than 1.5.

Data Analysis: Calculate the purity of the sample using the area percentage method. The percentage of any individual impurity and the total impurities should be reported. For known impurities, quantification can be performed using an external standard calibration curve for higher accuracy.

Protocol 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and confirmation of volatile impurities and the main component.

Instrumentation and Conditions:

ParameterValue
GC-MS System Standard GC with a Mass Selective Detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-400 amu

Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL solution of the Methyl 3-ethyl-4-hydroxybenzoate reference standard in a suitable solvent like methanol or dichloromethane.

  • Sample Solution: Prepare a 1 mg/mL solution of the commercial sample in the same solvent.

Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_gcms Dissolve Sample in Volatile Solvent inject_gcms Inject Sample prep_gcms->inject_gcms separate Separate Components in GC Column inject_gcms->separate detect Detect & Fragment in Mass Spec separate->detect tic Analyze Total Ion Chromatogram (TIC) detect->tic mass_spectra Compare Mass Spectra to Libraries (e.g., NIST) tic->mass_spectra confirm Confirm Identity of Peaks mass_spectra->confirm

Caption: Workflow for confirmatory analysis by GC-MS.

Data Analysis: Identify the main peak corresponding to Methyl 3-ethyl-4-hydroxybenzoate by comparing its retention time and mass spectrum with that of the reference standard. Identify any other peaks by searching their mass spectra against a commercial library (e.g., NIST).

Comparative Performance Summary

FeatureHPLC-UV/PDAGC-MSNMRFTIR
Primary Application Quantitative PurityConfirmatory ID, Volatile ImpuritiesStructural ElucidationFunctional Group ID
Sensitivity HighVery HighModerateLow
Specificity HighVery HighVery HighLow
Quantitative Yes (Excellent)Yes (Good)Yes (qNMR)Limited
Throughput HighModerateLowVery High
Cost (Instrument) ModerateHighVery HighLow

Alternative Compounds and Their Purity Considerations

While Methyl 3-ethyl-4-hydroxybenzoate has its specific applications, other parabens are more commonly used as preservatives in commercial products.[2][15][22] These include:

  • Methylparaben: One of the most frequently used parabens.[22] Its purity is also assessed by HPLC and GC-MS, with p-hydroxybenzoic acid being a key potential impurity.[1][14][23]

  • Ethylparaben: Another common paraben, often used in combination with others.[24][25] Purity assessment follows similar principles to methylparaben.[3][26][27]

  • Propylparaben and Butylparaben: Longer-chain parabens with increased antimicrobial activity against molds.[2]

The analytical methodologies described in this guide are broadly applicable to these and other paraben derivatives, with minor modifications to chromatographic conditions to account for differences in hydrophobicity.

Conclusion: A Multi-faceted Approach to Ensuring Purity

Assessing the purity of commercial Methyl 3-ethyl-4-hydroxybenzoate requires a multi-pronged analytical approach. HPLC stands as the primary tool for quantitative purity determination, offering a robust and reliable method for routine quality control. GC-MS provides invaluable confirmatory data and is essential for the detection of volatile impurities. Spectroscopic techniques like NMR and FTIR are crucial for initial structural verification and for investigating unknown impurities.

By judiciously selecting and applying these techniques, researchers and drug development professionals can confidently ascertain the purity of their starting materials, thereby ensuring the integrity and success of their scientific endeavors. The protocols and comparative data presented in this guide serve as a practical resource for establishing a comprehensive and scientifically sound purity assessment program.

References

  • A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms.
  • Analysis of Parabens in Cosmetics and Pharmaceuticals using HPLC with Fluorescence Detection. Benchchem.
  • Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie.
  • Parabens analysis in cosmetics by ultrasonic extraction coupled with HPLC detection.
  • The Determination of Parabens in Hand Lotion by High Performance Liquid Chrom
  • Analysis of Food Preserv
  • FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex.
  • Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). RSC Publishing.
  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research.
  • IR spectrum of the product 4-hydroxybenzoic acid.
  • Figure 4 from Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method. Semantic Scholar.
  • ATR-FTIR of 3,4-dihydroxybenzoic acid photodegradation after 200 min UV...
  • Supporting inform
  • METHYL 3-ETHYL-4-HYDROXYBENZO
  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
  • METHYL p-HYDROXYBENZO
  • Determination and confirmation of methyl p-hydroxybenzoate in royal jelly and other foods produced by the honey bee. PubMed.
  • Supporting Inform
  • E-48. US Pharmacopeia (USP).
  • Ethylparaben. PubChem.
  • methyl paraben, 99-76-3. The Good Scents Company.
  • methyl parahydroxybenzoate and its Impurities.
  • Detection of parabens in skin cream of various brands (7), (8) and (9).
  • Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid‑Phase Microex. CORE.
  • Ethyl-4-hydroxybenzoate (YMDB01688).
  • Ethyl p-hydroxybenzo
  • Parabens. Impact Analytical.
  • Parabens.
  • Qualitative & Quantitative Determination of Parabens in Marketed Cosmetic Products by HPLC.
  • Ethyl paraben (ethyl 4-hydroxybenzoate) (ring-¹³C₆, 99%) 1 mg/mL in methanol.
  • Methyl 3-ethyl-4-hydroxybenzo
  • METHYL 4-HYDROXYBENZOATE.
  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Taylor & Francis Online.
  • Ethylparaben. Wikipedia.

Sources

Comparative

A Senior Application Scientist's Guide to Substituted Hydroxybenzoates: A Benchmark Comparison for Drug Development

Introduction: Beyond Preservation - The Evolving Role of Hydroxybenzoates Substituted hydroxybenzoates, a class of compounds more commonly recognized by their ester derivatives, the parabens, have been mainstays in the p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Preservation - The Evolving Role of Hydroxybenzoates

Substituted hydroxybenzoates, a class of compounds more commonly recognized by their ester derivatives, the parabens, have been mainstays in the pharmaceutical, cosmetic, and food industries for decades.[1][2] Their broad-spectrum antimicrobial properties and cost-effectiveness have made them ubiquitous as preservatives.[3][4] However, for the contemporary researcher and drug development professional, their utility extends far beyond mere preservation. The core scaffold of hydroxybenzoic acid is a versatile building block, a "privileged structure" in medicinal chemistry that allows for extensive functionalization.[5][6] These modifications can dramatically alter the molecule's biological activity, leading to the development of potent and selective agents for various therapeutic targets.[7][8]

This guide provides a comparative analysis of substituted hydroxybenzoates, moving beyond a simple catalog of properties. We will dissect the critical structure-activity relationships (SAR) that govern their performance, offer benchmark data for key biological activities, and provide robust, validated protocols for their evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to rationally design and assess novel hydroxybenzoate derivatives for therapeutic applications.

Comparative Analysis of Key Performance Metrics

The biological effect of a substituted hydroxybenzoate is not monolithic; it is a function of its specific chemical structure. Understanding these nuances is critical for tailoring a molecule to a desired application, whether for antimicrobial efficacy or as a lead compound in a drug discovery program.

Antimicrobial Efficacy: The Foundation of Hydroxybenzoate Utility

The primary and most well-understood activity of hydroxybenzoate esters (parabens) is their antimicrobial action. The efficacy is intrinsically linked to the length of the alkyl ester chain.

Causality of Experimental Observation: The established principle is that as the alkyl chain length increases, so does the antimicrobial potency.[2][3] This is attributed to increased lipophilicity, which enhances the molecule's ability to disrupt the microbial cell membrane's lipid bilayer, interfere with membrane transport, and inhibit essential enzyme systems. However, this increased lipophilicity comes at the cost of reduced water solubility, a critical formulation challenge.[3] This trade-off is a classic optimization problem in drug development.

Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

CompoundAlkyl GroupStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Methylparaben-CH₃~1000 µg/mL~500 µg/mL
Ethylparaben-CH₂CH₃~500 µg/mL~250 µg/mL
Propylparaben-CH₂(CH₂)CH₃~125 µg/mL~125 µg/mL
Butylparaben-CH₂(CH₂)₂CH₃~60 µg/mL~60 µg/mL
(Note: MIC values are approximate and can vary based on specific strains and testing conditions. Data synthesized from general knowledge provided in sources like[2][3])

Newer research focuses on creating polymers incorporating hydroxybenzoate moieties, which can act as degradable materials that release active antimicrobial agents over time, offering potential for medical device coatings or wound dressings.[9]

Receptor Binding & Endocrine Activity: A Critical Safety and SAR Consideration

A significant area of investigation for hydroxybenzoates is their potential interaction with hormone receptors, particularly estrogen receptors (ER). This activity is a critical safety consideration and a fascinating case study in SAR. Similar to antimicrobial activity, estrogenicity is dependent on the alkyl chain length.[2][10]

Causality of Experimental Observation: The longer and more branched alkyl chains of parabens like isobutylparaben allow for a better fit into the hydrophobic ligand-binding pocket of estrogen receptors ERα and ERβ, mimicking the natural ligand 17β-estradiol to a certain degree. This binding can initiate downstream signaling, classifying these compounds as potential endocrine disruptors.[4][10] The ranking of estrogenic potency for common parabens has been established through competitive binding assays.[10]

Table 2: Comparative Binding Affinity to Human Estrogen Receptors (ERα and ERβ)

CompoundAlkyl GroupERα IC₅₀ (M)ERβ IC₅₀ (M)ERα Relative Binding Affinity (RBA)ERβ Relative Binding Affinity (RBA)
Methylparaben-CH₃>> 10⁻⁵>> 10⁻⁵<< 0.01<< 0.01
Ethylparaben-CH₂CH₃~1.5 x 10⁻⁵~1.4 x 10⁻⁵0.0170.024
Propylparaben-CH₂(CH₂)CH₃~8.0 x 10⁻⁶~7.0 x 10⁻⁶0.0310.054
n-Butylparaben-CH₂(CH₂)₂CH₃~7.0 x 10⁻⁶~6.0 x 10⁻⁶0.0360.062
Isobutylparaben-CH(CH₃)CH₂CH₃6.0 x 10⁻⁶5.0 x 10⁻⁶0.2670.340
(Data sourced from Okubo et al., 2001 as cited in[10])
Cytotoxicity Profile

Beyond specific receptor interactions, the general cytotoxicity of hydroxybenzoates is another key performance benchmark. Studies on ciliotoxicity, for instance, have shown that methylparaben and propylparaben can be toxic to ciliary function at concentrations used in pharmaceutical formulations.[11][12] Interestingly, while their effects can be additive, synergism has also been observed, where the toxicity of the combined compounds is greater than the sum of their individual effects.[11] Furthermore, some parabens, particularly in the presence of UVB radiation, have been shown to increase cell death and oxidative stress.[13]

Dissecting the Structure-Activity Relationship (SAR)

The performance data clearly indicates that the bioactivity of hydroxybenzoates is highly tunable. The core scaffold presents several positions for modification, each influencing the final properties of the molecule.

MIC_Workflow prep 1. Prepare Stock Solution Dissolve test compound in a suitable solvent (e.g., DMSO). serial_dil 2. Serial Dilution Perform 2-fold serial dilutions of the compound in a 96-well plate using culture medium. prep->serial_dil inoculate 3. Inoculation Add a standardized suspension of the test microorganism to each well. serial_dil->inoculate incubate 5. Incubation Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h). inoculate->incubate controls 4. Prepare Controls - Positive Control: Medium + Microorganism - Negative Control: Medium only - Vehicle Control: Medium + Microorganism + Solvent controls->incubate read 6. Read Results Determine the lowest concentration with no visible turbidity (growth). This is the MIC. incubate->read

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation: Dissolve the test hydroxybenzoate derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, add culture broth (e.g., Mueller-Hinton Broth) to all wells. Add the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension and add it to each well (except the negative control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum) to confirm microbial growth and a negative control (sterile broth) to ensure medium sterility. [3]5. Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours. [3]6. Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. [3]The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.

Protocol 2: Quantitative Bioanalysis by LC-MS/MS

This protocol describes a general workflow for the accurate quantification of hydroxybenzoates and their metabolites in biological matrices, such as plasma, which is crucial for pharmacokinetic and toxicological studies.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow sample_prep 1. Sample Preparation - Add internal standard (e.g., stable isotope labeled analyte). - Perform protein precipitation (e.g., with acetonitrile). centrifuge 2. Centrifugation Centrifuge to pellet precipitated proteins. sample_prep->centrifuge extract 3. Supernatant Transfer Transfer the clear supernatant containing the analyte to a new vial. centrifuge->extract inject 4. LC Injection & Separation Inject sample onto a suitable HPLC/UPLC column (e.g., C18) for chromatographic separation. extract->inject ms_detect 5. MS/MS Detection - Ionize the analyte (e.g., ESI negative mode). - Perform tandem mass spectrometry (MRM) for selective and sensitive quantification. inject->ms_detect quantify 6. Quantification Integrate peak areas and quantify against a standard curve. ms_detect->quantify

Caption: Bioanalytical workflow for hydroxybenzoate quantification.

Step-by-Step Methodology:

  • Sample Pre-treatment: To prevent ex vivo hydrolysis of ester derivatives, plasma samples can be pre-treated with an acid like citric acid and kept on ice. [14]2. Extraction: A known amount of a stable isotope-labeled internal standard (e.g., d4-propylparaben) is added to the plasma sample. Proteins are then precipitated by adding a solvent like acetonitrile. [14]3. Separation: The sample is centrifuged, and the supernatant is injected into a liquid chromatography system, typically with a reverse-phase column (e.g., C18), to separate the analyte from other matrix components. [14]4. Detection: The column eluent is introduced into a tandem mass spectrometer. The analyte is ionized (electrospray ionization is common), and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification. [14]5. Validation: The method must be validated for linearity, accuracy, precision, and sensitivity to ensure reliable data, often following Good Laboratory Practices (GLP). [14]

Conclusion and Future Outlook

The family of substituted hydroxybenzoates represents a remarkably adaptable chemical scaffold. While the classic parabens continue to serve as important benchmarks for antimicrobial activity, the future lies in the rational design of novel derivatives. By leveraging the structure-activity relationships discussed, researchers can tune these molecules to enhance potency against specific targets, improve selectivity, and minimize off-target effects like endocrine disruption or cytotoxicity. The development of functionalized polymers and new building blocks for drug discovery underscores this evolution. [5][9]The robust analytical and biological testing methodologies provided herein serve as a critical framework for validating these next-generation compounds, ensuring that their performance can be accurately and reliably benchmarked against their predecessors.

References

  • Hewitt, C., et al. (2002). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography B, 779(1), 169-176. [Link]

  • ResearchGate. (n.d.). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography | Request PDF. Retrieved January 18, 2026, from [Link]

  • Woo, L. W., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 56(17), 7035-7050. [Link]

  • Lee, Y. J., et al. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society, 144(21), 9363-9371. [Link]

  • Kumar, S., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(4), 1259-1266. [Link]

  • Ji, A. J., et al. (2014). Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 947-948, 104-112. [Link]

  • Jian, L., & Po, L. W. (1993). Kinetic evaluation of the ciliotoxicity of methyl- and propyl-p-hydroxybenzoates using factorial experiments. Journal of Pharmacy and Pharmacology, 45(2), 98-101. [Link]

  • ResearchGate. (n.d.). (PDF) A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Retrieved January 18, 2026, from [Link]

  • Jian, L., & Li Wan Po, A. (1993). Ciliotoxicity of methyl- and propyl-p-hydroxybenzoates: a dose-response and surface-response study. Journal of Pharmacy and Pharmacology, 45(10), 925-927. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved January 18, 2026, from [Link]

  • Okubo, T., et al. (2001). [Competitive Binding of Some Alkyl P-Hydroxybenzoates to Human Estrogen Receptor Alpha and Beta]. Yakugaku Zasshi, 121(11), 837-843. [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods, 3(8), 1797-1802. [Link]

  • ACS Publications. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Retrieved January 18, 2026, from [Link]

  • Štefane, B., et al. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 24(17), 3159. [Link]

  • Kenyon, V., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(13), 5766-5783. [Link]

  • ResearchGate. (n.d.). Chemical structure of p-hydroxybenzoate esters, where R = methylparaben... | Download Scientific Diagram. Retrieved January 18, 2026, from [Link]

  • Advion Interchim Scientific. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved January 18, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Comparison of Reaction Yields for Different Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis, particularly within the high-stakes arena of drug development, the efficiency of a reaction is a paramount concern....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly within the high-stakes arena of drug development, the efficiency of a reaction is a paramount concern. The yield of a chemical reaction is a critical metric that directly impacts the economic viability, environmental footprint, and overall feasibility of a synthetic route. The ability to quantitatively compare the yields of different synthetic pathways to a target molecule is, therefore, an indispensable skill for any researcher or process chemist. This guide provides an in-depth, technical framework for this comparative analysis, moving beyond simplistic percentage calculations to a holistic and statistically robust evaluation.

The Foundational Pillars of Reaction Yield: A Deeper Look

At its core, reaction yield is a measure of the efficiency of a chemical transformation. However, to leverage this metric for comparative analysis, a nuanced understanding of its different facets is essential.

  • Theoretical Yield: This is the maximum possible mass of a product that can be formed from the given masses of reactants. It is a calculated value based on the stoichiometry of the balanced chemical equation. The concept of a limiting reactant is crucial here; the reactant that is completely consumed in a reaction dictates the theoretical yield.

  • Actual Yield: This is the measured mass of the product that is obtained after the reaction is complete and the product has been isolated and purified. It is an experimental value and is almost always less than the theoretical yield.

  • Percent Yield: This is the ratio of the actual yield to the theoretical yield, expressed as a percentage. It is the most common metric for reporting the efficiency of a single reaction.

    Percent Yield = (Actual Yield / Theoretical Yield) x 100% [1]

It is important to note that a high percent yield for a single step does not guarantee an efficient overall synthesis. A multi-step synthesis can have a low overall yield even if each individual step has a respectable percent yield. The overall yield is the product of the individual percent yields of each step. For example, a 10-step synthesis with a 90% yield for each step results in an overall yield of only 35%.[2]

Beyond Percent Yield: A Holistic Framework for Route Comparison

A comprehensive comparison of synthesis routes requires looking beyond the percent yield of individual steps and considering a broader set of quantitative and qualitative metrics. This is where the principles of Green Chemistry become invaluable, providing a framework for evaluating the overall sustainability and efficiency of a synthetic process.

Key metrics for a holistic comparison include:

  • Step Count: The total number of synthetic steps in a route. Fewer steps are generally preferred as they lead to higher overall yields, reduced resource consumption, and lower costs.[3][4]

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy indicates a more efficient and less wasteful process.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor is indicative of a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.

The following workflow provides a structured approach to comparing different synthesis routes:

G cluster_0 Route Evaluation Workflow A Identify Target Molecule and Potential Synthesis Routes B Determine Theoretical Yield for Each Step A->B C Experimentally Determine Actual Yield for Each Step B->C D Calculate Percent Yield for Each Step and Overall Yield C->D E Calculate Green Chemistry Metrics (Atom Economy, E-Factor, PMI) D->E F Conduct Statistical Analysis of Yield Data D->F G Qualitative Assessment (Safety, Cost, Scalability) E->G F->G H Select Optimal Synthesis Route G->H

Caption: A workflow for the comprehensive comparison of different synthesis routes.

The Causality Behind Yield: Mechanistic Insights into Optimization

Understanding why certain reaction conditions lead to higher yields is crucial for rational process development and troubleshooting. The yield of a reaction is influenced by a multitude of factors, and their interplay can be complex.

  • Temperature: The effect of temperature on yield is dependent on the thermodynamics of the reaction. For exothermic reactions, lower temperatures favor product formation, while for endothermic reactions, higher temperatures are beneficial. Kinetically, higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired byproducts, thus lowering the yield of the desired product.

  • Concentration of Reactants: Increasing the concentration of reactants generally leads to a higher reaction rate, which can positively impact the yield. However, in some cases, high concentrations can lead to side reactions or product inhibition.

  • Catalysts: Catalysts increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy.[5][6][7][8] This can significantly improve the yield by allowing the reaction to proceed under milder conditions, thus minimizing the formation of byproducts. The choice of catalyst is critical and often requires extensive screening.

  • Solvents: The solvent can have a profound effect on the reaction yield by influencing the solubility of reactants, stabilizing transition states, and affecting the reaction mechanism.[9][10][11] For example, polar aprotic solvents can accelerate SN2 reactions by solvating the cation but not the nucleophile, thereby increasing its reactivity.

Experimental Protocols for Accurate Yield Determination

The trustworthiness of any comparative analysis hinges on the accuracy and precision of the experimental data. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and widely used analytical techniques for the quantitative determination of reaction yields.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantitative analysis, a detector that responds linearly to the concentration of the analyte is used, most commonly a UV-Vis detector.

Step-by-Step Protocol for Yield Determination by HPLC:

  • Standard Preparation:

    • Accurately weigh a known amount of a pure standard of the product.

    • Dissolve the standard in a suitable solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution. A minimum of five concentration levels is recommended to establish linearity.

  • Sample Preparation:

    • After the reaction is complete, quench the reaction to stop it from proceeding further.

    • Take a representative aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration standards.

    • Filter the diluted sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject the calibration standards into the HPLC system, starting with the lowest concentration.

    • Generate a calibration curve by plotting the peak area of the analyte against its concentration. The curve should have a correlation coefficient (R²) of ≥ 0.995.

    • Inject the prepared sample(s) into the HPLC system.

    • Determine the concentration of the product in the sample by interpolating its peak area on the calibration curve.

  • Yield Calculation:

    • Calculate the mass of the product in the total reaction volume based on the determined concentration and the dilution factor. This is the actual yield .

    • Calculate the percent yield using the formula mentioned earlier.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided that a certified internal standard is used. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Step-by-Step Protocol for Yield Determination by qNMR:

  • Selection of Internal Standard:

    • Choose an internal standard that has a simple NMR spectrum with at least one signal that is well-resolved from the signals of the analyte and other components in the mixture.

    • The internal standard should be stable, non-volatile, and not react with the analyte or the solvent.

    • Commonly used internal standards include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard into an NMR tube.

    • Accurately weigh a known amount of the crude reaction mixture into the same NMR tube.

    • Add a suitable deuterated solvent to dissolve both the internal standard and the reaction mixture completely.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure a long relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all nuclei between scans. This is critical for accurate integration.

  • Data Processing and Yield Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the molar amount of the internal standard.

    • Use the following formula to calculate the molar amount of the analyte:

      Moles of Analyte = (Integral of Analyte / Number of Protons of Analyte Signal) x (Number of Protons of IS Signal / Integral of IS) x Moles of IS

    • Calculate the mass of the analyte (the actual yield ) by multiplying the moles of the analyte by its molecular weight.

    • Calculate the percent yield .

Statistical Validation of Yield Data

When comparing the yields of two or more synthesis routes, it is crucial to determine if the observed differences are statistically significant or simply due to random experimental error.

  • Replication: Each synthesis should be performed multiple times (a minimum of three replicates is recommended) to obtain a measure of the experimental variability.

  • Mean and Standard Deviation: Calculate the mean (average) yield and the standard deviation for each synthesis route. The standard deviation provides a measure of the spread or variability of the data.

  • t-Test: A Student's t-test can be used to compare the means of two sets of data. The t-test will provide a p-value, which is the probability of observing the difference in means if there is no real difference between the two routes. A p-value of less than 0.05 is typically considered statistically significant.

Case Studies: A Tale of Two Syntheses

To illustrate the principles discussed above, let's examine two real-world examples of comparative synthesis route analysis.

Case Study 1: Atorvastatin (Lipitor®)

Atorvastatin is a blockbuster drug used to lower cholesterol. The original industrial synthesis, known as the Paal-Knorr synthesis, is a linear sequence of several steps. More recently, a more convergent synthesis based on a multicomponent reaction (MCR) has been developed.

MetricPaal-Knorr SynthesisMulticomponent Reaction (MCR) Synthesis
Number of Steps ~6 steps~3 steps
Overall Yield ~20-25%~35-40%
Key Strategy Linear synthesis, Paal-Knorr pyrrole formationConvergent synthesis, Ugi MCR
Atom Economy ModerateHigher
E-Factor HigherLower

Analysis: The MCR route is clearly superior in terms of step count and overall yield. It also demonstrates better green chemistry metrics, making it a more efficient and sustainable process. The causality for the improved yield lies in the convergent nature of the MCR, which builds the core of the molecule in a single, highly efficient step, thus avoiding the accumulation of losses over a longer linear sequence.

Case Study 2: Oseltamivir (Tamiflu®)

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B. The original commercial synthesis famously started from (-)-shikimic acid, a natural product extracted from star anise. This reliance on a natural source with variable supply led to the development of numerous alternative syntheses.

MetricShikimic Acid RouteTrost Synthesis (from Butadiene)
Starting Material (-)-Shikimic Acid (natural product)1,3-Butadiene & Acrylic Acid (petrochemicals)
Number of Steps ~8-13 steps~12 steps
Overall Yield 17-47% (variable)~30%
Key Strategy Chiral pool synthesis, azide chemistryAsymmetric Diels-Alder, iodolactamization
Supply Chain Vulnerable to shortages of star aniseMore secure and stable

Analysis: While the number of steps is comparable, the Trost synthesis offers a significantly more reliable and secure supply chain by starting from readily available petrochemicals. The overall yield is also more consistent. This case study highlights that the "best" synthesis route is not always the one with the highest absolute yield, but rather the one that offers the best balance of yield, cost, scalability, and supply chain security.[12][13]

A Framework for Selecting the Optimal Synthesis Route

The final decision on which synthesis route to pursue involves a multi-faceted analysis that goes beyond just the reaction yield. The following decision-making framework can guide this process:

G cluster_0 Route Selection Framework Start Multiple Synthesis Routes Proposed Yield Is the overall yield acceptable? Start->Yield Cost Are the raw material and process costs viable? Yield->Cost Yes Revisit Re-evaluate and Optimize Yield->Revisit No Safety Are the reagents and conditions safe to handle at scale? Cost->Safety Yes Cost->Revisit No Scalability Can the synthesis be reliably scaled up? Safety->Scalability Yes Safety->Revisit No Green Does the route adhere to Green Chemistry principles? Scalability->Green Yes Scalability->Revisit No Optimal Optimal Synthesis Route Selected Green->Optimal Yes Green->Revisit No

Caption: A decision-making framework for selecting the optimal synthesis route.

Conclusion

The quantitative comparison of reaction yields for different synthesis routes is a cornerstone of modern chemical research and development. By moving beyond a superficial analysis of percent yields and embracing a holistic approach that incorporates green chemistry metrics, statistical validation, and a deep understanding of the underlying reaction mechanisms, researchers can make more informed and strategic decisions. The ability to not only measure but also to rationally improve reaction yields is what separates a laboratory curiosity from a life-changing therapeutic or a commercially viable product.

References

  • Bosica, G., et al. (2020). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules. [Link]

  • Boyd, S., & G. M. Whitesides. (2024). A simple similarity metric for comparing synthetic routes. Chemical Science. [Link]

  • Clark, J. (2023). The Effect of a Catalyst on Rate of Reaction. Chemistry LibreTexts. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences. [Link]

  • Green, A. S. (n.d.). A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. DSpace@MIT. [Link]

  • Unknown. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Unknown. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. [Link]

  • Unknown. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. European Journal of Medicinal Chemistry. [Link]

  • Unknown. (n.d.). Role of Catalysts in Kinetic Reactions Applications and nnovations in Chemistry. Longdom Publishing. [Link]

  • Ce-Bellina, F., et al. (2023). LinChemIn: SynGraph—a data model and a toolkit to analyze and compare synthetic routes. Journal of Cheminformatics. [Link]

  • Unknown. (2025). Role of Catalyst in Chemical Reaction: 7 Bold Benefits. Crazy For Chem. [Link]

  • Trost, B. M., & Zhang, T. (2025). Synthesis of (-)-Oseltamivir. ResearchGate. [Link]

  • Unknown. (n.d.). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Chemical Science. [Link]

  • Favi, G. (2025). Modern Strategies for Heterocycle Synthesis. ResearchGate. [Link]

  • Chemistry For Everyone. (2025). What Is The Role Of Catalysts In Reaction Rate?. YouTube. [Link]

  • Unknown. (2019). Chapter 13.1: Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Wikipedia. [Link]

  • Unknown. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. [Link]

  • Unknown. (2025). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. PubMed Central. [Link]

  • Catlow, C. R. A. (2021). Concluding remarks: Reaction mechanisms in catalysis: perspectives and prospects. Faraday Discussions. [Link]

  • Unknown. (2024). On the design of optimal computer experiments to model solvent effects on reaction kinetics. Digital Chemical Engineering. [Link]

  • Unknown. (2025). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. ResearchGate. [Link]

  • Unknown. (n.d.). Yields. Lumen Learning. [Link]

  • Unknown. (n.d.). importance of percentage yield in pharmaceutical companies. Prezi. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-ethyl-4-hydroxybenzoate

Navigating the lifecycle of a chemical compound from synthesis to disposal is a critical responsibility in modern research and development. This guide provides a comprehensive, step-by-step protocol for the proper dispos...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical compound from synthesis to disposal is a critical responsibility in modern research and development. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-ethyl-4-hydroxybenzoate. As no specific disposal data for this exact compound is readily available, we will proceed with the utmost caution, drawing upon established best practices for structurally similar phenolic and benzoate compounds and adhering to federal and local hazardous waste regulations. This protocol is designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: An Inferred Profile

Methyl 3-ethyl-4-hydroxybenzoate is a derivative of p-hydroxybenzoic acid, placing it in the paraben and phenolic compound families. While specific toxicological data is not extensively published, the safety profiles of analogous compounds like Methylparaben and Ethylparaben suggest that it should be handled as a hazardous substance.[1]

Key Inferred Hazards:

  • Skin and Eye Irritation: Similar benzoate esters are known to cause skin and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.

  • Aquatic Toxicity: Many phenolic compounds and benzoate esters are toxic to aquatic life, with potentially long-lasting effects.[1][4] Therefore, it must not be disposed of down the drain.[4][5]

Incompatible Materials: To prevent dangerous reactions, do not mix Methyl 3-ethyl-4-hydroxybenzoate waste with:

  • Strong oxidizing agents[5][6]

  • Strong bases[5][6]

On-Site Waste Management & Disposal Protocol

All materials contaminated with Methyl 3-ethyl-4-hydroxybenzoate must be treated as hazardous waste.[7][8] The following protocol aligns with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[9]

Step 1: Waste Segregation and Container Selection

Proper segregation is the foundation of safe chemical disposal.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for Methyl 3-ethyl-4-hydroxybenzoate and structurally similar organic solids.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is clean and dry before its first use.

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[10][11] The label must also clearly state the full chemical name, "Methyl 3-ethyl-4-hydroxybenzoate ," and list any other components in the waste mixture. Include appropriate hazard warnings, such as "Irritant" and "Environmental Hazard".[10][11]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the laboratory space where waste is initially collected.[10][11]

  • Location: The waste container must be stored at or near the point of generation and under the direct control of laboratory personnel.[9][10]

  • Secure Storage: Keep the container closed at all times, except when adding waste. Store it in a designated, well-ventilated area away from incompatible materials.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate spills.[12]

Step 3: Managing Contaminated Labware and PPE

Disposable items contaminated with Methyl 3-ethyl-4-hydroxybenzoate must also be disposed of as hazardous waste.

  • Solid Waste: Collect contaminated gloves, weigh boats, and paper towels in a separate, clearly labeled, sealed plastic bag or container.[13] This container should also be marked as "HAZARDOUS WASTE" and list the chemical contaminant.

  • "Empty" Containers: The original container of Methyl 3-ethyl-4-hydroxybenzoate is not considered "RCRA empty" unless it has been triple-rinsed. The rinsate from this process must be collected as hazardous waste.[13] A simpler and often preferred method is to dispose of the unrinsed container as hazardous waste.[13]

Step 4: Transfer to Central Accumulation Area (CAA)

Once the waste container is full, or as per your institution's schedule, it must be safely transported to the facility's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste vendor.[10] Follow your institution's specific procedures for internal waste transfer.

The entire process, from generation to disposal, is governed by a "cradle-to-grave" responsibility, meaning the generating facility is liable for the waste until its final, safe disposal.[10]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.[4]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure proper ventilation.[4][7]

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Containment & Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[5]

    • Use an absorbent material like vermiculite or sand for solutions, then collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[4][14]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[7]

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office. For large spills, emergency EHS assistance may be required.[7]

Visualization of Disposal Workflow

To ensure clarity, the following diagrams outline the key decision-making and procedural workflows for routine disposal and spill response.

cluster_0 Waste Generation & Collection cluster_1 On-Site Storage cluster_2 Final Disposal A Generate Waste (Methyl 3-ethyl-4-hydroxybenzoate) B Select Compatible Hazardous Waste Container A->B C Label Container: 'HAZARDOUS WASTE' + Chemical Name + Hazards B->C D Place Waste in Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Use Secondary Containment E->G H Transfer Full Container to Central Accumulation Area (CAA) E->H I Scheduled Pickup by Licensed Waste Vendor H->I J Transport to Permitted TSDF I->J K Final Disposal (e.g., Incineration) J->K L Treatment, Storage, and Disposal Facility J->L

Caption: Waste Disposal Workflow for Methyl 3-ethyl-4-hydroxybenzoate.

A Spill Occurs B Alert Personnel & Secure Area A->B C Don Appropriate PPE B->C D Contain & Clean Up Spill (Use absorbent for liquids, sweep solids) C->D E Place Cleanup Debris in Sealed Hazardous Waste Container D->E F Decontaminate Surface E->F G Dispose of all materials as Hazardous Waste F->G H Report to EHS G->H

Caption: Emergency Spill Response Workflow.

Regulatory Framework

Your laboratory's chemical disposal procedures are governed by several key regulations. Adherence is not optional; it is a legal requirement.

Regulatory BodyStandard/ActRelevance to Disposal
EPA (Environmental Protection Agency)RCRA (Resource Conservation and Recovery Act)Governs the entire lifecycle of hazardous waste, from generation to final disposal. Sets standards for waste identification, storage, labeling, and transportation.[9]
OSHA (Occupational Safety and Health Admin.)29 CFR 1910.1200 (Hazard Communication)Requires that hazards of chemicals are evaluated and that this information is conveyed to employees through labels, Safety Data Sheets (SDS), and training.[15]
OSHA (Occupational Safety and Health Admin.)29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories)Mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals in a laboratory setting.[15]
OSHA (Occupational Safety and Health Admin.)29 CFR 1910.120 (HAZWOPER)Provides the framework for safety and health during hazardous waste operations and emergency response.[16][17]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect both your colleagues and the environment.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
  • LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. Regulation of Laboratory Waste.
  • MedicalLab Management. (2019). Laboratory Waste Management: The New Regulations.
  • Fisher Scientific. (2011, December 15). Ethyl 3,4-dihydroxybenzoate Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Ethyl 3-hydroxybenzoate Safety Data Sheet.
  • S D FINE- CHEM LIMITED. METHYL-4-HYDROXYBENZOATE Safety Data Sheet.
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Cornell University Environmental Health and Safety. Phenol SOP.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • ECHEMI. Ethylparaben SDS, 120-47-8 Safety Data Sheets.
  • Sigma-Aldrich. (2024, August 6). Methyl 4-hydroxybenzoate Safety Data Sheet.
  • Chemstock. ETHYL 4-HYDROXY BENZOATE Safety Data Sheet.
  • Loba Chemie. (2017, September 7). ETHYL 4- HYDROXY BENZOATE EXTRA PURE MSDS.
  • Extrasynthese. MATERIAL SAFETY DATA SHEET - Ethyl-4-hydroxybenzoate.
  • Fisher Scientific. (2014, September 25). Methyl 4-hydroxybenzoate Safety Data Sheet.
  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE.
  • Acros Organics. Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-ethyl-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-ethyl-4-hydroxybenzoate
© Copyright 2026 BenchChem. All Rights Reserved.